Product packaging for 4-Chloropyrrolo[2,1-f][1,2,4]triazine(Cat. No.:CAS No. 888720-29-4)

4-Chloropyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B124283
CAS No.: 888720-29-4
M. Wt: 153.57 g/mol
InChI Key: ONTLBVKRDUFQFP-UHFFFAOYSA-N
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Description

4-Chloropyrrolo[2,1-f][1,2,4]triazine is a versatile chemical building block recognized for its central role in medicinal chemistry and drug discovery. Its high-value application lies in its function as a synthetic intermediate for constructing a diverse array of biologically active molecules, particularly kinase inhibitors . The pyrrolo[2,1-f][1,2,4]triazine core is a privileged scaffold in targeted cancer therapy, featured in FDA-approved drugs and numerous clinical candidates . The reactive 4-chloro substituent serves as a critical handle for functionalization, enabling efficient cross-coupling reactions and nucleophilic substitutions to introduce complex amines and other substituents, which is essential for structure-activity relationship (SAR) studies during lead optimization . This compound is integral to research focused on developing novel therapeutics for a broad spectrum of diseases. Its scaffold is a key component in inhibitors targeting adaptor protein 2-associated kinase 1 (AAK1) for the treatment of neuropathic pain , as well as dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) inhibitors investigated for conditions such as Alzheimer's disease, Down syndrome, and various cancers . While not the final active moiety, the pyrrolo[2,1-f][1,2,4]triazine pharmacophore is also structurally related to compounds exhibiting antiviral activity, underpinning its broad relevance in developing agents against RNA viruses . As such, this compound provides researchers with a critical starting point for the design and synthesis of next-generation targeted therapies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4ClN3 B124283 4-Chloropyrrolo[2,1-f][1,2,4]triazine CAS No. 888720-29-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloropyrrolo[2,1-f][1,2,4]triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H4ClN3/c7-6-5-2-1-3-10(5)9-4-8-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTLBVKRDUFQFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70610615
Record name 4-Chloropyrrolo[2,1-f][1,2,4]triazine
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Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

888720-29-4
Record name 4-Chloropyrrolo[2,1-f][1,2,4]triazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloropyrrolo[2,1-f][1,2,4]triazine
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Foundational & Exploratory

An In-depth Technical Guide to 4-Chloropyrrolo[2,1-f]triazine: A Cornerstone Scaffold in Modern Drug Discovery

An In-depth Technical Guide to 4-Chloropyrrolo[2,1-f][1][2][3]triazine: A Cornerstone Scaffold in Modern Drug Discovery

This guide provides a comprehensive technical overview of 4-Chloropyrrolo[2,1-f][1][2][3]triazine, a pivotal heterocyclic intermediate. We will delve into its fundamental chemical properties, synthesis, reactivity, and its critical role as a building block for a new generation of targeted therapeutics, particularly kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Introduction: The Rise of a Privileged Scaffold

The pyrrolo[2,1-f][1][2][3]triazine ring system, a unique fused heterocycle with a bridgehead nitrogen, has emerged from relative obscurity to become a cornerstone of modern medicinal chemistry.[4] First synthesized in the 1970s, its potential was fully realized with the explosion of the kinase inhibitor field.[4] This scaffold is now recognized as an integral component of several groundbreaking drugs, including the antiviral Remdesivir and the kinase inhibitor Avapritinib.[1][5]

At the heart of this scaffold's utility lies 4-Chloropyrrolo[2,1-f][1][2][3]triazine . This chlorinated derivative serves as a highly versatile and reactive intermediate. The chlorine atom at the 4-position acts as a synthetic handle, enabling chemists to readily introduce a diverse array of functional groups through well-established chemical transformations. This strategic placement allows for the exploration of chemical space around the core, which is crucial for optimizing potency, selectivity, and pharmacokinetic properties of drug candidates. Its role as a purine mimetic allows it to effectively interact with the ATP binding sites of numerous enzymes, making it a "privileged" structure in the design of targeted therapies.[4][6]

Core Physicochemical and Computational Properties

The fundamental properties of 4-Chloropyrrolo[2,1-f][1][2][3]triazine are summarized below. These data are essential for planning synthetic routes, purification, and formulation studies.

PropertyValueSource(s)
CAS Number 888720-29-4[7]
Molecular Formula C₆H₄ClN₃[7]
Molecular Weight 153.57 g/mol [7]
Appearance Solid[2]
Purity ≥97% (Typical commercial purity)[2][7]
Storage Conditions 4°C, stored under nitrogen[7]
SMILES ClC1=NC=NN2C1=CC=C2[7]
InChI InChI=1S/C6H4ClN3/c7-6-5-2-1-3-10(5)9-4-8-6/h1-4H[2][8]
InChI Key ONTLBVKRDUFQFP-UHFFFAOYSA-N[2][8]
TPSA (Topological Polar Surface Area) 30.19 Ų[7]
LogP (Octanol-Water Partition Coefficient) 1.38[7]
Hydrogen Bond Acceptors 3[7]
Hydrogen Bond Donors 0[7]

Synthesis of the Pyrrolo[2,1-f][1][2][3]triazine Core

The synthesis of the pyrrolo[2,1-f][1][2][3]triazine scaffold can be achieved through various strategies, typically involving the construction of the triazine ring onto a pre-existing pyrrole core.[1][9] A common and effective approach involves the N-amination of a pyrrole derivative followed by cyclization.[9][10]

The synthesis of the 4-chloro derivative often begins with a suitably substituted pyrrole. A key transformation is the conversion of a pyrrolotriazinone to the target 4-chloro compound using a chlorinating agent like phosphorus oxychloride (POCl₃).[9]

Gcluster_0Synthesis of 4-Chloropyrrolo[2,1-f][1,2,4]triazinePyrroleSubstituted PyrroleN_AminopyrroleN-Aminopyrrole IntermediatePyrrole->N_Aminopyrrole N-Amination (e.g., NH₂Cl)PyrrolotriazinonePyrrolo[2,1-f][1,2,4]triazin-4-oneN_Aminopyrrole->Pyrrolotriazinone Cyclization (e.g., Formamidine Acetate, followed by hydrolysis)TargetThis compoundPyrrolotriazinone->Target Chlorination (POCl₃)

General synthetic workflow for 4-Chloropyrrolo[2,1-f][1][2][3]triazine.
Exemplary Synthetic Protocol: Chlorination of Pyrrolotriazinone

This protocol describes the critical chlorination step. The causality for this reaction lies in the conversion of the amide-like carbonyl group in the triazinone ring into a highly reactive Vilsmeier-Haack type intermediate by POCl₃, which is then readily displaced by a chloride ion.

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, suspend Pyrrolo[2,1-f][1][2][3]triazin-4-one (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).

  • Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) under a nitrogen atmosphere. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed (typically 2-6 hours), allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic and gas-evolving quench.

  • Neutralization & Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or solid sodium carbonate (Na₂CO₃) until the pH is ~7-8. Extract the aqueous layer three times with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by flash column chromatography on silica gel to afford pure 4-Chloropyrrolo[2,1-f][1][2][3]triazine.

Chemical Reactivity: The Gateway to Diversity

The synthetic value of 4-Chloropyrrolo[2,1-f][1][2][3]triazine is defined by the reactivity of the C4-chloro substituent. The electron-deficient nature of the fused triazine ring system strongly activates the C4 position towards nucleophilic aromatic substitution (SNAr) .[6][11] This makes the chlorine atom an excellent leaving group, allowing for the facile introduction of nitrogen, oxygen, and sulfur nucleophiles. Furthermore, the chloro-heterocycle is an ideal substrate for various palladium-catalyzed cross-coupling reactions.[12]

Gcluster_1Key Reactivity PathwaysStartThis compoundSNArNucleophilic AromaticSubstitution (SNAr)Start->SNAr R-NH₂ (Amination) R-OH (Etherification) R-SH (Thioetherification)CouplingPd-CatalyzedCross-CouplingStart->Coupling R-B(OH)₂ (Suzuki) R-NH₂ (Buchwald-Hartwig)SNAr_Prod4-Amino/Alkoxy/Thio-DerivativesSNAr->SNAr_ProdCoupling_Prod4-Aryl/Heteroaryl/Amino-DerivativesCoupling->Coupling_Prod

Primary reaction pathways for functionalizing the C4-position.
Nucleophilic Aromatic Substitution (SNAr)

This is the most widely exploited reaction for this scaffold. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate whose formation is favored by the electron-withdrawing triazine ring.

  • Amination: The reaction with primary or secondary amines is fundamental to the synthesis of a vast number of kinase inhibitors.[1] For instance, substituted anilines are commonly used to generate potent inhibitors of VEGFR-2 and FGFR-1.[1] The reaction is typically carried out in a polar solvent like isopropanol or water, sometimes with acid catalysis to activate the substrate.[13]

  • Etherification/Thioetherification: Alcohols and thiols can also displace the chloride, although these reactions are less common in the kinase inhibitor literature compared to amination.

Palladium-Catalyzed Cross-Coupling Reactions

These powerful C-C and C-N bond-forming reactions provide access to derivatives that are not readily accessible via SNAr.[12]

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters allows for the introduction of aryl or heteroaryl groups at the C4 position. This is invaluable for probing pockets in the enzyme active site that require larger, more rigid substituents.

  • Buchwald-Hartwig Amination: This provides an alternative to classical SNAr for forming C-N bonds, and it can be particularly effective for coupling less nucleophilic amines or for substrates where SNAr conditions are not optimal.

Application in Medicinal Chemistry: A Privileged Kinase Hinge-Binder

The pyrrolo[2,1-f][1][2][3]triazine scaffold serves as a bioisostere of purine, the core of ATP. This structural mimicry is the key to its success in kinase inhibitor design. The nitrogen atoms at positions 1 and 2 are strategically positioned to act as hydrogen bond acceptors, forming critical interactions with the "hinge region" of the kinase ATP-binding pocket.[1] This hinge-binding motif anchors the inhibitor in the active site, providing a solid foundation for achieving high potency.

The 4-position, functionalized from the 4-chloro intermediate, typically points out towards the solvent-exposed region of the active site. This allows chemists to append various substituents to fine-tune selectivity against different kinases and to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The scaffold has been successfully employed to develop inhibitors for a wide range of kinases, including:

  • VEGFR-2 & FGFR-1: Key targets in angiogenesis.[1]

  • c-Met & ALK: Targets in non-small cell lung cancer.[1]

  • JAK2: Implicated in myeloproliferative disorders.[1]

  • IGF-1R: A target in several cancers.[1]

  • PI3Kα/δ: Critical nodes in cell signaling pathways.[14]

Gcluster_2Conceptual Kinase BindingScaffoldPyrrolo[2,1-f][1,2,4]triazine CoreN1N2SubstituentR-Group(from C4-Cl)Scaffold:f0->Substituent Vector towards solvent frontHingeKinase Hinge RegionBackbone NHHinge:f0->Scaffold:f1 H-BondHinge:f0->Scaffold:f2 H-Bond

The scaffold's N1 and N2 atoms form key H-bonds with the kinase hinge.

Spectroscopic Characterization

While a full spectral analysis is beyond the scope of this guide, key identifying features can be anticipated:

  • ¹H NMR: The proton spectrum will show distinct signals for the four protons on the pyrrolo[2,1-f][1][2][3]triazine core. A ¹H NMR spectrum is available for reference on ChemicalBook.[8]

  • ¹³C NMR: The carbon spectrum will show six signals corresponding to the carbons of the fused ring system. Data from substituted analogs suggest characteristic shifts for the core carbons.[15][16]

  • Mass Spectrometry: EI-MS or ESI-MS will show a characteristic molecular ion peak (M⁺) or protonated molecular ion ([M+H]⁺) with an isotopic pattern (approx. 3:1 ratio for M and M+2) indicative of the single chlorine atom.

Conclusion

4-Chloropyrrolo[2,1-f][1][2][3]triazine is more than just a chemical intermediate; it is a key enabler of modern drug discovery. Its straightforward synthesis, predictable reactivity, and privileged structural motifs have cemented its place in the medicinal chemist's toolbox. The ability to readily perform SNAr and cross-coupling reactions at the C4-position provides a robust platform for generating vast libraries of compounds. As the quest for more selective and potent targeted therapies continues, the importance and application of this versatile scaffold are set to grow even further.

An In-Depth Technical Guide to the Synthesis of 4-Chloropyrrolo[2,1-f]triazine

An In-Depth Technical Guide to the Synthesis of 4-Chloropyrrolo[2,1-f][1][2][3]triazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic framework, forming the core of numerous biologically active compounds, including kinase inhibitors and antiviral agents like Remdesivir.[1][4][5] The targeted introduction of a chlorine atom at the 4-position of this nucleus is a critical step in the synthesis of many of these pharmaceutical agents, modulating the compound's electronic properties and providing a key handle for further functionalization through nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the primary synthetic pathways to 4-Chloropyrrolo[2,1-f][1][2][3]triazine, with a focus on the underlying chemical principles, step-by-step experimental protocols, and critical process considerations.

Introduction: The Significance of the Pyrrolo[2,1-f][1][2][3]triazine Core

The fusion of a pyrrole ring with a 1,2,4-triazine system results in a unique bicyclic heterocycle with a bridgehead nitrogen atom.[1] This structural motif has garnered significant attention in medicinal chemistry due to its ability to mimic purine nuclei, which are fundamental components of cellular systems.[6] Consequently, derivatives of pyrrolo[2,1-f][1][2][3]triazine have been developed as potent inhibitors of various kinases, including VEGFR-2, EGFR, and anaplastic lymphoma kinase (ALK), making them valuable in cancer therapy.[4][6] Furthermore, the discovery of Remdesivir as a broad-spectrum antiviral agent has underscored the therapeutic potential of this scaffold.[1]

This guide will focus on the synthesis of the 4-chloro derivative, a key intermediate in the development of these important therapeutic agents.

Primary Synthetic Strategies

The synthesis of 4-Chloropyrrolo[2,1-f][1][2][3]triazine can be broadly categorized into two main approaches:

  • Construction of the Pyrrolo[2,1-f][1][2][3]triazin-4-one Precursor Followed by Chlorination: This is a widely employed and versatile strategy that involves the initial formation of the bicyclic ring system with an oxygen functionality at the 4-position, which is subsequently converted to the chloride.

  • Direct Annulation Strategies: These methods aim to construct the chlorinated heterocyclic system in a more convergent manner.

This guide will primarily detail the first approach due to its prevalence and adaptability in the literature.

Pathway 1: Synthesis via Pyrrolo[2,1-f][1][2][3]triazin-4-one and Subsequent Chlorination

This robust pathway can be broken down into three key stages:

  • N-Amination of a suitable pyrrole derivative.

  • Cyclization to form the pyrrolo[2,1-f][1][2][3]triazin-4-one core.

  • Chlorination of the triazinone to yield the final product.

Synthesis_Pathway_1PyrrolePyrrole DerivativeN_AminopyrroleN-Aminopyrrole IntermediatePyrrole->N_Aminopyrrole N-AminationTriazinonePyrrolo[2,1-f][1,2,4]triazin-4-oneN_Aminopyrrole->Triazinone CyclizationFinal_Product4-Chloropyrrolo[2,1-f][1,2,4]triazineTriazinone->Final_Product Chlorination (e.g., POCl3)

Caption: General workflow for the synthesis of 4-Chloropyrrolo[2,1-f][1][2][3]triazine via a triazinone intermediate.

Step 1: N-Amination of Pyrrole Derivatives

The introduction of an amino group onto the pyrrole nitrogen is the foundational step for building the triazine ring. The choice of the starting pyrrole and the aminating agent is critical for the success of this reaction.

Rationale for Reagent Selection:

  • Pyrrole Substrate: Typically, a pyrrole with an electron-withdrawing group at the 2-position, such as a cyano or carboxylate group, is used. This enhances the acidity of the N-H proton, facilitating deprotonation and subsequent amination.

  • Base: Sodium hydride (NaH) is a common choice due to its strong basicity and the irreversible nature of the deprotonation, driving the reaction forward.

  • Aminating Agent: A variety of electrophilic aminating agents can be employed. Chloramine (NH₂Cl) is an economical and effective option.[1] Other reagents like O-(diphenylphosphinyl)hydroxylamine or O-(mesitylenesulfonyl)hydroxylamine are also utilized.[1]

Experimental Protocol: N-Amination of 2-Cyanopyrrole [7]

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 eq) in anhydrous dimethylformamide (DMF) at 0-5 °C under a nitrogen atmosphere, add 2-cyanopyrrole (1.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • Stir the resulting mixture for 30-40 minutes at 0-5 °C.

  • Slowly add a freshly prepared solution of chloramine (NH₂Cl, approx. 1.1 eq) in an appropriate solvent, keeping the temperature below 10 °C.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Upon completion, carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 1-amino-2-cyanopyrrole. This intermediate is often used in the next step without further purification.

Step 2: Cyclization to Pyrrolo[2,1-f][1][2][3]triazin-4-one

The N-aminopyrrole intermediate undergoes cyclization with a one-carbon synthon to form the triazine ring.

Rationale for Reagent Selection:

  • One-Carbon Source: Formamide is a common and inexpensive reagent that serves as the source of the final carbon and nitrogen atoms of the triazine ring.[1] Formamidine acetate can also be used, particularly when starting with a 2-cyanopyrrole, to directly form a 4-aminopyrrolotriazine, which can then be hydrolyzed to the triazinone or used in other transformations.[7]

  • Reaction Conditions: The cyclization is typically performed at elevated temperatures (e.g., 165 °C) to drive the condensation and ring-closure.[1]

Experimental Protocol: Cyclization with Formamide [1]

  • The crude N-aminopyrrole derivative from the previous step is dissolved in an excess of formamide.

  • The reaction mixture is heated to approximately 165 °C and maintained at this temperature for several hours.

  • Reaction progress is monitored by TLC or HPLC.

  • After completion, the mixture is cooled to room temperature, and the product is precipitated by the addition of water.

  • The solid product is collected by filtration, washed with water, and dried to yield the pyrrolo[2,1-f][1][2][3]triazin-4-one.

StepKey ReagentsTypical SolventsTemperature (°C)
N-Amination 2-Cyanopyrrole, NaH, NH₂ClDMF0-10
Cyclization N-Aminopyrrole, FormamideFormamide~165
Chlorination Pyrrolotriazinone, POCl₃POCl₃ (neat) or TolueneReflux

Table 1: Summary of Reaction Conditions for Pathway 1.

Step 3: Chlorination of Pyrrolo[2,1-f][1][2][3]triazin-4-one

The final step involves the conversion of the carbonyl group of the triazinone to a chloride using a suitable chlorinating agent.

Rationale for Reagent Selection:

  • Chlorinating Agent: Phosphorus oxychloride (POCl₃) is the most common and effective reagent for this transformation.[1] It acts as both the chlorinating agent and, in many cases, the solvent. The reaction proceeds via the formation of a phosphate ester intermediate, which is then displaced by a chloride ion.

  • Additives: Sometimes, a tertiary amine base like N,N-diisopropylethylamine (DIPEA) is added to neutralize the HCl generated during the reaction and to facilitate the process.[4]

Experimental Protocol: Chlorination with POCl₃ [1]

  • A mixture of pyrrolo[2,1-f][1][2][3]triazin-4-one (1.0 eq) in an excess of phosphorus oxychloride (POCl₃) is heated to reflux.

  • The reaction is maintained at reflux for several hours until the starting material is consumed, as indicated by TLC or HPLC.

  • After completion, the excess POCl₃ is carefully removed under reduced pressure.

  • The residue is cooled in an ice bath and cautiously quenched by the slow addition of crushed ice or a saturated aqueous solution of sodium bicarbonate.

  • The aqueous mixture is then extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 4-Chloropyrrolo[2,1-f][1][2][3]triazine.

Alternative Synthetic Approaches

While the pathway via the triazinone is well-established, other methods for constructing the pyrrolo[2,1-f][1][2][3]triazine core exist. These include:

  • Synthesis via Bromohydrazone: This involves the condensation of 2-bromo-1,1-dimethoxyethane with a hydrazine derivative to form a bromohydrazone, which can then undergo further transformations to build the heterocyclic system.[1]

  • 1,3-Dipolar Cycloaddition: This method utilizes the reaction of N-ylides, such as triazinium dicyanomethylide, with alkynes to construct the pyrrole ring onto a pre-existing triazine.[3]

These alternative routes can be advantageous for accessing specific substitution patterns on the pyrrolotriazine core.

Conclusion

The synthesis of 4-Chloropyrrolo[2,1-f][1][2][3]triazine is a critical process in the development of a wide range of pharmaceuticals. The most reliable and versatile pathway involves the construction of a pyrrolo[2,1-f][1][2][3]triazin-4-one intermediate, followed by chlorination with phosphorus oxychloride. A thorough understanding of the reaction mechanisms and careful optimization of the reaction conditions at each step are paramount for achieving high yields and purity of this valuable synthetic intermediate. The methodologies described in this guide provide a solid foundation for researchers and drug development professionals working in this important area of medicinal chemistry.

The Pyrrolo[2,1-f]triazine Scaffold: A Privileged Core for Kinase Inhibition

The Pyrrolo[2,1-f][1][2][3]triazine Scaffold: A Privileged Core for Kinase Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Versatile Heterocycle

The pyrrolo[2,1-f][1][2][3]triazine core, a unique bicyclic heterocycle, has emerged as a "privileged scaffold" in modern medicinal chemistry.[4][5] Its structural resemblance to purine bases has made it a versatile template for the design of a wide array of biologically active molecules, ranging from antiviral nucleoside analogs to potent and selective kinase inhibitors.[4][6] Kinase inhibition is a cornerstone of targeted therapy, particularly in oncology, and the pyrrolo[2,1-f][1][2][3]triazine framework has proven to be a fertile ground for the discovery of novel therapeutics targeting this critical enzyme class.[7][8] This guide provides an in-depth exploration of the mechanism of action of 4-chloropyrrolo[2,1-f]triazine and its derivatives, with a particular focus on their role as kinase inhibitors in cellular signaling pathways.

Core Mechanism of Action: Competitive Inhibition at the ATP-Binding Site

The predominant mechanism of action for many bioactive pyrrolo[2,1-f][1][2][3]triazine derivatives is competitive inhibition of protein kinases at the adenosine triphosphate (ATP) binding site.[1][3][9] This mode of action is exemplified by the well-characterized compound BMS-509744, a potent and selective inhibitor of Interleukin-2-inducible T-cell kinase (ITK).[1][2][9]

A Case Study: BMS-509744 and ITK Inhibition

ITK is a non-receptor tyrosine kinase that plays a pivotal role in T-cell receptor (TCR) signaling, an essential cascade for T-cell activation, proliferation, and cytokine production.[1][2] By binding to the ATP pocket of the ITK kinase domain, BMS-509744 effectively blocks the phosphorylation and subsequent activation of downstream signaling molecules.[1] This disruption of the TCR signaling cascade leads to a reduction in T-cell mediated immune responses, making ITK inhibitors like BMS-509744 promising therapeutic candidates for autoimmune and inflammatory diseases.[1][3]

The inhibitory action of BMS-509744 on ITK has been quantified with a reported half-maximal inhibitory concentration (IC50) of 19 nM.[1][9] Its selectivity is a key feature, demonstrating significantly lower affinity for other kinases, which is a critical attribute for minimizing off-target effects.[1]

The Broader Kinase Target Landscape

The versatility of the pyrrolo[2,1-f][1][2][3]triazine scaffold extends far beyond ITK inhibition. Various derivatives have been synthesized and evaluated as inhibitors of a range of other kinases implicated in diseases such as cancer and neuropathic pain.[10][11][12]

Derivative ClassTarget Kinase(s)Therapeutic AreaKey Findings
2,4-disubstituted pyrrolo-[1,2-f][1][2][3]triazinesIGF-1RCancerPotent inhibition of IGF-1R with an IC50 of 2 nM, leading to complete tumor growth inhibition in mouse models.[7]
Pyrrolo[1,2-f][1][2][3]triazine derivativesc-Met, VEGFR-2CancerDual inhibitors with potent antiproliferative effects against c-Met addictive cancer cell lines (IC50 values in the low nanomolar range).[11]
Pyrrolo[2,1-f][1][2][3]triazine derivativesAAK1Neuropathic PainIdentification of potent inhibitors of Adaptor protein 2-associated kinase 1 with IC50 values in the single-digit nanomolar range.[12]
2,7-Pyrrolo[2,1-f][1][2][3]triazinesJAK2Myeloproliferative NeoplasmsDevelopment of inhibitors targeting the JAK2/STAT pathway.[5]

This broad-spectrum activity underscores the adaptability of the pyrrolo[2,1-f][1][2][3]triazine core in fitting into the ATP-binding pockets of diverse kinases, allowing for the fine-tuning of selectivity and potency through chemical modifications.

Signaling Pathway Modulation: A Visual Representation

The inhibition of kinases by pyrrolo[2,1-f][1][2][3]triazine derivatives leads to the modulation of critical cellular signaling pathways. The following diagram illustrates the mechanism of action of BMS-509744 within the T-cell receptor signaling cascade.

TCR_Signaling_Inhibitioncluster_membranePlasma Membranecluster_cytosolCytosolTCRTCRLckLckTCR->LckEngagementZAP70ZAP-70Lck->ZAP70PhosphorylatesLAT_SLP76LAT/SLP-76ScaffoldZAP70->LAT_SLP76PhosphorylatesITKITKLAT_SLP76->ITKRecruits & ActivatesPLCg1PLCγ1ITK->PLCg1PhosphorylatesBMS5097444-Chloropyrrolo[2,1-f]triazine(e.g., BMS-509744)BMS509744->ITKInhibits (ATP-competitive)PIP2PIP2PLCg1->PIP2HydrolyzesIP3_DAGIP3 + DAGPIP2->IP3_DAGCa_mobilizationCa²⁺ MobilizationIP3_DAG->Ca_mobilizationNFAT_activationNFAT ActivationCa_mobilization->NFAT_activationGene_expressionGene Expression(e.g., IL-2)NFAT_activation->Gene_expression

Caption: T-cell receptor signaling pathway and its inhibition by a 4-Chloropyrrolo[2,1-f]triazine derivative.

Experimental Protocols for Mechanistic Elucidation

Validating the mechanism of action of a novel pyrrolo[2,1-f][1][2][3]triazine-based kinase inhibitor requires a series of robust biochemical and cell-based assays.

Protocol 1: In Vitro Kinase Inhibition Assay

Principle: To determine the direct inhibitory effect of the compound on the target kinase activity in a purified system.

Methodology:

  • Reagents and Materials: Purified recombinant kinase, kinase-specific substrate (e.g., a peptide with a phosphorylation site), ATP, test compound (e.g., a 4-chloropyrrolo[2,1-f]triazine derivative), kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare serial dilutions of the test compound. b. In a microplate, add the kinase, its substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced (or substrate phosphorylated) using a suitable detection method.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration to determine the IC50 value.

Protocol 2: Cellular Phosphorylation Assay (Western Blot)

Principle: To assess the ability of the compound to inhibit the phosphorylation of a downstream target of the kinase in a cellular context.

Methodology:

  • Cell Culture and Treatment: a. Culture cells that express the target kinase (e.g., Jurkat T-cells for ITK). b. Pre-incubate the cells with various concentrations of the test compound. c. Stimulate the cells to activate the signaling pathway of interest (e.g., with anti-CD3 and anti-CD28 antibodies for TCR activation).

  • Cell Lysis and Protein Quantification: a. Lyse the cells to extract total protein. b. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Western Blotting: a. Separate the protein lysates by SDS-PAGE and transfer them to a membrane. b. Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream target (e.g., phospho-PLCγ1). c. Subsequently, probe with a primary antibody for the total protein of the downstream target as a loading control. d. Use appropriate secondary antibodies and a detection reagent to visualize the protein bands.

  • Data Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation of the target protein.

Western_Blot_WorkflowACell Culture & Treatmentwith CompoundBCell Lysis & Protein ExtractionA->BCProtein Quantification (BCA)B->CDSDS-PAGEC->DEProtein Transfer to MembraneD->EFBlockingE->FGPrimary Antibody Incubation(Phospho-specific & Total)F->GHSecondary Antibody IncubationG->HIDetection & ImagingH->IJData AnalysisI->J

Caption: A generalized workflow for Western blot analysis to assess cellular phosphorylation.

Conclusion: A Scaffold with Enduring Promise

The pyrrolo[2,1-f][1][2][3]triazine scaffold, including its 4-chloro derivative, represents a highly successful and versatile platform for the development of targeted kinase inhibitors. The primary mechanism of action for many of these compounds is the competitive inhibition of ATP binding to the kinase domain, leading to the modulation of key cellular signaling pathways. The extensive research into derivatives like BMS-509744 has provided a solid foundation for understanding their mode of action and has paved the way for the exploration of this scaffold against a multitude of other kinase targets. As our understanding of the kinome and its role in disease continues to expand, the pyrrolo[2,1-f][1][2][3]triazine core is poised to remain a central element in the discovery of novel and effective therapeutics.

The Pyrrolo[2,1-f]triazine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Biological Activity and Therapeutic Potential of Pyrrolo[2,1-f]triazine Derivatives

Abstract

The pyrrolo[2,1-f][1][2][3]triazine nucleus, a unique fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to purines allows it to effectively interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[4][5] Initially explored in the context of C-nucleosides, the scaffold's true potential was unlocked with the rise of targeted therapies, particularly in oncology.[4] This guide provides a comprehensive technical overview of the diverse biological activities of pyrrolo[2,1-f]triazine derivatives, with a focus on their well-established roles as kinase inhibitors and antiviral agents. We will delve into the mechanistic underpinnings of their action, provide detailed experimental protocols for their biological evaluation, and present structure-activity relationship (SAR) data to guide future drug design efforts. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic promise of this versatile heterocyclic core.

Introduction: The Rise of a Versatile Heterocycle

First synthesized in the latter half of the 20th century, the pyrrolo[2,1-f][1][2][3]triazine core remained on the periphery of medicinal chemistry for several years.[4] Its journey from a chemical curiosity to a cornerstone of several clinical candidates and approved drugs, such as the broad-spectrum antiviral Remdesivir and the kinase inhibitor Avapritinib, is a testament to its remarkable versatility.[1][6][7] The unique arrangement of nitrogen atoms within the fused ring system allows for a variety of non-covalent interactions with protein targets, particularly the hinge region of kinases, making it an ideal ATP-competitive inhibitor scaffold.[1] Furthermore, its ability to serve as a bioisosteric replacement for purines has led to the development of potent nucleoside and non-nucleoside inhibitors of viral polymerases.[3][4] This guide will explore the key therapeutic areas where pyrrolo[2,1-f]triazine derivatives have made a significant impact.

Anticancer Activity: Potent and Selective Kinase Inhibition

The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. Pyrrolo[2,1-f]triazine derivatives have been extensively investigated as kinase inhibitors, demonstrating potent activity against a range of targets crucial for tumor growth, proliferation, and angiogenesis.[1][6]

Targeting Receptor Tyrosine Kinases (RTKs)

2.1.1. Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

The pyrrolo[2,1-f]triazine nucleus was identified as a novel template that effectively mimics the well-established quinazoline scaffold found in many EGFR inhibitors.[2] By appending appropriate substituents, potent inhibitors of both EGFR and VEGFR-2 have been developed. For instance, compounds with a 4-((3-chloro-4-fluorophenyl)amino) substituent exhibit strong EGFR inhibition, while those with a 4-((3-hydroxy-4-methylphenyl)amino) group are potent against VEGFR-2.[2]

Some derivatives have shown the ability to inhibit both wild-type and mutant forms of EGFR, which is crucial for overcoming drug resistance in cancers like non-small cell lung cancer (NSCLC). The dual inhibition of EGFR and VEGFR-2 is a particularly attractive strategy, as it simultaneously targets tumor cell proliferation and the blood supply that fuels it.

2.1.2. c-Met and Dual c-Met/VEGFR-2 Inhibition

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in tumor invasion and metastasis. Several series of pyrrolo[2,1-f]triazine derivatives have been designed as potent c-Met inhibitors.[8] Notably, researchers have successfully developed dual inhibitors of c-Met and VEGFR-2, aiming to provide a more comprehensive blockade of tumor angiogenesis and growth.[8][9] One such compound, referred to as 27a in a 2018 study, demonstrated impressive potency with IC50 values of 2.3 ± 0.1 nM for c-Met and 5.0 ± 0.5 nM for VEGFR-2.[8] This dual-inhibition strategy has shown promise in preclinical models and represents a significant area of ongoing research.

Targeting Non-Receptor Tyrosine and Serine/Threonine Kinases

2.2.1. Anaplastic Lymphoma Kinase (ALK)

Rearrangements in the ALK gene are oncogenic drivers in a subset of NSCLCs. Pyrrolo[2,1-f]triazine-based compounds have been developed as potent ALK inhibitors, with some exhibiting nanomolar activity and high selectivity over other kinases.[1]

2.2.2. Janus Kinases (JAKs)

The JAK-STAT signaling pathway is crucial for cytokine-mediated cell growth and differentiation, and its aberrant activation is implicated in various cancers and inflammatory disorders. Pyrrolo[2,1-f]triazine derivatives have been explored as inhibitors of different JAK isoforms, with some compounds showing selectivity for JAK2.[1]

2.2.3. Phosphatidylinositol 3-Kinases (PI3Ks)

The PI3K/Akt/mTOR pathway is one of the most frequently activated signaling pathways in human cancer. Scaffold hopping from known PI3K inhibitors has led to the design of 6-aminocarbonyl pyrrolo[2,1-f]triazine derivatives with potent and selective activity against p110α and p110δ isoforms of PI3K.[6][10]

2.2.4. Adaptor Protein 2-Associated Kinase 1 (AAK1)

More recently, the pyrrolo[2,1-f]triazine scaffold has been investigated for its potential in treating neuropathic pain through the inhibition of AAK1, a serine/threonine kinase involved in receptor endocytosis.[11][12]

Signaling Pathways Targeted by Pyrrolo[2,1-f]triazine Kinase Inhibitors

The anticancer effects of these derivatives stem from their ability to modulate key signaling cascades. Below are simplified diagrams of some of the critical pathways inhibited by this class of compounds.

VEGFR2_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Src Src VEGFR2->Src Activates VEGF VEGF VEGF->VEGFR2 PKC PKC PLCg->PKC Akt Akt PI3K->Akt Ras Ras Src->Ras Raf Raf PKC->Raf Proliferation Proliferation, Survival, Angiogenesis Akt->Proliferation Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified VEGFR-2 Signaling Pathway.

PI3K_AKT_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK (e.g., EGFR) PI3K PI3K RTK->PI3K Recruits & Activates GF Growth Factor GF->RTK PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth, Proliferation, Survival Akt->CellGrowth mTORC1->CellGrowth

Caption: Simplified PI3K/Akt Signaling Pathway.

Quantitative Data Summary

The following table summarizes the in vitro activity of representative pyrrolo[2,1-f]triazine derivatives against various cancer-related targets.

Compound IDTarget(s)IC50 (nM)Cell LineCellular Activity (IC50, nM)Reference
19 (Shi et al.) c-Met, VEGFR-22.3 ± 0.1, 5.0 ± 0.5BaF3-TPR-Met0.71 ± 0.16[1]
21 (Ott et al.) ALK10 ± 2--[1]
27 (Harikrishnan et al.) JAK2Potent (specific value not stated)SET-2Most active in cellular assay[1]
14a (Xiang et al.) PI3Kα, PI3Kδ122, 119VariousPotent antiproliferative activity[6][10]
27a (Shi et al.) c-Met, VEGFR-22.3 ± 0.1, 5.0 ± 0.5c-Met addictive cancer cell lines1.2 to 24.6[8]

Antiviral Activity: A Broad-Spectrum Approach

The structural analogy of the pyrrolo[2,1-f]triazine core to purine bases makes it an excellent scaffold for the development of antiviral agents.[3][13] These derivatives can act as nucleoside or non-nucleoside inhibitors of viral replication.

Nucleoside Analogues: Inhibiting RNA-Dependent RNA Polymerase (RdRp)

The most prominent example of a pyrrolo[2,1-f]triazine-based antiviral is Remdesivir, a C-nucleoside analogue that has demonstrated broad-spectrum activity against a range of RNA viruses, including coronaviruses.[7] Other nucleoside derivatives of this scaffold have shown efficacy against norovirus, hepatitis C, Ebola, and respiratory syncytial virus (RSV).[3][13] These compounds typically act as inhibitors of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication.

Non-Nucleoside Analogues: Targeting Neuraminidase

In addition to RdRp inhibition, non-nucleoside pyrrolo[2,1-f]triazine derivatives have been investigated as inhibitors of other viral targets. For example, certain derivatives have shown promising activity against influenza A virus by inhibiting neuraminidase, an enzyme essential for the release of new viral particles from infected cells.[13]

Other Biological Activities

The versatility of the pyrrolo[2,1-f]triazine scaffold extends beyond oncology and virology. Derivatives have been designed and synthesized to target a variety of other enzymes and signaling pathways.

Hedgehog Signaling Pathway Inhibition

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in several cancers. Pyrrolo[2,1-f]triazine derivatives have been developed as novel inhibitors of this pathway, offering a potential therapeutic strategy for Hh-driven malignancies.[1][14]

Hedgehog_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibits GLI_A GLI (Active) SMO->GLI_A Activates Hh Hedgehog Ligand Hh->PTCH1 SUFU SUFU GLI GLI SUFU->GLI Inhibits TargetGenes Target Gene Expression GLI_A->TargetGenes

Caption: Simplified Hedgehog Signaling Pathway.

Phosphodiesterase (PDE) Inhibition

Derivatives of the related pyrrolotriazinone scaffold have been designed as inhibitors of phosphodiesterases, such as PDE-5.[15] Inhibition of PDE-5 leads to an accumulation of cGMP, resulting in smooth muscle relaxation and increased blood flow, a mechanism utilized in the treatment of erectile dysfunction.[15]

Experimental Protocols

To facilitate further research and development of pyrrolo[2,1-f]triazine derivatives, this section provides detailed, step-by-step methodologies for key in vitro and in vivo assays.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is a general guideline for determining the IC50 value of a test compound against a purified kinase using a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).

Materials:

  • Purified recombinant kinase (e.g., VEGFR-2, EGFR, c-Met)

  • Kinase-specific peptide substrate

  • ATP

  • Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT)

  • Test compound (pyrrolo[2,1-f]triazine derivative) dissolved in DMSO

  • Kinase-Glo® Max reagent

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in kinase assay buffer. The final DMSO concentration in the assay should be kept constant and typically below 1%.

  • Master Mixture Preparation: Prepare a master mixture containing the kinase and its specific substrate in the kinase assay buffer.

  • Assay Plate Setup:

    • Add 5 µL of the diluted test compound or vehicle (for positive control) to the appropriate wells.

    • Add 5 µL of a known potent inhibitor or buffer without enzyme for the negative control (blank).

  • Kinase Reaction Initiation: Add 10 µL of the master mixture to each well. Then, to initiate the kinase reaction, add 10 µL of ATP solution to each well. The final reaction volume is typically 25 µL.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes).

  • Luminescence Detection:

    • Allow the plate and the Kinase-Glo® Max reagent to equilibrate to room temperature.

    • Add 25 µL of the Kinase-Glo® Max reagent to each well.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to the positive control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear flat-bottom plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the diluted compound or vehicle control.

  • Incubation: Incubate the plate for 48-72 hours in a CO₂ incubator.

  • MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well. Mix gently to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

In Vivo Tumor Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of a pyrrolo[2,1-f]triazine derivative in a subcutaneous tumor xenograft model.

Materials:

  • Immunocompromised mice (e.g., athymic nude or NSG mice)

  • Human cancer cell line

  • Sterile PBS or appropriate cell culture medium

  • Matrigel (optional, to enhance tumor take rate)

  • Test compound formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection)

  • Anesthetic

  • Calipers

  • Syringes and needles

Procedure:

  • Cell Preparation and Implantation:

    • Harvest cancer cells during their exponential growth phase.

    • Resuspend the cells in sterile PBS or medium, optionally mixed with Matrigel, to the desired concentration (e.g., 5 x 10⁶ cells in 100 µL).

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth and Cohort Formation:

    • Monitor the mice regularly for tumor growth.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration:

    • Administer the test compound and vehicle control to the respective groups according to the predetermined dosing schedule and route of administration.

  • Tumor Measurement and Monitoring:

    • Measure the tumor dimensions with calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.

    • Monitor the body weight and overall health of the mice throughout the study.

  • Study Endpoint and Data Analysis:

    • The study is typically terminated when tumors in the control group reach a predetermined maximum size.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

    • Compare the tumor growth rates and final tumor volumes between the treatment and control groups to assess the in vivo efficacy of the compound.

Conclusion and Future Directions

The pyrrolo[2,1-f]triazine scaffold has unequivocally established itself as a highly valuable core in contemporary drug discovery. Its proven success in targeting a wide array of kinases and viral enzymes underscores its privileged nature. The journey of this heterocycle from a simple C-nucleoside component to the backbone of life-saving therapeutics is a powerful illustration of the synergy between synthetic chemistry and molecular pharmacology.

Future research in this area will likely focus on several key aspects:

  • Enhancing Selectivity: While potent, many kinase inhibitors face challenges with off-target effects. The design of next-generation pyrrolo[2,1-f]triazine derivatives with improved selectivity profiles will be crucial for enhancing their therapeutic window.

  • Overcoming Resistance: The development of compounds that can effectively inhibit both wild-type and clinically relevant mutant forms of target proteins will continue to be a major focus, particularly in oncology.

  • Exploring New Therapeutic Areas: The inherent versatility of the scaffold suggests that its therapeutic potential is far from exhausted. Exploring its activity against other target classes, such as epigenetic modifiers or metabolic enzymes, could open up new avenues for drug development.

  • Novel Drug Modalities: Incorporating the pyrrolo[2,1-f]triazine core into novel drug modalities, such as proteolysis-targeting chimeras (PROTACs), could lead to the development of therapeutics with entirely new mechanisms of action.

References

Spectroscopic Characterization of 4-Chloropyrrolo[2,1-f]triazine: A Technical Guide

Spectroscopic Characterization of 4-Chloropyrrolo[2,1-f][1][2][3]triazine: A Technical Guide

Introduction

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged heterocyclic system in modern medicinal chemistry. Its unique bridged-nitrogen structure, which serves as a bioisostere for purines, has led to its incorporation into a wide range of therapeutic agents, from kinase inhibitors in oncology to antiviral nucleoside analogs like Remdesivir.[4][5] For researchers and drug development professionals working with this scaffold, unambiguous structural confirmation and purity assessment are paramount. 4-Chloropyrrolo[2,1-f][1][2][3]triazine (CAS 888720-29-4) is a key intermediate, providing a reactive handle for further chemical modification.

This technical guide provides an in-depth analysis of the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—required for the characterization of this molecule. While detailed, peer-reviewed spectral assignments for this specific parent compound are not extensively published, this document synthesizes data from commercial sources, closely related analogs, and first principles to offer a robust predictive and interpretive framework.[1][6] The focus is not merely on data presentation but on the causality behind experimental choices and the logic of spectral interpretation, empowering researchers to confidently characterize this and similar heterocyclic systems.

Molecular Structure and Atom Numbering

A clear understanding of the molecular geometry is the foundation of any spectroscopic analysis. The fused ring system of 4-Chloropyrrolo[2,1-f][1][2][3]triazine is planar, and its atoms are numbered according to IUPAC conventions to ensure consistent assignment of spectral signals.

Caption: IUPAC numbering for the 4-Chloropyrrolo[2,1-f][1][2][3]triazine core.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is the primary tool for confirming the presence and connectivity of hydrogen atoms in a molecule. The spectrum of 4-Chloropyrrolo[2,1-f][1][2][3]triazine is expected to show four distinct signals in the aromatic region, corresponding to the four protons on the bicyclic core.

Predicted ¹H NMR Data

The following table outlines the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for the compound, assuming a standard deuterated solvent like DMSO-d₆ or CDCl₃. These predictions are based on the analysis of related pyrrolotriazine derivatives.[6]

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J) in Hz
H-28.2 - 8.4Singlet (s)N/A
H-77.8 - 8.0Doublet of doublets (dd)J7,6 ≈ 2.5, J7,5 ≈ 1.5
H-57.0 - 7.2Doublet of doublets (dd)J5,6 ≈ 4.0, J5,7 ≈ 1.5
H-66.8 - 7.0Doublet of doublets (dd)J6,5 ≈ 4.0, J6,7 ≈ 2.5
Interpretation and Rationale
  • H-2: This proton is on the triazine ring. Its chemical shift is significantly downfield due to the deshielding effect of the adjacent nitrogen atoms and the electron-withdrawing chlorine atom at C-4. It is expected to be a singlet as it has no adjacent protons to couple with.

  • Pyrrole Ring Protons (H-5, H-6, H-7): These three protons form a coupled spin system.

    • H-7 is adjacent to the bridgehead nitrogen (N-8) and is typically the most downfield of the pyrrole protons. It appears as a doublet of doublets due to coupling with both H-6 and H-5.

    • H-5 and H-6 have characteristic chemical shifts for a pyrrole ring. Their mutual coupling (J5,6) will be the largest, while their couplings to H-7 will be smaller.

Standard Protocol for ¹H NMR Data Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of 4-Chloropyrrolo[2,1-f][1][2][3]triazine and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

  • Acquisition Parameters:

    • Experiment: Standard 1D proton experiment.

    • Pulse Angle: 30-45 degrees to ensure a faster relaxation delay can be used.

    • Spectral Width: Set to cover a range from approximately -1 to 12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 8 to 16 scans for a sufficient signal-to-noise ratio.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of the molecule. A standard broadband proton-decoupled ¹³C NMR spectrum for this compound is expected to show six distinct signals for the six unique carbon atoms.

Predicted ¹³C NMR Data
Carbon AssignmentPredicted δ (ppm)
C-4150 - 155
C-2145 - 150
C-7a130 - 135
C-4a125 - 130
C-7118 - 122
C-5115 - 118
C-6110 - 114
Interpretation and Rationale
  • Quaternary Carbons (C-4, C-4a, C-7a):

    • C-4: This carbon, bonded to both a nitrogen and a chlorine atom, is expected to be the most downfield signal due to strong deshielding effects.

    • C-7a and C-4a: These are the bridgehead carbons where the two rings are fused. Their chemical shifts are in the typical range for quaternary carbons in fused aromatic systems.

  • Protonated Carbons (C-2, C-5, C-6, C-7):

    • C-2: Located on the triazine ring and adjacent to two nitrogens, this carbon will be significantly downfield.

    • C-5, C-6, C-7: These carbons of the pyrrole ring will appear at higher field (more shielded) compared to those on the triazine ring.

Standard Protocol for ¹³C NMR Data Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the low natural abundance of ¹³C.

  • Instrument Setup: Use the same tuned and shimmed instrument.

  • Acquisition Parameters:

    • Experiment: Standard 1D carbon experiment with broadband proton decoupling (e.g., zgpg30).

    • Pulse Angle: 30 degrees.

    • Spectral Width: Set to cover a range from approximately 0 to 180 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: A significantly higher number of scans (e.g., 1024 to 4096) is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the data similarly to the ¹H spectrum. Calibrate the chemical shift scale using the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of its fragmentation patterns.

Molecular Ion and Isotopic Pattern

The molecular formula of 4-Chloropyrrolo[2,1-f][1][2][3]triazine is C₆H₄ClN₃.[3]

  • Monoisotopic Mass: 153.0145 g/mol

  • Average Molecular Weight: 153.57 g/mol [3]

A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak due to the presence of a single chlorine atom. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two peaks for the molecular ion:

  • [M]⁺: at m/z ≈ 153 (corresponding to the ³⁵Cl isotope)

  • [M+2]⁺: at m/z ≈ 155 (corresponding to the ³⁷Cl isotope) The intensity ratio of the [M]⁺ peak to the [M+2]⁺ peak will be approximately 3:1 , which is a definitive signature for a molecule containing one chlorine atom.

Predicted Fragmentation Pathway (Electron Ionization)

Electron Ionization (EI) is a high-energy technique that causes extensive fragmentation. The analysis of these fragments provides a fingerprint that helps confirm the molecular structure.

fragmentation_pathwayM[C₆H₄ClN₃]⁺m/z = 153/155 (M⁺)M_minus_Cl[C₆H₄N₃]⁺m/z = 118M->M_minus_Cl- Cl•M_minus_HCN[C₅H₃ClN₂]⁺m/z = 126/128M->M_minus_HCN- HCNFragment_91[C₅H₃N₂]⁺m/z = 91M_minus_Cl->Fragment_91- HCNM_minus_HCN->Fragment_91- Cl•Fragment_64[C₄H₂N]⁺m/z = 64Fragment_91->Fragment_64- HCNworkflowcluster_synthesisSynthesis & Purificationcluster_analysisSpectroscopic AnalysissynthesisSynthesized Product(Crude)purificationPurification(e.g., Column Chromatography)synthesis->purificationmsMS Analysis(Confirm MW & Isotopic Pattern)purification->msnmr_h¹H NMR(Confirm Proton Environment)ms->nmr_hnmr_c¹³C NMR(Confirm Carbon Skeleton)nmr_h->nmr_cpurityPurity Check(Integration in ¹H NMR)nmr_h->purityfinalStructurally Confirmed,Pure Compoundnmr_c->finalpurity->final

The Pyrrolo[2,1-f]triazine Nucleus: From Serendipitous Discovery to a Privileged Scaffold in Modern Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Heterocycle

The pyrrolo[2,1-f][1][2][3]triazine nucleus, a unique bicyclic heterocycle with a bridgehead nitrogen, has emerged from relative obscurity to become a cornerstone in contemporary medicinal chemistry.[2][3] Initially synthesized in the late 1970s, its profound potential remained largely untapped for over a decade.[4] The turning point arrived in the early 2000s with the burgeoning field of kinase inhibitor research, which desperately needed novel, druggable scaffolds.[4] This guide provides a comprehensive technical overview of the discovery, synthesis, and remarkable journey of the pyrrolo[2,1-f]triazine core, illustrating its evolution into a "privileged scaffold" capable of yielding a diverse array of potent therapeutic agents.[3][5]

The significance of this scaffold is underscored by its presence in numerous clinically successful drugs, including the antiviral remdesivir and the anticancer agent brivanib alaninate.[2] Its versatility allows for strategic structural modifications, leading to highly selective and potent inhibitors for a wide range of biological targets.[3][5] This guide will delve into the key scientific milestones, synthetic strategies, and structure-activity relationships that have cemented the pyrrolo[2,1-f]triazine nucleus as an indispensable tool in the drug discovery arsenal.

The Pivotal Discovery: A Bioisostere for Kinase Inhibition

A seminal 2004 publication in the Journal of Medicinal Chemistry marked a critical juncture for the pyrrolo[2,1-f]triazine nucleus, identifying it as a novel and effective template for kinase inhibitors.[1][6] This research demonstrated that the pyrrolo[2,1-f]triazine core could effectively mimic the well-established quinazoline kinase inhibitor scaffold.[1][6] By appending substituents known to confer inhibitory activity against kinases to this new template, researchers developed potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][6]

This discovery was a paradigm shift, showcasing the pyrrolo[2,1-f]triazine nucleus not merely as a chemical curiosity, but as a functional bioisostere of a clinically validated pharmacophore. The preliminary structure-activity relationship (SAR) studies revealed that substitutions at the 5 and 6-positions were well-tolerated, while modification at the 7-position resulted in a significant loss of activity, providing an early roadmap for future optimization efforts.[1][6]

Synthetic Strategies: Constructing the Core

The accessibility and amenability of the pyrrolo[2,1-f]triazine core to chemical diversification have been crucial to its widespread adoption.[7] A variety of synthetic routes have been developed, with the choice of method often depending on the desired substitution pattern.

General Synthesis of Pyrrolo[2,1-f][1][2][3]triazine Kinase Inhibitors

A foundational synthetic route proceeds through the formation of a pyrrolotriazinone intermediate.[1][6] This multi-step process is a versatile approach to constructing the core scaffold.

Experimental Protocol:

  • Formylation of Pyrroles: Substituted pyrroles are formylated using a Vilsmeier-Haack reaction with phosphorus oxychloride and dimethylformamide (DMF) to yield the corresponding 2-formylpyrroles.

  • N-Amination: The 2-formylpyrroles are then N-aminated.

  • Cyclization to Pyrrolotriazinone: The N-aminated intermediate is cyclized to form the pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one.

  • Halogenation: The pyrrolotriazinone is then treated with a halogenating agent, such as phosphorus oxybromide, to yield the 4-halopyrrolo[2,1-f]triazine.

  • Nucleophilic Substitution: The final step involves a nucleophilic aromatic substitution reaction where the 4-halo substituent is displaced by a desired amine to afford the target kinase inhibitor.

A generalized workflow for the synthesis of pyrrolo[2,1-f]triazine kinase inhibitors is depicted below:

G cluster_synthesis Synthesis of Pyrrolo[2,1-f]triazine Kinase Inhibitors Pyrrole Substituted Pyrrole Formylpyrrole 2-Formylpyrrole Pyrrole->Formylpyrrole POCl3, DMF NAminopyrrole N-Aminopyrrole Formylpyrrole->NAminopyrrole N-Amination Pyrrolotriazinone Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one NAminopyrrole->Pyrrolotriazinone Cyclization HaloPyrrolotriazine 4-Halopyrrolo[2,1-f]triazine Pyrrolotriazinone->HaloPyrrolotriazine POBr3 TargetInhibitor Target Kinase Inhibitor HaloPyrrolotriazine->TargetInhibitor Amine, Heat

Caption: General synthetic workflow for pyrrolo[2,1-f]triazine kinase inhibitors.

Alternative Synthetic Approaches

Beyond this primary route, several other efficient methods for the synthesis of the pyrrolo[2,1-f]triazine scaffold have been reported, including:

  • Synthesis from Pyrrole Derivatives: This approach involves the N-amination of a pyrrole derivative followed by cyclization with formamide.[2]

  • Synthesis via Bromohydrazone: A practical six-step synthesis has been described starting from 2-bromo-1,1-dimethoxyethane.[2]

  • Transition Metal-Mediated Synthesis: These methods offer alternative strategies for constructing the bicyclic ring system.[2]

  • Rearrangement of Pyrrolooxadiazines: A practical synthesis of pyrrolo[2,1-f][1][2][3]triazin-4(3H)-ones can be achieved through the rearrangement of pyrrolo-[1,2-d][1][3][6]oxadiazines.[2]

A Privileged Scaffold in Medicinal Chemistry

The pyrrolo[2,1-f]triazine nucleus has demonstrated remarkable versatility, serving as the core for a multitude of biologically active compounds targeting a diverse range of therapeutic areas.[3][5]

Kinase Inhibition: A Dominant Application

The most prominent application of the pyrrolo[2,1-f]triazine scaffold is in the development of kinase inhibitors for cancer therapy.[8] By strategically modifying the substituents at various positions of the ring system, researchers have been able to achieve high potency and selectivity against a wide array of kinases.[3][5]

Key Kinase Targets and Representative Inhibitors:

Kinase Target(s)Key Compound(s)Therapeutic Area
BCR-ABL, Src family kinasesDasatinib (BMS-354825)[9][10][11]Chronic Myeloid Leukemia (CML)[9]
VEGFR-2, EGFR, HER2BMS-599626, BMS-690514[2][12]Solid Tumors[12]
c-Met, VEGFR-2Compound 19 (Shi et al.)[8]Cancer[8]
Anaplastic Lymphoma Kinase (ALK)2,7-disubstituted derivatives[3][7]Anaplastic Large Cell Lymphoma[3]
PI3KδCompound 30 (Bhide et al.)[13]Immunological Disorders[13]
Adaptor protein 2-associated kinase 1 (AAK1)Pyrrolo[2,1-f]triazine series[14]Neuropathic Pain[14]

The following diagram illustrates the interaction of a pyrrolo[2,1-f]triazine-based inhibitor within the ATP binding pocket of a target kinase, a common mechanism of action for this class of compounds.[1]

G cluster_binding Mechanism of Kinase Inhibition Inhibitor Pyrrolo[2,1-f]triazine Inhibitor Kinase Kinase ATP Binding Pocket Inhibitor->Kinase Competitive Binding ATP ATP ATP->Kinase Normal Substrate Binding Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation Inhibited by Drug

Caption: Competitive binding of a pyrrolo[2,1-f]triazine inhibitor in the kinase ATP pocket.

Antiviral Activity: A Broad-Spectrum Scaffold

The pyrrolo[2,1-f]triazine core is also a key component of several potent antiviral agents.[15] As structural analogues of purine bases, these compounds can interfere with viral replication processes.[15] The most notable example is Remdesivir , a broad-spectrum antiviral drug that has shown efficacy against a range of RNA viruses, including SARS-CoV-2.[2][8] Nucleoside analogues based on the pyrrolo[2,1-f]triazine scaffold have demonstrated activity against hepatitis C, Ebola, and respiratory syncytial virus (RSV), among others.[15]

Conclusion: An Enduring Legacy in Drug Discovery

The journey of the pyrrolo[2,1-f]triazine nucleus from a relatively obscure heterocycle to a privileged scaffold in modern drug discovery is a testament to the power of chemical innovation and a deep understanding of structure-activity relationships.[4] Its ability to serve as a versatile template for a wide array of biological targets, particularly kinases and viral enzymes, has led to the development of life-saving therapies.[3][8] As synthetic methodologies continue to evolve and our understanding of complex biological pathways deepens, the pyrrolo[2,1-f]triazine core is poised to remain a central and highly valuable scaffold for the discovery of new medicines for years to come.

References

Navigating the Solubility Landscape of 4-Chloropyrrolo[2,1-f]triazine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

In the realm of modern drug discovery, a thorough understanding of a compound's physicochemical properties is paramount to its successful development. Among these, solubility stands as a critical gatekeeper, profoundly influencing bioavailability, formulation strategies, and ultimately, therapeutic efficacy. This in-depth technical guide focuses on 4-Chloropyrrolo[2,1-f]triazine, a heterocyclic compound of significant interest in medicinal chemistry, particularly as a scaffold for kinase inhibitors.[1][2][3] While precise quantitative solubility data in a comprehensive range of organic solvents remains proprietary or sparsely published, this guide synthesizes available qualitative information, physicochemical properties, and established theoretical principles to provide a robust framework for researchers, scientists, and drug development professionals. We will explore the predicted solubility profile, the underlying scientific rationale, and provide a detailed, field-proven protocol for its experimental determination.

Introduction: The Pivotal Role of 4-Chloropyrrolo[2,1-f]triazine in Drug Discovery

The pyrrolo[2,1-f][4][5][6]triazine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous bioactive molecules, including kinase inhibitors for oncology and antiviral agents.[1][3][5] The 4-chloro substituted derivative, 4-Chloropyrrolo[2,1-f]triazine, serves as a key intermediate in the synthesis of these complex therapeutic agents.[2][5] Its reactivity, largely dictated by the chloro-substituent, allows for diverse chemical modifications. However, to effectively utilize this compound in synthetic workflows and to formulate its derivatives, a comprehensive understanding of its solubility in various organic media is essential. This guide aims to bridge the current knowledge gap by providing a detailed analysis of its expected solubility behavior and a practical approach to its empirical validation.

Physicochemical Properties of 4-Chloropyrrolo[2,1-f]triazine

A foundational understanding of a molecule's intrinsic properties is the first step in predicting its solubility. Key physicochemical parameters for 4-Chloropyrrolo[2,1-f]triazine are summarized below.

PropertyValueSource
Molecular FormulaC₆H₄ClN₃[7][8]
Molecular Weight153.57 g/mol [8]
AppearanceSolid Powder[7][9][10]
LogP (Octanol-Water Partition Coefficient)1.3827[8]
Topological Polar Surface Area (TPSA)30.19 Ų[8]
Hydrogen Bond Acceptors3[8]
Hydrogen Bond Donors0[8]

The LogP value of 1.3827 suggests a molecule with a balance of lipophilic and hydrophilic character, indicating it is likely to be soluble in a range of organic solvents. The absence of hydrogen bond donors and a moderate TPSA further refine our expectations of its solubility profile.

Predicted Solubility Profile in Organic Solvents

While exhaustive quantitative data is not publicly available, a qualitative and predicted solubility profile can be constructed based on supplier information, solvent usage in synthetic procedures for related compounds, and the physicochemical properties of 4-Chloropyrrolo[2,1-f]triazine.

SolventSolvent TypePredicted SolubilityRationale / Evidence
Dimethyl Sulfoxide (DMSO)Polar AproticHighListed as a solvent by a commercial supplier.[10] Commonly used to dissolve a wide range of organic compounds.
Dichloromethane (DCM)ChlorinatedHighListed as a solvent by a commercial supplier.[10] Effective for moderately polar compounds.
ChloroformChlorinatedHighListed as a solvent by a commercial supplier.[10] Similar properties to Dichloromethane.
Dimethylformamide (DMF)Polar AproticModerate to HighFrequently used as a reaction solvent for pyrrolo[2,1-f]triazine synthesis.[5]
Tetrahydrofuran (THF)EtherModerateUsed as a reaction solvent in the synthesis of pyrrolo[2,1-f]triazine derivatives.[4]
Acetonitrile (ACN)Polar AproticModerateUsed for recrystallization of a pyrrolo[2,1-f]triazine derivative.[4]
EthanolPolar ProticModerateUsed for recrystallization of pyrrolo[2,1-f]triazine derivatives.[4]
IsopropanolPolar ProticModerateUsed for recrystallization of a related triazine compound.[4]
TolueneNon-polarLow to ModerateThe compound's LogP suggests some affinity for non-polar environments.
HexaneNon-polarLowThe polar nature of the triazine ring is expected to limit solubility in highly non-polar solvents.

Theoretical Underpinnings of Solubility

The principle of "like dissolves like" provides a fundamental framework for understanding solubility. The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.

G cluster_0 Solubility Equilibrium cluster_1 Intermolecular Forces Solute (Solid) Solute (Solid) Solute (Dissolved) Solute (Dissolved) Solute (Solid)->Solute (Dissolved) Dissolution (ΔH_sol) Solute (Dissolved)->Solute (Solid) Crystallization Solute-Solvent Solute-Solvent Solute (Dissolved)->Solute-Solvent Solute-Solute Solute-Solute Solute-Solute->Solute-Solvent Favorable Interaction Solvent-Solvent Solvent-Solvent Solvent-Solvent->Solute-Solvent Favorable Interaction

Caption: Interplay of forces governing solubility.

For 4-Chloropyrrolo[2,1-f]triazine, the nitrogen atoms in the triazine ring introduce polarity, making it amenable to interactions with polar solvents. The pyrrole ring and the chloro-substituent contribute to its lipophilicity, allowing for dissolution in less polar organic solvents. The lack of hydrogen bond donors means that its solubility in protic solvents like alcohols will primarily depend on dipole-dipole interactions and London dispersion forces, rather than strong hydrogen bonding.

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain accurate quantitative solubility data, the isothermal shake-flask method is the gold standard. This protocol provides a reliable and reproducible approach.

Objective: To determine the equilibrium solubility of 4-Chloropyrrolo[2,1-f]triazine in a selected organic solvent at a specific temperature.

Materials:

  • 4-Chloropyrrolo[2,1-f]triazine (solid)

  • Selected organic solvent (e.g., DMSO, Dichloromethane, Ethanol)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Protocol Workflow:

G Shake-Flask Solubility Determination Workflow A 1. Preparation of Supersaturated Solution Add excess solid to solvent in a sealed vial. B 2. Equilibration Incubate at a constant temperature with agitation for 24-48 hours. A->B C 3. Phase Separation Allow undissolved solid to settle. B->C D 4. Sample Filtration Filter the supernatant through a 0.22 µm syringe filter. C->D E 5. Sample Dilution Accurately dilute the clear filtrate with the solvent. D->E F 6. Quantitative Analysis Analyze the diluted sample by HPLC or UV-Vis spectroscopy. E->F G 7. Calculation Determine the concentration from a calibration curve. F->G

Caption: Workflow for experimental solubility determination.

Detailed Steps:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of 4-Chloropyrrolo[2,1-f]triazine of known concentrations in the chosen solvent. These will be used to generate a calibration curve.

  • Sample Preparation: Add an excess amount of solid 4-Chloropyrrolo[2,1-f]triazine to a vial containing a known volume of the organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.

  • Equilibration: Seal the vials and place them on an orbital shaker or with a magnetic stir bar in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

  • Dilution: Accurately dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

  • Analysis: Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

  • Calculation: Using the calibration curve generated from the standard solutions, determine the concentration of 4-Chloropyrrolo[2,1-f]triazine in the diluted sample. Back-calculate to find the concentration in the original undiluted sample, which represents the solubility.

Conclusion: A Practical Framework for Solubility Assessment

While a comprehensive, publicly available dataset on the solubility of 4-Chloropyrrolo[2,1-f]triazine in a wide array of organic solvents is currently lacking, this guide provides a robust framework for drug development professionals. By integrating its known physicochemical properties with qualitative data from suppliers and the synthetic literature, a reliable predictive solubility profile has been established. This, in conjunction with the detailed experimental protocol for the shake-flask method, empowers researchers to make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby accelerating the development of novel therapeutics based on this important heterocyclic scaffold.

References

Whitepaper: The Pyrrolotriazine Scaffold as a Versatile Engine for Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals From the Desk of: The Senior Application Scientist

Foreword: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks demonstrate an exceptional ability to interact with a wide array of biological targets, earning them the designation of "privileged scaffolds." The pyrrolotriazine core is a quintessential example of such a structure. Its remarkable versatility stems from its nature as a bioisostere of purines, the fundamental building blocks of DNA, RNA, and the universal energy currency, adenosine triphosphate (ATP). This structural mimicry allows pyrrolotriazine derivatives to effectively compete for the ATP-binding sites of numerous enzymes, making them particularly adept at inhibiting protein kinases—a class of enzymes central to cellular signaling and disease progression.

While the pyrrolotriazine core is famously incorporated into the antiviral nucleoside analog Remdesivir, this guide will focus on its equally significant, if not broader, application in the development of kinase inhibitors. These small molecules represent a paradigm shift in the treatment of complex diseases, moving away from cytotoxic approaches to highly specific, targeted therapies. Here, we will dissect the key therapeutic targets of pyrrolotriazine compounds, primarily within the realms of oncology and inflammatory disease, providing a technical guide grounded in mechanistic understanding and validated experimental approaches.

Part 1: Pyrrolotriazines in Oncology - Targeting Dysregulated Kinase Signaling

The discovery that a significant portion of the human kinome is dysregulated in cancer has made kinase inhibition a cornerstone of modern oncology. Pyrrolotriazine-based compounds have been successfully developed to target several critical nodes in cancer signaling networks.

Receptor Tyrosine Kinases (RTKs): Halting Aberrant Growth Signals at the Source

RTKs are cell-surface receptors that, upon activation, trigger intracellular signaling cascades controlling cell growth, proliferation, and survival. Their over-expression or mutation is a common driver of tumorigenesis.

The VEGFR family, particularly VEGFR-2, is a principal mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. By inhibiting VEGFR-2, pyrrolotriazine compounds can effectively starve tumors of their blood supply. Several series of 4-phenylamino-pyrrolo[2,1-f]triazines have been developed as potent inhibitors of VEGFR-2, demonstrating the scaffold's utility in anti-angiogenic therapy.

FGFR signaling is implicated in cell proliferation and survival, with its over-expression noted in numerous cancers. Similarly, the c-Met receptor plays a crucial role in tumor invasion and metastasis. Notably, medicinal chemistry efforts have yielded pyrrolotriazine derivatives with potent, dual inhibitory activity against both VEGFR-2 and FGFR-1, as well as separate families of compounds that effectively inhibit c-Met, showcasing the scaffold's tunability.

Gene rearrangements involving ALK are oncogenic drivers in a subset of non-small cell lung cancers (NSCLC). The pyrrolotriazine scaffold has served as a foundation for potent and highly selective ALK inhibitors, with some compounds demonstrating nanomolar efficacy and high selectivity over structurally similar receptors like the insulin-like growth factor-1 receptor (IGF-1R).

Table 1: Representative Pyrrolotriazine-Based Receptor Tyrosine Kinase Inhibitors

Compound ClassPrimary Target(s)Reported Potency (IC50)Therapeutic RationaleReference
Substituted 4-phenylamino-pyrrolo[2,1-f]triazinesVEGFR-2, FGFR-1Low nMAnti-angiogenesis
Pyrrolo[1,2-f]triazine derivativesc-Met, VEGFR-2~2-5 nMInhibit metastasis and angiogenesis
2,7-disubstituted-pyrrolo[2,1-f]triazineALK~10 nMTargeted therapy for ALK+ NSCLC
Morpholine-substituted pyrrolotriazineEGFR, HER2~55-60 nMInhibit ErbB family signaling
Non-Receptor Tyrosine Kinases: Disrupting Intracellular Communication

The JAK family (JAK1, JAK2, JAK3, TYK2) are cytoplasmic kinases that are essential for transducing signals from cytokine and growth factor receptors that lack intrinsic kinase activity. This process, known as the JAK-STAT pathway, is critical for hematopoiesis and immune response, and its dysregulation is implicated in both myeloproliferative neoplasms and inflammatory diseases. Pyrrolo[1,2-f]triazines have been synthesized as potent inhibitors of JAK isoforms, with some compounds showing excellent selectivity for JAK2 over other family members. This selectivity is crucial, as different JAK isoforms have distinct biological roles, and isoform-specific inhibition can minimize off-target effects.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT_p p-STAT JAK->STAT_p 3. Phosphorylation STAT_dimer STAT Dimer Nucleus Nucleus STAT_dimer->Nucleus 5. Translocation STAT_p->STAT_dimer 4. Dimerization Gene Gene Transcription Nucleus->Gene 6. Binding Inhibitor Pyrrolotriazine Inhibitor Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and point of inhibition.

Serine/Threonine Kinases: Controlling Cell Cycle and Survival

The PI3K/Akt/mTOR pathway is a central regulator of cell metabolism, growth, and survival. Its hyperactivation is one of the most common events in human cancers. Pyrrolotriazine-based compounds have been developed as potent pan-PI3K inhibitors. Furthermore, the pyrrolotriazinone scaffold has been specifically utilized to create isoform-selective inhibitors, such as PI3Kδ inhibitors, which are particularly relevant for hematological malignancies and inflammatory conditions.

PI3K_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor Pyrrolotriazine Inhibitor Inhibitor->PI3K Inhibits

Caption: The PI3K/Akt/mTOR survival pathway.

Other Oncological Targets: Beyond Kinases

Eg5 is a motor protein essential for forming the bipolar mitotic spindle during cell division. Unlike kinase inhibitors, Eg5 inhibitors do not target an ATP-binding site in the traditional sense but rather an allosteric pocket. Inhibition leads to the formation of defective monoastral spindles, mitotic arrest, and subsequent cell death. Pyrrolotriazine-4-one analogues have been identified as potent Eg5 inhibitors, representing a distinct anti-mitotic strategy with potentially fewer side effects than traditional tubulin-targeting agents.

Part 2: Pyrrolotriazines in Inflammation & Autoimmunity

The same signaling pathways that drive cancer cell proliferation are often co-opted to mediate inflammatory responses. Therefore, kinase inhibition is a powerful strategy for treating autoimmune and inflammatory disorders.

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)

IRAK4 is a critical serine/threonine kinase in the innate immune system, acting downstream of Toll-like receptors (TLRs) and the IL-1 receptor. It is a key initiator of the signaling cascade that leads to the activation of NF-κB, a master regulator of pro-inflammatory gene expression. Given its central role, IRAK4 is a high-value target for diseases like rheumatoid arthritis and lupus. A scaffold-hopping strategy from pyrrolopyrimidines led to the development of pyrrolotriazine-based IRAK4 inhibitors with improved permeability and lower cellular efflux, making them promising candidates for orally-delivered anti-inflammatory drugs.

Isoform-Specific PI3K Inhibition

While pan-PI3K inhibition is generally cytotoxic, targeting specific isoforms expressed primarily in immune cells offers a more refined therapeutic approach for inflammatory diseases. The PI3Kδ and PI3Kγ isoforms are crucial for the function of B-cells, T-cells, and macrophages. Pyrrolotriazinone-based compounds have been developed as highly potent and selective PI3Kδ and dual PI3Kγ/δ inhibitors for the treatment of autoimmune and respiratory inflammatory diseases.

Part 3: Experimental Protocols & Methodologies

To translate a promising chemical scaffold into a viable drug candidate, rigorous and reproducible in vitro testing is paramount. The following section details a foundational protocol for assessing the inhibitory activity of a pyrrolotriazine compound against a target kinase.

Protocol: In-Vitro Kinase Inhibition Assay using ADP-Glo™

This protocol describes a luminescence-based method to quantify kinase activity by measuring the amount of ADP produced during the enzymatic reaction. The signal is directly proportional to kinase activity.

1. Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., a pyrrolotriazine derivative) against a specific protein kinase.

2. Causality & Experimental Design:

  • Why ADP-Glo™? This format is universal for any kinase, highly sensitive, and resistant to signal interference from test compounds, making it a robust choice for primary screening and potency determination.

  • ATP Concentration: The ATP concentration is typically set at or near the Michaelis constant (Km) for the specific kinase. This ensures the assay is sensitive to ATP-competitive inhibitors, which is the expected mechanism for most pyrrolotriazine kinase inhibitors.

  • Controls: The inclusion of "no inhibitor" (maximum signal) and "no enzyme" (background) controls are essential for data normalization and calculating percent inhibition.

3. Materials:

  • Purified Kinase Enzyme (e.g., JAK2, PI3Kδ)

  • Kinase-specific substrate (peptide or lipid)

  • Kinase Assay Buffer (e.g., Tris-HCl, MgCl2, DTT, BSA)

  • ATP solution (Ultra-pure)

  • Test Compound (serial dilution in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega), containing ADP-Glo™ Reagent and Kinase Detection Reagent

  • 384-well white, opaque assay plates

4. Step-by-Step Methodology:

  • Compound Plating: Prepare a serial dilution of the pyrrolotriazine test compound in DMSO. Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 50 nL) of each concentration to the assay plate.

  • Enzyme/Substrate Addition: Prepare a 2X enzyme/substrate solution containing the target kinase and its specific substrate in kinase assay buffer. Add 2.5 µL of this solution to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of a 2X ATP solution. The final reaction volume is 5 µL. Mix the plate gently.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be within the linear range of the enzymatic reaction.

  • Reaction Termination & ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes all remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion & Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced in the kinase reaction back into ATP, which is then used by a luciferase to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

5. Data Analysis:

  • Subtract the "no enzyme" background signal from all other wells.

  • Normalize the data by setting the "no inhibitor" control as 0% inhibition and the background as 100% inhibition.

  • Plot the percent inhibition versus the logarithm of the test compound concentration.

  • Fit the data to a four-parameter dose-response curve to determine the IC50 value.

Caption: Workflow for a typical in vitro kinase inhibition assay.

Conclusion & Future Outlook

The pyrrolotriazine scaffold has unequivocally established itself as a privileged and highly versatile template in modern drug discovery. Its ability to effectively target the ATP-binding site of a multitude of protein kinases has paved the way for potent and selective inhibitors against key drivers of cancer and inflammation. The journey of this heterocycle from a simple purine mimetic to the core of sophisticated targeted therapies is a testament to the power of medicinal chemistry.

Future challenges will involve the continued optimization of selectivity to minimize off-target toxicities, overcoming acquired drug resistance through next-generation designs, and expanding the application of this remarkable scaffold to new and emerging therapeutic targets. The insights and methodologies presented in this guide aim to equip researchers with the foundational knowledge to harness the full potential of pyrrolotriazine compounds in the development of novel, life-saving medicines.

A Technical Guide to the Design, Synthesis, and Evaluation of Structural Analogs of 4-Chloropyrrolo[2,1-f]triazine

A Technical Guide to the Design, Synthesis, and Evaluation of Structural Analogs of 4-Chloropyrrolo[2,1-f][1][2][3]triazine

Audience: Researchers, scientists, and drug development professionals.

Abstract: The pyrrolo[2,1-f][1][2][3]triazine scaffold is a "privileged" heterocyclic system that serves as the core for numerous therapeutic agents, including kinase inhibitors and antiviral drugs.[1][4][5] Its structural similarity to purine bases allows it to effectively mimic endogenous ligands, making it a highly valuable template in medicinal chemistry.[1][3] This guide provides an in-depth technical exploration of 4-Chloropyrrolo[2,1-f]triazine, a key intermediate, and delves into the strategic design, synthesis, and biological evaluation of its structural analogs. We will focus on the causality behind experimental choices, provide validated protocols, and present a framework for systematic structure-activity relationship (SAR) exploration.

The Pyrrolo[2,1-f][1][2][3]triazine Core: A Foundation for Therapeutic Innovation

First synthesized in the 1970s, the pyrrolo[2,1-f][1][2][3]triazine nucleus, a unique heterocycle with a bridgehead nitrogen, gained significant traction in the early 2000s with the expansion of the kinase inhibitor field.[1] Its rigid, planar structure and distribution of hydrogen bond donors and acceptors make it an excellent scaffold for mimicking the hinge-binding motifs of ATP-competitive kinase inhibitors.[2][5] Furthermore, its role as a key component in antiviral agents like Remdesivir underscores its versatility and therapeutic importance.[4][6]

The 4-chloro substituent on this scaffold is of particular strategic importance. It serves as a reactive handle, a gateway for introducing diverse functionalities through nucleophilic aromatic substitution. This allows for the systematic probing of the chemical space within a target's active site, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

cluster_0Core Scaffold & Key Intermediatecluster_1Therapeutic ApplicationsCorePyrrolo[2,1-f][1,2,4]triazine(Privileged Scaffold)Intermediate4-Chloropyrrolo[2,1-f]triazine(Reactive Handle)Core->IntermediateChlorinationKinase_InhibitorsKinase Inhibitors(e.g., EGFR, PI3K, AAK1)Intermediate->Kinase_InhibitorsAnalogDevelopmentAntiviralsAntiviral Agents(e.g., Remdesivir)Intermediate->AntiviralsAnalogDevelopment

Caption: The central role of the 4-Chloropyrrolo[2,1-f]triazine intermediate.

Strategic Design of Analogs

The design of novel analogs is a hypothesis-driven process. Modifications are introduced to test specific hypotheses about molecular interactions, physicochemical properties, and metabolic stability.

C4-Position: The Primary Vector for Diversification

The electron-deficient nature of the triazine ring facilitates nucleophilic substitution at the C4-position. This is the most common and fruitful strategy for generating a library of analogs.

  • Rationale for C4-Amination: Introducing substituted anilines or other amino-heterocycles at C4 is a well-established strategy for targeting the hinge region of protein kinases.[2] The amine linker provides a hydrogen bond donor, while the appended ring system can occupy hydrophobic pockets and form additional interactions, significantly enhancing potency and selectivity. For example, attaching a 4-((3-chloro-4-fluorophenyl)amino) substituent led to potent inhibitors of EGFR tyrosine kinase activity.[2] Similarly, 4-amino pyrrolotriazines have been identified as selective PI3Kδ inhibitors.[7]

Bioisosteric Replacement of the C4-Chloro Group

Bioisosterism involves replacing one functional group with another that retains similar biological activity but alters physicochemical properties.[8][9] This can be used to overcome liabilities such as poor solubility, metabolic instability, or off-target toxicity.

  • Fluorine Substitution: Replacing chlorine with fluorine can enhance binding affinity through favorable electrostatic interactions and may improve metabolic stability due to the strength of the C-F bond.[10]

  • Small Alkyl/Cyano Groups: Replacing the halogen with non-polar groups like methyl or trifluoromethyl, or a polar cyano group, can probe the steric and electronic requirements of the target binding pocket.

Modification of the Pyrrole Ring (C5, C6, C7)

While C4 is the primary focus, modifications at other positions can fine-tune activity and properties.

  • Rationale: Substituents on the pyrrole ring can influence the overall electronics of the heterocyclic system, modulate solubility, and provide vectors to access adjacent binding pockets. Structure-activity relationship (SAR) studies have explored various substitutions on the pyrrole ring to optimize properties like in vivo efficacy.[11][12] For instance, C7-halogenated congeners of 4-amino-pyrrolo[2,1-f]triazine C-nucleosides were explored for anti-norovirus activity.[13]

cluster_0Modification StrategiesStart4-Chloropyrrolo[2,1-f]triazineC4_SubC4-Position(Nucleophilic Substitution)- Amines- Ethers- ThioethersStart->C4_SubPrimaryVectorBioisostereC4-Position(Bioisosteric Replacement)- F, CF3, CNStart->BioisosterePropertyModulationRing_ModPyrrole Ring(C5, C6, C7)- Alkyl, HalogenStart->Ring_ModFine-TuningEndDiverse AnalogLibraryC4_Sub->EndBioisostere->EndRing_Mod->End

Caption: Key strategies for analog design from the 4-chloro intermediate.

Synthetic Methodologies: From Core to Analogs

The following protocols are presented as self-validating systems, incorporating in-process controls and characterization checkpoints. They are generalized from established literature procedures.[2][4][6]

Protocol: Synthesis of the Pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one Intermediate

The synthesis typically begins with a substituted pyrrole derivative, which is N-aminated and then cyclized to form the core structure.[4]

  • N-Amination of Pyrrole: To a solution of a suitable 2-formylpyrrole derivative in a polar aprotic solvent (e.g., DMF), add a strong base (e.g., NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar). Stir for 30 minutes. Add an aminating agent such as O-(diphenylphosphinyl)hydroxylamine (1.1 eq.). Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • In-Process Control: Monitor reaction completion by TLC or LC-MS, observing the consumption of the starting pyrrole.

  • Work-up and Isolation: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude N-aminopyrrole by column chromatography (silica gel, hexanes/ethyl acetate gradient).

  • Cyclization to Pyrrolotriazinone: Dissolve the purified N-aminopyrrole in formamidine acetate or a similar cyclizing agent and heat to reflux (typically >150 °C) for 2-4 hours.[4]

  • Purification and Characterization: Cool the reaction mixture, and the product often precipitates. Collect the solid by filtration, wash with a cold solvent (e.g., ethanol), and dry. Confirm the structure of the resulting pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one by ¹H NMR, ¹³C NMR, and HRMS.

Protocol: Chlorination to 4-Chloropyrrolo[2,1-f]triazine

This step converts the lactam (amide) functionality of the triazinone into the reactive chloro-group.

  • Reaction Setup: Suspend the pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one intermediate (1.0 eq.) in phosphorus oxychloride (POCl₃, ~10-20 vol). Add a catalytic amount of a tertiary amine base (e.g., DIEA or N,N-dimethylaniline, ~0.1 eq.).

  • Causality: POCl₃ serves as both the chlorinating reagent and the solvent. The tertiary amine base acts as a catalyst to facilitate the formation of the reactive Vilsmeier-Haack type intermediate.

  • Reaction Execution: Heat the mixture to reflux (approx. 110 °C) for 2-6 hours under an inert atmosphere.

  • In-Process Control: Monitor the reaction by LC-MS for the complete disappearance of the starting material.

  • Work-up and Purification: Cool the reaction to room temperature and carefully concentrate the mixture in vacuo to remove excess POCl₃. Cautiously quench the residue by pouring it onto crushed ice with vigorous stirring. Neutralize the acidic solution with a base (e.g., saturated NaHCO₃ or solid K₂CO₃) until pH 7-8 is reached. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude 4-Chloropyrrolo[2,1-f]triazine by flash chromatography.

  • Characterization: Confirm the structure and purity via NMR and HRMS. The product should be stored under inert gas and protected from moisture.

Protocol: General Procedure for C4-Amination

This protocol describes a typical nucleophilic aromatic substitution to install an amine at the C4-position.

  • Reaction Setup: In a sealed vial, dissolve the 4-Chloropyrrolo[2,1-f]triazine (1.0 eq.) and the desired aniline or amine nucleophile (1.1 - 1.5 eq.) in a suitable polar solvent such as isopropanol, n-butanol, or dioxane.

  • Catalysis: Add a catalytic amount of acid (e.g., concentrated HCl, 1-2 drops) or a base (e.g., DIEA, 2.0 eq.) depending on the nucleophile's nature. Acid catalysis is often used for anilines to protonate the triazine ring, activating it for substitution.

  • Reaction Execution: Heat the reaction mixture using conventional heating (80-120 °C) or microwave irradiation (120-150 °C) for 1-12 hours.

  • In-Process Control: Monitor the formation of the product and consumption of the starting material by LC-MS.

  • Purification: Upon completion, cool the reaction. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent and purify the residue by preparative HPLC or flash column chromatography to yield the desired 4-amino-pyrrolo[2,1-f]triazine analog.

  • Final Characterization: Verify the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

Biological Evaluation and SAR Analysis

A systematic evaluation workflow is critical to understanding the relationship between structural modifications and biological activity.

SynthesisAnalog Synthesis(C4-Substitution)BiochemBiochemical Assay(e.g., Kinase IC50)Synthesis->BiochemPrimary ScreenCellularCellular Assay(e.g., Anti-proliferative EC50)Biochem->CellularConfirm HitsADMEADME/PK Profiling(Solubility, Stability)Cellular->ADMEProfile LeadsSARSAR Analysis &Lead OptimizationADME->SARSAR->SynthesisIterative Design

Caption: Iterative workflow for analog evaluation and lead optimization.

Protocol: In Vitro Kinase Inhibition Assay (Example: PI3Kδ)

This protocol is adapted from methodologies used in the discovery of pyrrolotriazine-based kinase inhibitors.[7]

  • Reagents and Materials: Recombinant human PI3Kδ enzyme, lipid substrate (e.g., PIP2), ATP, ADP-Glo™ Kinase Assay kit (Promega), and test compounds (serially diluted in DMSO).

  • Assay Procedure: a. Add 2.5 µL of 2x lipid substrate/kinase solution to each well of a 384-well plate. b. Add 50 nL of test compound from the DMSO dilution plate. c. Pre-incubate for 15 minutes at room temperature. d. Initiate the kinase reaction by adding 2.5 µL of 2x ATP solution. e. Incubate for 1 hour at room temperature. f. Stop the reaction and detect the generated ADP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes. g. Add 10 µL of Kinase Detection Reagent, incubate for 30 minutes, and measure luminescence.

  • Data Analysis: Calculate the percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Data Summary

The goal of SAR is to correlate specific structural changes with their effect on biological activity. Data from multiple studies on kinase inhibition illustrates key trends.[2][7][14]

Compound ID Scaffold C4-Substituent (R) Target Kinase IC₅₀ (nM) Reference
Example 1 Pyrrolo[2,1-f][1][2][3]triazine4-((3-chloro-4-fluorophenyl)amino)EGFR< 100[2]
Example 2 Pyrrolo[2,1-f][1][2][3]triazine4-((1H-indazol-6-yl)amino)PI3Kδ119[7][14]
Example 3 Pyrrolo[2,1-f][1][2][3]triazine4-((4-phenoxyphenyl)amino)VEGFR-2Potent[5]
Example 4 Pyrrolo[2,1-f][1][2][3]triazine4-((3-ethynylphenyl)amino)AAK1~60[12][15]

Interpretation: The data clearly shows that the nature of the C4-amino substituent is a primary determinant of both potency and kinase selectivity. Small changes to the aniline or heteroaromatic ring can switch the activity profile from an EGFR inhibitor to a PI3Kδ inhibitor, highlighting the sensitivity of the SAR for this scaffold.

Conclusion and Future Directions

The 4-Chloropyrrolo[2,1-f]triazine core is a robust and versatile starting point for the development of targeted therapeutics. The synthetic accessibility of the C4-position allows for extensive and systematic exploration of the SAR for a given biological target. Future work in this area will likely focus on developing analogs with improved isoform selectivity, particularly within large enzyme families like kinases, and on optimizing ADME properties to create viable clinical candidates. The continued application of modern medicinal chemistry strategies, including structure-based design and computational modeling, will undoubtedly unlock further potential from this remarkable privileged scaffold.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 4-Chloropyrrolo[2,1-f]triazine

Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 4-Chloropyrrolo[2,1-f][1][2][3]triazine

For: Researchers, scientists, and drug development professionals.

Introduction: The Privileged Pyrrolo[2,1-f][1][2][3]triazine Scaffold in Kinase Inhibition

The pyrrolo[2,1-f][1][2][3]triazine core is a nitrogen-rich fused heterocycle that has emerged as a "privileged scaffold" in modern medicinal chemistry.[4] Its unique electronic properties and three-dimensional structure allow it to mimic the purine core of ATP, enabling it to effectively bind to the hinge region of various protein kinases.[5] This has led to the development of a multitude of potent and selective kinase inhibitors targeting key players in cellular signaling pathways implicated in cancer and inflammatory diseases.[5][6] Kinase inhibition remains one of the most successful strategies in targeted cancer therapy, with a growing number of FDA-approved small molecule inhibitors.[5]

The versatility of the pyrrolo[2,1-f][1][2][3]triazine scaffold stems from the ability to readily introduce diverse substituents at various positions of the ring system, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The 4-chloro derivative, in particular, serves as a key intermediate, providing a reactive handle for the introduction of various aryl and amino moieties through palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and protocols for the synthesis of kinase inhibitors starting from 4-chloropyrrolo[2,1-f][1][2][3]triazine, focusing on the widely employed Suzuki-Miyaura and Buchwald-Hartwig coupling reactions.

Synthetic Strategies: Leveraging Cross-Coupling Reactions for Library Generation

The primary strategy for elaborating the 4-chloropyrrolo[2,1-f][1][2][3]triazine core involves the substitution of the C4-chloro atom. This is most commonly achieved through two powerful palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Coupling: For the formation of a C-C bond, coupling the 4-chloro-pyrrolotriazine with a variety of (hetero)aryl boronic acids or esters.

  • Buchwald-Hartwig Amination: For the formation of a C-N bond, coupling the 4-chloro-pyrrolotriazine with a diverse range of anilines and other amines.

These reactions are highly valued for their broad substrate scope, functional group tolerance, and generally high yields, making them ideal for the generation of focused libraries of kinase inhibitors for structure-activity relationship (SAR) studies.

Below is a generalized workflow for the synthesis of a library of pyrrolo[2,1-f][1][2][3]triazine-based kinase inhibitors from the 4-chloro intermediate.

Gcluster_0Core Synthesiscluster_1Diversification at C4cluster_2Library of Kinase Inhibitorscluster_3Screening & OptimizationStartPyrrole DerivativePTrionePyrrolotriazinone IntermediateStart->PTrioneMulti-step synthesisCl_PTr4-Chloropyrrolo[2,1-f]triazinePTrione->Cl_PTrChlorination (e.g., POCl3)SuzukiSuzuki-Miyaura CouplingCl_PTr->SuzukiBuchwaldBuchwald-Hartwig AminationCl_PTr->BuchwaldAryl_PTr4-Aryl-pyrrolo[2,1-f]triazinesSuzuki->Aryl_PTrAmino_PTr4-Amino-pyrrolo[2,1-f]triazinesBuchwald->Amino_PTrScreeningBiological Screening (Kinase Assays)Aryl_PTr->ScreeningAmino_PTr->ScreeningSARSAR Analysis & Lead OptimizationScreening->SAR

General workflow for kinase inhibitor synthesis.

Protocol 1: Suzuki-Miyaura Coupling of 4-Chloropyrrolo[2,1-f][1][2][3]triazine

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 4-chloropyrrolo[2,1-f][1][2][3]triazine with various aryl and heteroaryl boronic acids.

Causality Behind Experimental Choices:
  • Catalyst and Ligand: A palladium(0) source is essential for the catalytic cycle. Pd(PPh₃)₄ is a common and effective catalyst. The bulky and electron-rich phosphine ligands stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps.[7]

  • Base: A base, such as sodium or potassium carbonate, is required to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates transmetalation to the palladium center.[7]

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is typically used. The organic solvent solubilizes the reactants, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[7]

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can oxidize the Pd(0) catalyst to an inactive Pd(II) species. Therefore, the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).

Step-by-Step Methodology:
  • Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 4-chloropyrrolo[2,1-f][1][2][3]triazine (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.10 eq.).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1 v/v), via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS. Microwave irradiation can often significantly reduce reaction times.[7]

  • Work-up: Cool the reaction to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired 4-aryl-pyrrolo[2,1-f][1][2][3]triazine.

Protocol 2: Buchwald-Hartwig Amination of 4-Chloropyrrolo[2,1-f][1][2][3]triazine

This protocol provides a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of 4-chloropyrrolo[2,1-f][1][2][3]triazine with various anilines.

Causality Behind Experimental Choices:
  • Catalyst and Ligand: This reaction requires a palladium catalyst, often in the form of Pd₂(dba)₃ or Pd(OAc)₂, and a bulky, electron-rich phosphine ligand such as XPhos or SPhos. These ligands are crucial for promoting the oxidative addition of the aryl chloride and the subsequent C-N bond-forming reductive elimination.[8][9]

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is used to deprotonate the amine, making it a more potent nucleophile for coordination to the palladium center.[8][9]

  • Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are typically used to prevent side reactions with the strong base and to ensure the solubility of the reactants and catalyst.

  • Inert Atmosphere: Similar to the Suzuki coupling, the Buchwald-Hartwig amination is air-sensitive and must be performed under an inert atmosphere to protect the palladium catalyst from oxidation.

Step-by-Step Methodology:
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02-0.05 eq.), the phosphine ligand (e.g., XPhos, 0.04-0.10 eq.), and the base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 eq.) to a dry Schlenk tube or round-bottom flask.

  • Reagent Addition: Add the 4-chloropyrrolo[2,1-f][1][2][3]triazine (1.0 eq.) and the desired aniline (1.1-1.2 eq.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by silica gel column chromatography to yield the pure 4-(arylamino)pyrrolo[2,1-f][1][2][3]triazine product.

Structure-Activity Relationship (SAR) and Data Presentation

The derivatization of the 4-position of the pyrrolo[2,1-f][1][2][3]triazine core has a profound impact on the kinase inhibitory profile of the resulting compounds. The following table summarizes representative SAR data for a series of inhibitors targeting VEGFR-2, a key mediator of angiogenesis.

CompoundR Group (at C4)VEGFR-2 IC₅₀ (µM)HUVEC Proliferation IC₅₀ (µM)Reference
1 3-chloro-4-fluorophenylamino0.100>10[5]
2 3-hydroxy-4-methylphenylamino0.0660.230[5]
3 3-ethynylphenylamino0.0230.035[5]
4 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino0.004N/A[10]

Key SAR Insights:

  • The nature of the substituent at the 4-position is critical for potent VEGFR-2 inhibition.

  • The introduction of a 3-hydroxyphenylamino group (Compound 2 ) provides potent inhibition.[2]

  • Further optimization with a 3-ethynylphenylamino group (Compound 3 ) leads to a significant increase in both biochemical and cellular potency.[5]

  • More complex substitution patterns on the aniline ring, such as the 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino group in Compound 4 , can lead to low nanomolar inhibitors of VEGFR-2.[10]

Signaling Pathway and Mechanism of Action

The synthesized pyrrolo[2,1-f][1][2][3]triazine derivatives primarily act as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting the signaling cascade. The nitrogen atoms of the pyrrolotriazine core often form key hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition.

Gcluster_0VEGFR-2 Signaling PathwayVEGFVEGFVEGFR2VEGFR-2VEGF->VEGFR2Binds & DimerizesP_VEGFR2P-VEGFR-2 (Active)VEGFR2->P_VEGFR2AutophosphorylationPLCgPLCγP_VEGFR2->PLCgPKCPKCPLCg->PKCRafRafPKC->RafMEKMEKRaf->MEKERKERKMEK->ERKProliferationAngiogenesis,Cell Proliferation,MigrationERK->ProliferationInhibitorPyrrolo[2,1-f]triazineInhibitorInhibitor->VEGFR2ATP-CompetitiveInhibition

Inhibition of the VEGFR-2 signaling pathway.

Conclusion

The 4-chloropyrrolo[2,1-f][1][2][3]triazine scaffold is a versatile and valuable starting point for the synthesis of a wide range of potent and selective kinase inhibitors. The robust and well-established Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide a reliable platform for the generation of diverse chemical libraries, facilitating the exploration of structure-activity relationships and the optimization of lead compounds. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers in the field of drug discovery and medicinal chemistry, enabling the efficient synthesis and evaluation of novel kinase inhibitors based on this privileged heterocyclic core.

Application Notes: 4-Chloropyrrolo[2,1-f]triazine as a Versatile Synthetic Intermediate in Drug Discovery

Application Notes: 4-Chloropyrrolo[2,1-f][1][2][3]triazine as a Versatile Synthetic Intermediate in Drug Discovery

Introduction: The Significance of the Pyrrolo[2,1-f][1][2][3]triazine Scaffold

The pyrrolo[2,1-f][1][2][3]triazine core is a unique bicyclic heterocycle that has garnered significant attention from medicinal chemists.[4] Its structural resemblance to purine bases has made it a "privileged scaffold" in the design of novel therapeutics.[5] This versatile nitrogen-containing heterocycle is the foundational structure for a wide range of biologically active molecules, from potent kinase inhibitors used in oncology to broad-spectrum antiviral agents like Remdesivir.[4][6] The scaffold's value lies in its specific arrangement of nitrogen atoms, which allows for hydrogen bonding and other key interactions within the binding sites of biological targets like protein kinases.[6][7]

4-Chloropyrrolo[2,1-f][1][2][3]triazine (CAS No. 888720-29-4) is a critical intermediate that provides an accessible entry point for elaborating this valuable scaffold. The chlorine atom at the 4-position is strategically placed for facile displacement via nucleophilic aromatic substitution (SNAr), enabling the introduction of diverse functional groups and the rapid generation of compound libraries for drug discovery programs.[8][9] This document provides a detailed guide to the properties, handling, and application of 4-Chloropyrrolo[2,1-f][1][2][3]triazine in a typical synthetic protocol.

Physicochemical Properties and Safety Data

Proper handling and storage are paramount for ensuring the integrity of the reagent and the safety of the researcher. Below are the key properties and safety considerations.

Table 1: Physicochemical Data for 4-Chloropyrrolo[2,1-f][1][2][3]triazine

Property Value Source
CAS Number 888720-29-4 [1]
Molecular Formula C₆H₄ClN₃ [1][3]
Molecular Weight 153.57 g/mol [1][3]
Appearance Solid [3]
Purity ≥97% [1]

| Storage Conditions | 4°C, stored under nitrogen, protect from light. |[1] |

Table 2: GHS Hazard and Precautionary Statements

Classification Statement Source
Acute Toxicity, Oral H302: Harmful if swallowed. [2]
Skin Corrosion/Irritation H314: Causes severe skin burns and eye damage. [2]
Serious Eye Damage Causes serious eye damage. [2]
Respiratory/Skin Sensitization H317: May cause an allergic skin reaction. [2]
Acute Toxicity, Inhalation H330: Fatal if inhaled. [2]
Specific Target Organ Toxicity H335: May cause respiratory irritation. [2]
Prevention P280: Wear protective gloves/protective clothing/eye protection/face protection. [2]
Prevention P271: Use only outdoors or in a well-ventilated area. [2]
Response (Eyes) P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [10]

| Response (Skin) | IF ON SKIN: Wash with plenty of soap and water. |[10] |

Handling and Storage Protocol
  • Engineering Controls: Always handle 4-Chloropyrrolo[2,1-f][1][2][3]triazine inside a certified chemical fume hood to avoid inhalation of dust or vapors.[2][11]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[10][11]

  • Dispensing: When weighing and dispensing the solid, avoid creating dust.

  • Storage: Keep the container tightly closed and store in a refrigerator at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[1]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[10]

Core Application: Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic utility of 4-Chloropyrrolo[2,1-f][1][2][3]triazine stems from the reactivity of the C4-chloro group. The electron-withdrawing character of the aza-nitrogens in the triazine ring system significantly activates the carbon-chlorine bond towards nucleophilic attack.[9] This allows for a straightforward SNAr reaction with a wide variety of nucleophiles (amines, thiols, alcohols) to forge new carbon-heteroatom bonds, a cornerstone of modern medicinal chemistry.

reagent4-Chloropyrrolo[2,1-f]triazineproduct4-Substituted Productreagent->productSɴAr ReactionnucleophileNucleophile (R-NH₂)nucleophile->productbaseBase (e.g., DIPEA)base->reagentsolventSolvent (e.g., DMA)solvent->reagentGcluster_prepReaction Setupcluster_reactionReactioncluster_workupWorkup & PurificationA1. Combine 4-Cl-reagent,aniline, and solvent in flaskB2. Flush with N₂/ArA->BC3. Add DIPEA via syringeB->CD4. Heat to 80-100 °CC->DE5. Monitor by TLC/LC-MS(2-16 hours)D->EF6. Cool, dilute with EtOAcE->FG7. Wash with NaHCO₃and BrineF->GH8. Dry (MgSO₄), filter,and concentrateG->HI9. Purify by silicagel chromatographyH->I

Introduction: The Strategic Importance of the Pyrrolo[2,1-f]triazine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Suzuki-Miyaura Coupling of 4-Chloropyrrolo[2,1-f]triazine for Drug Discovery and Development

The pyrrolo[2,1-f][1][2][3]triazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[4][5] Its structural resemblance to purine nucleosides allows it to interact with a wide range of biological targets, leading to its incorporation into numerous therapeutic agents.[5][6][7] Notable examples include the FDA-approved kinase inhibitor Avapritinib and the broad-spectrum antiviral drug Remdesivir, which has been pivotal in treating RNA virus infections.[6][7] The ability to functionalize this core at specific positions is crucial for exploring structure-activity relationships (SAR) and optimizing drug candidates.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming carbon-carbon bonds in modern organic synthesis.[2][8][9] Its high functional group tolerance, use of stable and generally non-toxic organoboron reagents, and relatively mild reaction conditions have made it an indispensable tool in the pharmaceutical industry.[9][10][11][12]

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the successful execution of the Suzuki-Miyaura coupling with 4-Chloropyrrolo[2,1-f]triazine. We will delve into the mechanistic underpinnings, explain the rationale behind experimental choices, provide a detailed step-by-step protocol, and offer troubleshooting advice for this challenging yet highly rewarding transformation.

Reaction Principle: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron species, such as a boronic acid or a boronate ester, in the presence of a base.[1][8][9][13] The reaction proceeds through a well-established catalytic cycle involving three fundamental steps.[13]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-chlorine bond of the 4-Chloropyrrolo[2,1-f]triazine. This is often the rate-determining step, particularly for the less reactive C-Cl bond compared to C-Br or C-I bonds.[2][13][14] This step forms a Pd(II) complex.

  • Transmetalation : The organoboron reagent is activated by the base to form a more nucleophilic "ate" complex. This complex then transfers its organic group (R') to the palladium(II) center, displacing the halide and forming a new Pd(II)-R' species.[1][3]

  • Reductive Elimination : The two organic partners on the palladium center (the pyrrolotriazine and R') couple to form the final product with a new C-C bond. This step regenerates the catalytically active Pd(0) species, allowing it to re-enter the cycle.[1][2][13]

Suzuki_Mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex1 [Ar-Pd(II)L₂-Cl] oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 [Ar-Pd(II)L₂-R'] transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R' reductive_elimination->product reactants1 Ar-Cl (4-Chloropyrrolotriazine) reactants2 R'-B(OH)₂ + Base

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Navigating the Challenges of Nitrogen-Rich Heteroaryl Chlorides

While powerful, the Suzuki coupling of heteroaryl chlorides like 4-Chloropyrrolo[2,1-f]triazine presents specific challenges that require careful consideration:

  • Lower Reactivity : The C-Cl bond is stronger and less polarized than C-Br or C-I bonds, making the initial oxidative addition step more difficult.[12][14] This often necessitates more active catalysts, specialized ligands, and higher reaction temperatures.

  • Catalyst Inhibition : The nitrogen atoms within the pyrrolotriazine ring system are Lewis basic and can coordinate to the palladium center. This can lead to catalyst inhibition or deactivation, slowing or halting the reaction.[15][16][17][18] The choice of ligand is critical to mitigate this effect.

Optimizing Key Experimental Parameters

Success with this substrate class hinges on the judicious selection of reaction components. The table below summarizes the key parameters and the rationale for their selection.

ParameterRecommended Choice(s)Rationale & Expert Insights
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts (e.g., XPhos Pd G3)While traditional catalysts like Pd(PPh₃)₄ can work, modern precatalysts are often superior for challenging heteroaryl chlorides.[14] They generate the active Pd(0) species more cleanly and efficiently. Pd(OAc)₂ and Pd₂(dba)₃ are cost-effective sources that form the active catalyst in situ with an appropriate ligand.[3]
Ligand Buchwald Ligands (XPhos, SPhos), PCy₃The key to success lies in using bulky, electron-rich phosphine ligands.[12][14][19] These ligands promote the difficult oxidative addition of the chloride, stabilize the palladium center to prevent decomposition, and accelerate the final reductive elimination step.[18] They also sterically hinder the nitrogen atoms of the heterocycle from poisoning the catalyst.
Base K₃PO₄, K₂CO₃, Cs₂CO₃A base is essential to activate the boronic acid for transmetalation.[1][3] For less reactive chlorides, a stronger, non-nucleophilic base like potassium phosphate (K₃PO₄) is often required to drive the reaction to completion.[1][17]
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂OA mixture of a polar aprotic solvent and water is standard.[10][20] The organic solvent solubilizes the substrates and catalyst, while water is crucial for dissolving the inorganic base and facilitating the formation of the reactive boronate species.[1][20] Rigorous deoxygenation of solvents is critical to prevent catalyst oxidation and boronic acid homocoupling.
Boron Source Aryl/Heteroaryl Boronic Acids or Pinacol EstersBoronic acids are most common due to their wide availability. However, for substrates prone to protodeboronation (the undesired cleavage of the C-B bond), the corresponding boronate esters (e.g., pinacol esters) can offer greater stability.[21]
Temperature 80 - 110 °CElevated temperatures are typically necessary to overcome the high activation energy of the oxidative addition step for aryl chlorides.[1][20]

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki coupling of 4-Chloropyrrolo[2,1-f]triazine with a representative arylboronic acid. Optimization may be required for specific substrates.

Reaction Scheme: 4-Chloropyrrolo[2,1-f]triazine + Arylboronic Acid → 4-Aryl-pyrrolo[2,1-f]triazine

Figure 2. General experimental workflow for the Suzuki coupling protocol.

Materials:

  • 4-Chloropyrrolo[2,1-f]triazine (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv, 4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Deionized Water

Procedure:

  • Reaction Setup : To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 4-Chloropyrrolo[2,1-f]triazine, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and the XPhos ligand.

  • Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition : Prepare a degassed solvent mixture of 1,4-dioxane and water (typically 4:1 to 5:1 v/v). Add the solvent mixture to the reaction flask via syringe. The final reaction concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Reaction : Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-24 hours.

  • Monitoring : Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS to check for the consumption of the starting material.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts. Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

  • Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification : Purify the resulting crude oil or solid by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-Aryl-pyrrolo[2,1-f]triazine product.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently active ligand/base combination.3. Insufficient temperature.4. Poor quality or wet reagents/solvents.1. Use a fresh catalyst source or a robust precatalyst.2. Screen alternative bulky phosphine ligands (e.g., SPhos) or a stronger base (Cs₂CO₃).3. Increase the reaction temperature in 10 °C increments.4. Ensure all reagents are dry and solvents are anhydrous and properly degassed.
Protodeboronation 1. Boronic acid is unstable under the reaction conditions (common for electron-deficient or some heteroaryl boronic acids).[21]2. Reaction time is excessively long.1. Switch to the corresponding boronate pinacol ester.2. Use a milder base (K₂CO₃) if conversion is still efficient.3. Monitor the reaction closely and stop it as soon as the starting material is consumed.
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture.2. Catalyst system promotes homocoupling.1. Ensure thorough and rigorous deoxygenation of the reaction flask and solvents before heating.2. Screen a different palladium source or ligand.
Formation of Byproducts 1. Hydrolysis of the chloro-substituent to a hydroxyl group.2. Competing side reactions due to high temperatures.1. Ensure the base is fully anhydrous.2. Attempt the reaction at a slightly lower temperature for a longer duration.

Conclusion

The Suzuki-Miyaura cross-coupling of 4-Chloropyrrolo[2,1-f]triazine is a highly effective method for synthesizing diverse libraries of compounds based on this medicinally important scaffold. Success with this challenging substrate requires a departure from "standard" Suzuki conditions, with a focus on highly active catalyst systems composed of a palladium source and a bulky, electron-rich phosphine ligand. By understanding the reaction mechanism and carefully controlling key parameters such as the choice of ligand, base, and solvent, researchers can reliably and efficiently access novel 4-substituted pyrrolo[2,1-f]triazines, accelerating the discovery and development of next-generation therapeutics.

References

Application Notes and Protocols for the Derivatization of 4-Chloropyrrolo[2,1-f]triazine

Application Notes and Protocols for the Derivatization of 4-Chloropyrrolo[2,1-f][1][2][3]triazine

Introduction: The Privileged Scaffold of Pyrrolo[2,1-f][1][2][3]triazine in Modern Drug Discovery

The pyrrolo[2,1-f][1][2][3]triazine core is a unique bicyclic heterocycle containing a bridgehead nitrogen atom and an N-N bond.[2] This scaffold has garnered significant attention in medicinal chemistry, being recognized as a "privileged structure."[4] Its isosteric relationship with naturally occurring purines allows it to interact with a wide array of biological targets.[5] Consequently, derivatives of this scaffold are integral components of numerous therapeutic agents, including kinase inhibitors for cancer therapy and antiviral drugs like Remdesivir, which has been used in the treatment of emerging viral diseases.[2][6]

The synthetic accessibility and the potential for diverse functionalization make the pyrrolo[2,1-f][1][2][3]triazine nucleus a valuable starting point for the development of novel therapeutics.[7] The chlorine atom at the C4-position of 4-Chloropyrrolo[2,1-f]triazine serves as a versatile handle for introducing a variety of substituents, enabling the exploration of the chemical space around this important core. This document provides detailed application notes and protocols for the derivatization of 4-Chloropyrrolo[2,1-f]triazine through several powerful and widely used synthetic methodologies.

Chemical Reactivity and Derivatization Strategies

The C4-position of the pyrrolo[2,1-f][1][2][3]triazine ring is susceptible to functionalization through several key reaction types. The electron-withdrawing nature of the triazine ring activates the C4-chloro substituent for both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). This allows for the formation of new carbon-carbon, carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, providing access to a wide range of novel derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the formation of C-C and C-N bonds in modern organic synthesis. For the derivatization of 4-Chloropyrrolo[2,1-f]triazine, three key transformations are particularly relevant: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the C4-position of the pyrrolotriazine core and various aryl or heteroaryl groups. This reaction is invaluable for synthesizing biaryl structures, which are common motifs in kinase inhibitors. While direct Suzuki coupling on 4-chloropyrrolo[2,1-f]triazine is not extensively documented in the reviewed literature, the successful coupling of other chloro-heterocycles provides a strong basis for protocol development.[2]

Causality Behind Experimental Choices:

  • Palladium Catalyst: A palladium(0) species is the active catalyst. Pd(PPh3)4 or a combination of a Pd(II) precursor like Pd(OAc)2 with a phosphine ligand is commonly used. The ligand stabilizes the Pd(0) species and facilitates the catalytic cycle.

  • Ligand: Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often necessary for the coupling of less reactive aryl chlorides, as they promote the oxidative addition step.

  • Base: A base is required to activate the boronic acid and facilitate the transmetalation step. Inorganic bases like K2CO3, Cs2CO3, or K3PO4 are frequently employed.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically used to dissolve both the organic and inorganic reagents.

Diagram of Suzuki-Miyaura Coupling Workflow:

Suzuki_Miyaura_Workflowcluster_prepReaction Setupcluster_reactionReactioncluster_workupWork-up & PurificationreagentsCombine 4-Chloropyrrolotriazine,Boronic Acid, Pd Catalyst, Ligand, BasesolventAdd Degassed Solvent(e.g., Dioxane/Water)reagents->solventInert Atmosphere (N2/Ar)heatHeat Reaction Mixture(e.g., 80-120 °C)solvent->heatmonitorMonitor Progress (TLC/LC-MS)heat->monitorquenchCool and Quench Reactionmonitor->quenchextractExtract with Organic Solventquench->extractpurifyPurify by Chromatographyextract->purify

Caption: General workflow for Suzuki-Miyaura coupling.

Detailed Protocol: Suzuki-Miyaura Coupling

  • Reagent Preparation: In a dry reaction vessel, combine 4-Chloropyrrolo[2,1-f]triazine (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 5 mol%), and a base (e.g., K2CO3, 2.0 eq.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v).

  • Reaction: Heat the mixture to 80-120 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Data Summary Table: Suzuki-Miyaura Reaction Conditions

ParameterRecommended ConditionRationale
Catalyst Pd(PPh3)4, Pd(OAc)2/LigandProvides the active Pd(0) species.
Ligand SPhos, XPhos, RuPhosEnhances catalytic activity for aryl chlorides.
Base K2CO3, Cs2CO3, K3PO4Activates the boronic acid for transmetalation.
Solvent Dioxane/H2O, Toluene/H2OSolubilizes both organic and inorganic reagents.
Temperature 80-120 °CProvides sufficient energy to overcome activation barriers.
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a highly effective method for forming C-N bonds and is particularly useful for synthesizing 4-amino-pyrrolo[2,1-f]triazine derivatives, which are prevalent in kinase inhibitor research.[6][8] This reaction couples the 4-chloro-substituted core with a wide range of primary and secondary amines.

Causality Behind Experimental Choices:

  • Catalyst System: Similar to the Suzuki coupling, a palladium catalyst and a phosphine ligand are essential. The choice of ligand is critical and often needs to be optimized for a specific amine substrate. Buchwald and Hartwig have developed a range of highly effective ligands (e.g., XPhos, RuPhos, BrettPhos).

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are used to prevent quenching of the strong base and interference with the catalytic cycle.

Diagram of Buchwald-Hartwig Amination Catalytic Cycle:

Buchwald_Hartwig_CyclePd0Pd(0)L2PdII_complexL2Pd(II)(Ar)ClPd0->PdII_complexAr-ClOxAddOxidativeAdditionPdII_AmidoL2Pd(II)(Ar)(NR2)PdII_complex->PdII_AmidoR2NH, BaseBase_AmineBaseAmine (R2NH)PdII_Amido->Pd0ReductiveEliminationProductAr-NR2PdII_Amido->ProductRedElimReductiveEliminationArClAr-Cl

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Detailed Protocol: Buchwald-Hartwig Amination

  • Reagent Preparation: To a dry reaction vessel, add the palladium precatalyst (e.g., Pd2(dba)3, 2.5 mol%), the phosphine ligand (e.g., XPhos, 6 mol%), and the base (e.g., NaOtBu, 1.4 eq.).

  • Inert Atmosphere: Seal the vessel and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon.

  • Solvent and Substrate Addition: Add anhydrous, degassed toluene, followed by 4-Chloropyrrolo[2,1-f]triazine (1.0 eq.) and the desired amine (1.2 eq.).

  • Reaction: Heat the mixture, typically between 80-110 °C, until the reaction is complete as determined by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash chromatography.

Data Summary Table: Buchwald-Hartwig Amination Conditions

ParameterRecommended ConditionRationale
Catalyst Pd2(dba)3, Pd(OAc)2Common and effective palladium precursors.
Ligand XPhos, RuPhos, BrettPhosBulky, electron-rich ligands facilitate the reaction.
Base NaOtBu, K2CO3, Cs2CO3Strong base required for amine deprotonation.
Solvent Toluene, Dioxane, THFAnhydrous, aprotic solvents are essential.
Temperature 80-110 °CPromotes the catalytic turnover.
Sonogashira Coupling for C-C (alkynyl) Bond Formation

The Sonogashira coupling is the method of choice for installing terminal alkynes at the C4-position, creating 4-alkynyl-pyrrolo[2,1-f]triazine derivatives. These compounds can serve as valuable intermediates for further transformations or as final products in their own right. The reaction typically employs a dual catalyst system of palladium and copper.[8][9]

Causality Behind Experimental Choices:

  • Palladium Catalyst: As with other cross-coupling reactions, a Pd(0) catalyst is required. Pd(PPh3)2Cl2 is a common choice.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst that activates the terminal alkyne, forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[9]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used both as a base and often as the solvent. It neutralizes the HX by-product and facilitates the deprotonation of the alkyne.

  • Solvent: The reaction is often run in the amine base itself or in a co-solvent like THF or DMF.

Detailed Protocol: Sonogashira Coupling

  • Reagent Preparation: In a reaction vessel, dissolve 4-Chloropyrrolo[2,1-f]triazine (1.0 eq.) and the terminal alkyne (1.5 eq.) in a suitable solvent such as a mixture of THF and triethylamine.

  • Inert Atmosphere: Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh3)2Cl2, 5 mol%) and the copper(I) co-catalyst (e.g., CuI, 10 mol%).

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion. Monitor the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst residues. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Data Summary Table: Sonogashira Coupling Conditions

ParameterRecommended ConditionRationale
Pd Catalyst Pd(PPh3)2Cl2, Pd(PPh3)4Standard catalysts for Sonogashira reactions.
Cu Co-catalyst CuIActivates the alkyne for transmetalation.
Base Triethylamine, DiisopropylamineActs as a base and often as a solvent.
Solvent THF, DMF, or neat amineProvides a suitable reaction medium.
Temperature Room Temperature to 60 °CMild conditions are often sufficient.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) provides a direct, often metal-free, pathway to introduce a variety of nucleophiles at the C4-position. The electron-deficient nature of the triazine ring system facilitates this reaction with strong nucleophiles.

Substitution with Amines, Alcohols, and Thiols

A range of nucleophiles, including amines, alkoxides (from alcohols), and thiolates (from thiols), can displace the C4-chloride. This method is particularly attractive due to its operational simplicity and the avoidance of expensive metal catalysts.

Causality Behind Experimental Choices:

  • Nucleophile: The strength of the nucleophile is a key determinant of the reaction rate. Stronger nucleophiles react more readily.

  • Base: For less nucleophilic species like alcohols and thiols, a base (e.g., NaH, K2CO3) is required to generate the more reactive alkoxide or thiolate anion. For amines, an excess of the amine itself or a non-nucleophilic base like diisopropylethylamine (DIPEA) can be used to scavenge the HCl by-product.

  • Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are typically used as they can solvate the charged intermediate (Meisenheimer complex) and accelerate the reaction.

  • Temperature: Heating is often required to drive the reaction to completion, especially with less reactive nucleophiles.

Diagram of SNAr Workflow:

SNAr_Workflowcluster_prepReaction Setupcluster_reactionReactioncluster_workupWork-up & PurificationreagentsCombine 4-Chloropyrrolotriazineand NucleophilebaseAdd Base (if required)reagents->basesolventAdd Polar Aprotic Solvent(e.g., DMF, DMSO)base->solventheatHeat Reaction Mixture(e.g., 60-150 °C)solvent->heatmonitorMonitor Progress (TLC/LC-MS)heat->monitorquenchCool and Quench with Watermonitor->quenchextractExtract or Precipitate Productquench->extractpurifyPurify (Crystallization/Chromatography)extract->purify

Caption: General workflow for Nucleophilic Aromatic Substitution.

Detailed Protocol: Nucleophilic Aromatic Substitution

  • With Amines:

    • Dissolve 4-Chloropyrrolo[2,1-f]triazine (1.0 eq.) in a suitable solvent like isopropanol or DMF.

    • Add the desired amine (1.5-3.0 eq.) and a non-nucleophilic base such as DIPEA (2.0 eq.).

    • Heat the reaction mixture to 80-120 °C and monitor for completion.

    • Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent.

    • Purify by standard methods.

  • With Alcohols or Thiols:

    • In a dry flask under an inert atmosphere, suspend a base like sodium hydride (NaH, 1.2 eq.) in anhydrous DMF or THF.

    • Cool the suspension to 0 °C and slowly add the alcohol or thiol (1.1 eq.). Stir for 30 minutes to generate the nucleophile in situ.

    • Add a solution of 4-Chloropyrrolo[2,1-f]triazine (1.0 eq.) in the same solvent.

    • Allow the reaction to warm to room temperature or heat as necessary, monitoring for completion.

    • Carefully quench the reaction with water and extract the product.

    • Purify by chromatography or crystallization.

Data Summary Table: SNAr Conditions

NucleophileBaseSolventTemperature (°C)
Amines DIPEA, Et3N, or excess amineIsopropanol, DMF, DMSO80-120
Alcohols NaH, K2CO3, Cs2CO3DMF, THF, DMSO25-100
Thiols NaH, K2CO3, Na2SDMF, THF, Ethanol25-80

Conclusion

The 4-Chloropyrrolo[2,1-f]triazine scaffold is a highly valuable platform for the synthesis of novel, biologically active molecules. The protocols detailed in these application notes for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and nucleophilic aromatic substitution provide researchers with a robust toolkit for the derivatization of this important heterocyclic core. Careful selection of catalysts, ligands, bases, and solvents, as outlined, is crucial for achieving high yields and purity in these transformations. These methods open the door to the rapid generation of diverse libraries of compounds for screening in drug discovery programs.

Application Notes and Protocols for Targeting EGFR with 4-Chloropyrrolo[2,1-f]triazine

Application Notes and Protocols for Targeting EGFR with 4-Chloropyrrolo[2,1-f][1][2][3]triazine

For Research Use Only.

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that is a pivotal regulator of cellular processes including proliferation, differentiation, and survival.[1] Dysregulation of EGFR signaling, through overexpression or activating mutations, is a hallmark of numerous cancers, making it a prime target for therapeutic intervention.[2][3] The pyrrolo[2,1-f][4][5][2]triazine scaffold has emerged as a promising core structure for the development of potent kinase inhibitors.[5][6] This document provides detailed application notes and protocols for the investigation of 4-Chloropyrrolo[2,1-f][4][5][2]triazine , a representative compound from this class, as a potential inhibitor of EGFR.

These protocols are designed for researchers in oncology, cell biology, and drug discovery to assess the biochemical and cellular activity of 4-Chloropyrrolo[2,1-f][4][5][2]triazine and similar compounds. The methodologies described herein will guide the user through a logical workflow, from initial biochemical validation to cellular and in vivo efficacy studies.

Mechanism of Action: Targeting the EGFR Signaling Cascade

Upon ligand binding, EGFR undergoes dimerization and autophosphorylation of key tyrosine residues in its intracellular domain. This phosphorylation cascade creates docking sites for adaptor proteins, initiating downstream signaling pathways critical for cell growth and survival, primarily the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways.[7] 4-Chloropyrrolo[2,1-f][4][5][2]triazine, as a putative ATP-competitive inhibitor, is hypothesized to bind to the ATP-binding pocket of the EGFR kinase domain, thereby preventing autophosphorylation and subsequent activation of downstream signaling.

EGFR_Pathwaycluster_membraneCell Membranecluster_extracellularExtracellularcluster_intracellularIntracellularEGFREGFRpEGFRp-EGFREGFR->pEGFR Dimerization &AutophosphorylationEGFEGF LigandEGF->EGFRATPATPADPADPATP->ADPGRB2_SOSGRB2/SOSpEGFR->GRB2_SOSPI3KPI3KpEGFR->PI3KRASRASGRB2_SOS->RASRAFRAFRAS->RAFMEKMEKRAF->MEKERKERKMEK->ERKProliferationCell Proliferation,Survival, GrowthERK->ProliferationAKTAKTPI3K->AKTAKT->ProliferationInhibitor4-Chloropyrrolo[2,1-f]triazineInhibitor->pEGFR Inhibition

Caption: EGFR signaling pathway and the point of inhibition by 4-Chloropyrrolo[2,1-f]triazine.

Experimental Workflow

A systematic approach is crucial for the evaluation of a novel kinase inhibitor. The following workflow is recommended to comprehensively characterize the activity of 4-Chloropyrrolo[2,1-f][4][5][2]triazine.

workflowstartStartbiochemBiochemical Assay:EGFR Kinase Inhibition (IC50)start->biochemcell_prolifCell-Based Assay:Proliferation/Viability (GI50)biochem->cell_proliftarget_engagementTarget Engagement:Western Blot for p-EGFRcell_prolif->target_engagementdownstreamDownstream Signaling:Western Blot for p-AKT, p-ERKtarget_engagement->downstreaminvivoIn Vivo Efficacy:Xenograft Tumor Modeldownstream->invivoendEndinvivo->end

Caption: Recommended experimental workflow for the evaluation of 4-Chloropyrrolo[2,1-f]triazine.

Section 1: Biochemical Assays - Direct EGFR Kinase Inhibition

The initial step is to determine the direct inhibitory effect of 4-Chloropyrrolo[2,1-f][4][5][2]triazine on the enzymatic activity of purified EGFR. This is typically achieved through an in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50).

Protocol 1.1: In Vitro EGFR Kinase Assay (ADP-Glo™ Format)

This protocol is adapted from commercially available luminescent kinase assays that measure ADP production as an indicator of kinase activity.

Materials:

  • Recombinant human EGFR kinase (Promega, V4291)

  • Poly(Glu,Tyr) 4:1 peptide substrate (Sigma-Aldrich, P0275)

  • ATP (10 mM stock)

  • 4-Chloropyrrolo[2,1-f][4][5][2]triazine (prepare a 10 mM stock in 100% DMSO)

  • Kinase Reaction Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega, V9101)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Dilution: Prepare a serial dilution of 4-Chloropyrrolo[2,1-f][4][5][2]triazine in kinase reaction buffer. A common starting range is from 100 µM to 1 pM. Include a DMSO-only control.

  • Enzyme and Substrate Preparation: Dilute the EGFR enzyme and Poly(Glu,Tyr) substrate in kinase reaction buffer to the desired working concentrations.

  • Assay Plate Setup: In a 384-well plate, add 1 µL of the serially diluted compound or DMSO control.

  • Kinase Reaction Initiation: Add 2 µL of the EGFR enzyme solution to each well. Then, add 2 µL of a substrate/ATP mixture to initiate the reaction. The final reaction volume is 5 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the percent inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration. Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

CompoundTargetIC50 (nM)
4-Chloropyrrolo[2,1-f]triazineEGFR (Wild-Type)Hypothetical Data
Gefitinib (Control)EGFR (Wild-Type)Literature Value
4-Chloropyrrolo[2,1-f]triazineEGFR (T790M Mutant)Hypothetical Data
Osimertinib (Control)EGFR (T790M Mutant)Literature Value

Section 2: Cell-Based Assays - Assessing Cellular Potency

Following biochemical confirmation, it is essential to evaluate the compound's effect on cancer cells that are dependent on EGFR signaling for their proliferation and survival.

Protocol 2.1: Cell Viability/Proliferation Assay (MTS Assay)

The MTS assay is a colorimetric method for determining the number of viable cells in proliferation, cytotoxicity, or chemosensitivity assays.[8]

Materials:

  • EGFR-dependent cancer cell line (e.g., A431 - high EGFR expression, HCC827 - EGFR exon 19 deletion)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 4-Chloropyrrolo[2,1-f][4][5][2]triazine (10 mM stock in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

  • 96-well clear-bottom cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of 4-Chloropyrrolo[2,1-f][4][5][2]triazine in complete growth medium. Remove the old media from the cells and add 100 µL of the compound-containing media to the respective wells. Include a vehicle (DMSO) control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Measurement: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the percent viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value using a non-linear regression curve fit.

Cell LineEGFR StatusGI50 (nM) - 4-Chloropyrrolo[2,1-f]triazineGI50 (nM) - Control Inhibitor
A431Wild-Type, OverexpressedHypothetical DataLiterature Value
HCC827Exon 19 DeletionHypothetical DataLiterature Value
H1975L858R/T790MHypothetical DataLiterature Value

Section 3: Target Engagement and Downstream Signaling

To confirm that the observed cellular effects are due to the inhibition of EGFR, it is crucial to assess the phosphorylation status of EGFR and key downstream signaling proteins.

Protocol 3.1: Western Blotting for Phospho-EGFR and Downstream Effectors

Western blotting is a widely used technique to detect specific proteins in a sample.[5][9]

Materials:

  • EGFR-dependent cancer cell line (e.g., A431)

  • Serum-free medium

  • Human Epidermal Growth Factor (EGF)

  • 4-Chloropyrrolo[2,1-f][4][5][2]triazine

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-AKT (Ser473), anti-total AKT, anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed A431 cells and grow to 80-90% confluency. Serum starve the cells for 12-24 hours.

  • Inhibitor Pre-treatment: Treat the cells with various concentrations of 4-Chloropyrrolo[2,1-f][4][5][2]triazine for 1-2 hours.

  • EGF Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes. Include unstimulated and EGF-stimulated/no inhibitor controls.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total EGFR and a loading control.

Section 4: In Vivo Efficacy Studies

The final preclinical step is to evaluate the anti-tumor efficacy of 4-Chloropyrrolo[2,1-f][4][5][2]triazine in a relevant animal model.

Protocol 4.1: Human Tumor Xenograft Model

Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are valuable tools for assessing in vivo efficacy.[10]

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • EGFR-dependent cancer cells (e.g., HCC827)

  • 4-Chloropyrrolo[2,1-f][4][5][2]triazine formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Dosing: Administer 4-Chloropyrrolo[2,1-f][4][5][2]triazine and vehicle control to the respective groups according to a predetermined schedule (e.g., daily oral gavage).

  • Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. Euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamics).

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

Troubleshooting and Considerations

  • Solubility: Ensure 4-Chloropyrrolo[2,1-f][4][5][2]triazine is fully dissolved in DMSO for stock solutions and diluted appropriately in aqueous buffers or media to avoid precipitation.

  • Off-Target Effects: Consider screening the compound against a panel of kinases to determine its selectivity profile.

  • Acquired Resistance: Be aware of potential resistance mechanisms, such as the T790M mutation in EGFR, and consider using relevant cell lines or models to investigate this.[10]

  • Data Interpretation: Always include appropriate positive and negative controls in every experiment to ensure the validity of the results.

kinase assay protocol for pyrrolotriazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

Topic: High-Throughput Screening of Pyrrolotriazine Derivatives Using a Luminescence-Based Kinase Assay

Audience: Researchers, scientists, and drug development professionals.

Abstract

Protein kinases are critical regulators of cellular signaling and represent one of the most important classes of drug targets in oncology and immunology. The pyrrolotriazine scaffold has emerged as a "privileged" structure in medicinal chemistry, acting as a bioisostere of the adenine moiety of ATP and serving as the core for numerous potent and selective kinase inhibitors.[1] This application note provides a comprehensive, field-proven protocol for determining the inhibitory activity of novel pyrrolotriazine derivatives using the ADP-Glo™ Kinase Assay, a robust, luminescence-based method. We delve into the scientific rationale behind key steps, from assay principle to data analysis and quality control, equipping researchers with the necessary tools to generate high-quality, reproducible data for their drug discovery programs.

Introduction: The Pursuit of Kinase Inhibition

Kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental mechanism for regulating nearly all cellular processes.[2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, driving uncontrolled cell proliferation and survival.[3][4] Consequently, small molecule kinase inhibitors have become a cornerstone of modern targeted therapy.[3]

The pyrrolotriazine core is particularly well-suited for kinase inhibition as it mimics the purine ring of ATP, enabling it to compete for binding in the highly conserved ATP-binding pocket of kinases. This has led to the development of successful drugs targeting various kinases, including those in the JAK and PI3K families.[3][5] Evaluating the potency and selectivity of new pyrrolotriazine derivatives is a critical step in the drug discovery pipeline. This requires a reliable and scalable assay platform.

This guide details a universal protocol applicable to a wide range of kinases, focusing on the ADP-Glo™ Kinase Assay. This method quantifies kinase activity by measuring the amount of ADP produced in the enzymatic reaction, offering a sensitive and high-throughput-compatible solution.[6][7]

Principle of the Luminescence-Based Kinase Assay

The ADP-Glo™ Kinase Assay is a two-step process that quantifies kinase activity by measuring the amount of ADP produced.[8] The luminescence generated is directly proportional to the ADP concentration, and therefore, to the kinase activity.

  • Kinase Reaction & ATP Depletion: The kinase, its substrate, ATP, and the test inhibitor (pyrrolotriazine derivative) are incubated together. The kinase transfers phosphate from ATP to the substrate, producing ADP. After this reaction, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and, crucially, eliminate any remaining, unconsumed ATP.[7] This step is vital for reducing background signal and enhancing assay sensitivity.

  • ADP Conversion & Signal Generation: A "Kinase Detection Reagent" is then added. This reagent contains enzymes that convert the ADP produced in the first step back into ATP. This newly synthesized ATP serves as a substrate for a luciferase, which catalyzes a reaction that produces a stable, "glow-type" luminescent signal.[7][8] The intensity of this light is measured by a luminometer.

In the presence of an effective inhibitor, kinase activity is reduced, less ADP is produced, and consequently, a lower luminescent signal is generated.

ADP_Glo_Principle cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: Signal Generation K Kinase + Substrate Reaction Phosphorylated Substrate + ADP K->Reaction ATP ATP ATP->Reaction Inhibitor Pyrrolotriazine Inhibitor Inhibitor->K ADP ADP (from Step 1) Reaction->ADP ATP_Depletion Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) ADP->ATP_Depletion ADP_to_ATP Add Kinase Detection Reagent (Converts ADP to ATP) ATP_Depletion->ADP_to_ATP Luciferase Luciferase + Luciferin ADP_to_ATP->Luciferase Light Luminescent Signal Luciferase->Light Assay_Workflow Workflow requires adding 2.5 µL of Kinase/Substrate Mix to Step 3 A 1. Dispense Inhibitor (2.5 µL of 2X compound) C 3. Add ATP to Initiate (2.5 µL of 2X ATP) A->C B 2. Add Kinase/Substrate Mix (Not added to No-Enzyme controls) D 4. Incubate at RT (e.g., 60 minutes) C->D E 5. Add ADP-Glo™ Reagent (5 µL, terminate reaction) D->E F 6. Incubate at RT (40 minutes) E->F G 7. Add Kinase Detection Reagent (10 µL, convert ADP) F->G H 8. Incubate at RT (30-60 minutes) G->H I 9. Read Luminescence H->I IC50_Workflow A Generate Raw Data (RLU) from Luminometer B Calculate % Inhibition for each concentration A->B C Plot Data (% Inhibition vs. log[Inhibitor]) B->C D Fit Sigmoidal Curve (Non-linear Regression) C->D E Determine IC₅₀ Value (Concentration at 50% Inhibition) D->E

References

Application Notes and Protocols for Cell-Based Assays of 4-Chloropyrrolo[2,1-f]triazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Emergence of the Pyrrolo[2,1-f]triazine Scaffold in Kinase Inhibition

The pyrrolo[2,1-f][1][2][3]triazine scaffold has garnered significant interest among medicinal chemists due to its versatile biological activities.[4] This unique bicyclic heterocycle is a core structural motif in several kinase inhibitors targeting critical pathways in oncology, such as those mediated by VEGFR-2, c-Met, EGFR, and HER2.[5] The 4-chloro-substituted derivatives, in particular, serve as versatile intermediates for the synthesis of potent and selective modulators of these signaling cascades. Dysregulation of these kinase pathways is a hallmark of many cancers, driving tumor cell proliferation, survival, angiogenesis, and metastasis.[1][6] Therefore, robust and biologically relevant cell-based assays are essential for the characterization of novel 4-chloropyrrolo[2,1-f]triazine derivatives in the drug discovery pipeline.

This guide provides a comprehensive overview of key cell-based assays to evaluate the efficacy and mechanism of action of these compounds. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind the experimental design, ensuring data integrity and reproducibility.

Part 1: Foundational Assays: Assessing Cellular Viability and Cytotoxicity

A primary evaluation of any potential therapeutic agent is its effect on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose, relying on the metabolic activity of viable cells.[7]

Scientific Principle of the MTT Assay

The assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells.[7][8] The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative assessment of a compound's cytotoxic or cytostatic effects.[9] The insoluble formazan is then solubilized, and the absorbance is measured, typically at 570 nm.[10]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 4/5: Assay Execution seed Seed cells in a 96-well plate at optimal density incubate1 Incubate for 24h to allow adherence and recovery seed->incubate1 treat Treat cells with serial dilutions of 4-Chloropyrrolo[2,1-f]triazine derivatives incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4h at 37°C add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read Measure absorbance at 570 nm solubilize->read

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol: MTT Assay

Materials:

  • Target cancer cell line (e.g., HUVEC for VEGFR-2, A549 for c-Met, MCF-7 for HER2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • 4-Chloropyrrolo[2,1-f]triazine derivatives (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette and plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring they are in the logarithmic growth phase.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Rationale: Optimal seeding density is crucial; too few cells will yield a low signal, while too many can lead to over-confluence and altered metabolic rates.[9]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for the desired treatment period (typically 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After incubation, add 10 µL of MTT solution to each well.[11]

    • Incubate for 2-4 hours at 37°C. Visually inspect for the formation of purple formazan crystals.

    • Rationale: The incubation time with MTT is a critical parameter that may need optimization depending on the cell type's metabolic rate.[9]

  • Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle pipetting or by placing the plate on a shaker for 5-10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log concentration of the compound to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

ParameterDescriptionTypical Value
Cell Seeding Density Number of cells per well5,000 - 10,000
Compound Incubation Duration of treatment24 - 72 hours
MTT Concentration Final concentration in well0.5 mg/mL
MTT Incubation Duration for formazan formation2 - 4 hours
Absorbance Wavelength Wavelength for detection570 nm

Part 2: Mechanistic Insight: Apoptosis Detection

If a compound reduces cell viability, it is crucial to determine if this is due to programmed cell death (apoptosis) or necrosis. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method to differentiate these cell fates.

Scientific Principle of the Annexin V/PI Assay

During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[12] Annexin V is a protein with a high affinity for PS in the presence of Ca²⁺.[13] By conjugating Annexin V to a fluorophore (e.g., FITC), early apoptotic cells can be identified. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised.[12] This dual staining allows for the differentiation of four cell populations:

  • Annexin V- / PI- : Live cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells (due to primary necrosis)

Experimental Workflow: Annexin V/PI Assay

Apoptosis_Workflow cluster_prep Cell Treatment cluster_harvest Cell Harvesting cluster_stain Staining & Analysis seed_treat Seed and treat cells with test compound incubate Incubate for a defined period (e.g., 24h) seed_treat->incubate harvest Collect both adherent and floating cells incubate->harvest wash Wash cells with cold PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate_stain Incubate for 15 min in the dark stain->incubate_stain analyze Analyze by flow cytometry incubate_stain->analyze

Caption: Workflow for the Annexin V/PI apoptosis assay.

Detailed Protocol: Annexin V/PI Assay

Materials:

  • Treated and control cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)

  • Cold Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Treat cells with the 4-chloropyrrolo[2,1-f]triazine derivative at the desired concentration (e.g., at its IC₅₀ and 2x IC₅₀) for a specified time (e.g., 24 hours).

    • Harvest cells, including the supernatant which contains floating (potentially apoptotic) cells. For adherent cells, use a gentle dissociation agent like Accutase; avoid EDTA-containing trypsin as Annexin V binding is calcium-dependent.[14]

    • Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Rationale: It is crucial to include single-stain controls (Annexin V only, PI only) and an unstained control to set up proper compensation and gates on the flow cytometer.[14]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour for best results. Excite FITC at 488 nm and detect emission at ~530 nm; excite PI at 488 nm and detect emission at >617 nm.

Data Analysis: Use the single-stain controls to set the quadrants for analysis. Quantify the percentage of cells in each of the four populations (live, early apoptotic, late apoptotic/necrotic, and necrotic).

PopulationAnnexin V StainingPI StainingInterpretation
Q1 NegativePositiveNecrotic
Q2 PositivePositiveLate Apoptotic / Necrotic
Q3 NegativeNegativeLive
Q4 PositiveNegativeEarly Apoptotic

Part 3: Target-Specific Assays: Confirming Intracellular Engagement

Demonstrating that a compound directly interacts with its intended intracellular target is a critical step in validating its mechanism of action.[15] The Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement Assay are two powerful methods to confirm this.

Cellular Thermal Shift Assay (CETSA)

Scientific Principle: CETSA is based on the principle of ligand-induced thermal stabilization.[16] When a protein binds to a ligand (such as a kinase inhibitor), it generally becomes more stable and resistant to heat-induced denaturation. The CETSA protocol involves treating intact cells with the compound, heating the cells across a temperature gradient, lysing them, and then quantifying the amount of soluble target protein remaining.[17] A shift in the protein's melting curve to a higher temperature in the presence of the compound indicates direct target engagement.[18]

Experimental Workflow: CETSA

CETSA_Workflow cluster_prep Cell Treatment cluster_heat Heat Challenge cluster_analysis Protein Analysis treat Treat cells with compound or vehicle aliquot Aliquot cell suspension into PCR tubes treat->aliquot heat Heat aliquots across a temperature gradient aliquot->heat cool Cool on ice heat->cool lyse Lyse cells (e.g., freeze-thaw cycles) cool->lyse centrifuge Centrifuge to pellet aggregated proteins lyse->centrifuge detect Detect soluble target protein in supernatant (e.g., Western Blot) centrifuge->detect

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol: CETSA

Materials:

  • Cell line expressing the target kinase (e.g., VEGFR-2, c-Met)

  • Test compound (4-chloropyrrolo[2,1-f]triazine derivative) and vehicle (DMSO)

  • PBS with protease and phosphatase inhibitors

  • PCR tubes and a thermal cycler

  • Lysis buffer

  • Antibodies for the target protein (for Western Blot detection)

Procedure:

  • Cell Treatment:

    • Culture and harvest cells.

    • Treat the cells in suspension with the test compound or vehicle at a fixed concentration for a defined period (e.g., 1 hour at 37°C).

  • Heat Challenge:

    • Aliquot the treated cell suspension into PCR tubes for each temperature point.

    • Heat the tubes in a thermal cycler for 3 minutes across a range of temperatures (e.g., 40°C to 70°C).

    • Immediately cool the tubes on ice for 3 minutes.[16]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells (e.g., by freeze-thaw cycles or addition of a mild lysis buffer).

    • Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated aggregates (pellet).[16]

    • Collect the supernatant and quantify the amount of soluble target protein using a suitable method like Western Blot or ELISA.

Data Analysis: Plot the relative amount of soluble protein against the temperature for both vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and thus target engagement. An isothermal dose-response experiment can also be performed at a single, fixed temperature to determine the compound's cellular EC₅₀ for target binding.[19]

NanoBRET™ Target Engagement Assay

Scientific Principle: The NanoBRET™ assay is a proximity-based method that measures compound binding in live cells using Bioluminescence Resonance Energy Transfer (BRET).[20] The assay requires two components: the target protein fused to a bright, energy-donating NanoLuc® luciferase, and a cell-permeable fluorescent tracer that binds to the target protein's active site.[21] When the tracer is bound to the NanoLuc®-fused target, the energy from the luciferase substrate reaction is transferred to the tracer, which then emits light at its characteristic wavelength. A test compound that binds to the same site will compete with and displace the tracer, leading to a dose-dependent decrease in the BRET signal.[22]

Detailed Protocol: NanoBRET™ Assay

Materials:

  • HEK293T cells (or other suitable cell line)

  • Plasmid DNA for the target kinase-NanoLuc® fusion protein

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM® I Reduced Serum Medium

  • Specific NanoBRET® tracer for the kinase of interest

  • NanoBRET® Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, 96- or 384-well assay plates

Procedure:

  • Transfection:

    • Transfect HEK293T cells with the target-NanoLuc® fusion plasmid according to the manufacturer's protocol.

    • Incubate for 18-24 hours to allow for protein expression.[23]

  • Cell Plating and Compound Addition:

    • Harvest the transfected cells and resuspend them in Opti-MEM®.

    • Prepare serial dilutions of the 4-chloropyrrolo[2,1-f]triazine derivative in a white assay plate.

    • Add the cell suspension to the wells containing the compound.

  • Tracer Addition and Equilibration:

    • Add the specific NanoBRET® tracer at a pre-determined optimal concentration.

    • Equilibrate the plate for 2 hours at 37°C with 5% CO₂.[23]

  • Signal Detection:

    • Prepare the NanoBRET® Nano-Glo® Substrate solution, including the extracellular inhibitor to reduce background signal.

    • Add the substrate solution to the wells.

    • Read the plate within 20 minutes on a luminometer equipped with two filters to measure donor emission (~450 nm) and acceptor emission (~610 nm).[23]

Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the log concentration of the test compound to generate a dose-response curve and determine the IC₅₀, which reflects the compound's affinity for the target in a live-cell environment.

Part 4: Elucidating the Mechanism of Action: Signaling Pathway Analysis

Since 4-chloropyrrolo[2,1-f]triazine derivatives often target kinases, it is essential to confirm that they inhibit the downstream signaling pathways regulated by these targets.

Key Kinase Signaling Pathways
  • VEGFR-2 Pathway: Upon binding VEGF, VEGFR-2 dimerizes and autophosphorylates, activating downstream pathways like PLCγ-PKC and PI3K-Akt, which promote endothelial cell proliferation, survival, and migration.[24][25]

  • c-Met Pathway: Binding of HGF to c-Met activates pathways including RAS-MAPK and PI3K-Akt, leading to cell proliferation, survival, and invasion.[26][27]

  • EGFR/HER2 Pathway: EGFR and HER2 can form homo- and heterodimers, activating the PI3K/Akt and Ras/MAPK cascades, which are critical drivers of cell proliferation and survival in many cancers.[28][29]

Kinase_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS cMet c-Met cMet->PI3K cMet->RAS STAT STAT cMet->STAT EGFR_HER2 EGFR/HER2 EGFR_HER2->PI3K EGFR_HER2->RAS EGFR_HER2->STAT Akt Akt PI3K->Akt Survival Survival Akt->Survival Angiogenesis Angiogenesis Akt->Angiogenesis Invasion Invasion Akt->Invasion RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation ERK->Angiogenesis ERK->Invasion STAT->Proliferation STAT->Survival Inhibitor 4-Chloropyrrolo[2,1-f]triazine Derivative Inhibitor->VEGFR2 Inhibitor->cMet Inhibitor->EGFR_HER2

Caption: Key kinase signaling pathways often targeted by pyrrolotriazine derivatives.

Protocol: Western Blotting for Phospho-Kinase Levels

A straightforward method to assess pathway inhibition is to measure the phosphorylation status of the target kinase and its downstream effectors.

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells and starve them of serum for 12-24 hours to reduce basal signaling.

    • Pre-treat cells with various concentrations of the 4-chloropyrrolo[2,1-f]triazine derivative for 1-2 hours.

    • Stimulate the cells with the appropriate ligand (e.g., VEGF for VEGFR-2, HGF for c-Met, EGF for EGFR) for 10-15 minutes to activate the pathway.

    • Immediately place the plate on ice, wash with cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Quantify the protein concentration in the lysates using a BCA assay.

    • Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

  • Immunoblotting:

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies specific for the phosphorylated forms of the target kinase (e.g., p-VEGFR2, p-Met) and downstream proteins (e.g., p-Akt, p-ERK).

    • Also, probe separate blots with antibodies for the total protein levels to ensure equal loading and to assess total protein expression.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Data Analysis: A dose-dependent decrease in the phosphorylated form of the target kinase and its downstream effectors, in the presence of the compound, confirms on-pathway activity.

References

Application Notes and Protocols: High-Purity Isolation of 4-Chloropyrrolo[2,1-f]triazine

Application Notes and Protocols: High-Purity Isolation of 4-Chloropyrrolo[2,1-f][1][2][3]triazine

Introduction: The Critical Role of Purity for a Privileged Scaffold

The pyrrolo[2,1-f][1][2][3]triazine core is a "privileged scaffold" in modern medicinal chemistry, forming the structural foundation of numerous kinase inhibitors and antiviral agents.[4][5] Its chlorinated derivative, 4-Chloropyrrolo[2,1-f][1][2][3]triazine, is a pivotal intermediate, most notably in the synthesis of the broad-spectrum antiviral drug Remdesivir.[1] The chlorine atom at the 4-position serves as a versatile synthetic handle for introducing diverse functionalities through nucleophilic substitution reactions.

Given its role as a key building block in the development of high-value pharmaceutical agents, the purity of 4-Chloropyrrolo[2,1-f][1][2][3]triazine is not merely a quality metric but a prerequisite for success. Impurities can lead to the formation of undesired side-products, complicate reaction kinetics, and introduce potentially toxic components into the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview and detailed protocols for the robust purification of 4-Chloropyrrolo[2,1-f][1][2][3]triazine from a typical crude reaction mixture.

Impurity Profiling: Know Your Enemy

Effective purification begins with a thorough understanding of potential impurities. The synthesis of 4-Chloropyrrolo[2,1-f][1][2][3]triazine commonly involves the chlorination of its corresponding pyrrolotriazinone precursor using a chlorinating agent such as phosphorus oxychloride (POCl₃).[1] This process, along with preceding synthetic steps, can introduce a variety of impurities.

Common Impurities Include:

  • Unreacted Starting Material: Residual pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one. This is a common impurity if the chlorination reaction does not go to completion.

  • Hydrolysis Product: The 4-chloro derivative is susceptible to hydrolysis, reverting to the starting pyrrolotriazinone, especially during aqueous work-up or on silica gel if not handled correctly.

  • Over-chlorinated Byproducts: Depending on the reaction conditions and the substrate, chlorination at other positions on the heterocyclic ring system can occur.

  • Reagent-derived Impurities: Phosphorous-based impurities from POCl₃ and its decomposition products.

  • Precursor Impurities: Contaminants carried over from the synthesis of the pyrrolotriazinone scaffold itself.[1][3]

  • Residual Solvents: Solvents used in the reaction (e.g., toluene, acetonitrile) or extraction (e.g., dichloromethane, ethyl acetate) can be retained in the crude product.[3][6]

Strategic Purification Workflow

A multi-tiered strategy is essential for achieving high purity (>99.5%). The approach combines a bulk purification technique to remove major impurities with a high-resolution polishing step.

Purification_Workflowcluster_0Initial Phasecluster_1Bulk Purificationcluster_2Final Polishing & IsolationACrude Reaction MixtureBAqueous Work-up & ExtractionA->BQuench & SeparateCConcentrated Organic ExtractB->CDAutomated Flash ChromatographyC->DESemi-Pure Solid/Oil(Purity >95%)D->EFRecrystallizationE->FGPreparative HPLC(Optional, for >99.5%)E->GHighest Purity RequiredHHigh-Purity Crystalline Solid(Purity >99%)F->HG->HIAnalytical Characterization(HPLC, LC-MS, NMR)H->I

Caption: Overall workflow for the purification of 4-Chloropyrrolo[2,1-f][1][2][3]triazine.

Experimental Protocols

Protocol 1: Initial Aqueous Work-up and Extraction

Causality: This step is designed to remove inorganic salts, water-soluble reagent byproducts (e.g., phosphoric acid from POCl₃ quenching), and highly polar impurities. A basic quench is used to neutralize excess acid and minimize hydrolysis of the acid-sensitive product.

Procedure:

  • Carefully and slowly pour the crude reaction mixture onto crushed ice or into a vigorously stirred ice-water slurry (e.g., 10 mL of water per gram of crude material). Caution: This quenching process can be highly exothermic.

  • Once the temperature has stabilized, adjust the pH of the aqueous slurry to ~8-9 using a saturated sodium bicarbonate (NaHCO₃) solution or cold 1 M sodium hydroxide (NaOH). Monitor the pH closely.

  • Transfer the mixture to a separatory funnel and extract the aqueous phase with an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (3 x 50 mL for a 5g scale reaction).

  • Combine the organic layers.

  • Wash the combined organic phase with brine (saturated NaCl solution) to facilitate the removal of residual water.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude solid or oil.

Protocol 2: Bulk Purification via Flash Column Chromatography

Causality: Flash chromatography is the primary method for separating the target compound from less polar and more polar impurities based on differential adsorption to the stationary phase. The choice of eluent is critical to achieve good separation. Given the polarity of chlorinated heterocycles, a gradient elution is recommended.[7]

Table 1: Flash Chromatography Parameters

ParameterRecommended SettingRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective adsorbent for moderately polar compounds.
Mobile Phase (A) Heptane or HexaneNon-polar solvent.
Mobile Phase (B) Ethyl Acetate (EtOAc)Polar solvent.
Elution Gradient 0% to 50% B over 15 column volumes (CV)Starts non-polar to elute non-polar impurities, then ramps up to elute the product, leaving highly polar impurities on the column.
Sample Loading Dry LoadingRecommended. Adsorb the crude product onto a small amount of silica gel, dry it, and load the powder onto the column. This leads to better resolution than wet loading.
Detection UV at 254 nmThe aromatic heterocyclic system strongly absorbs UV light.

Procedure:

  • Equilibrate a pre-packed silica gel column with 100% Mobile Phase A (Heptane/Hexane).

  • Prepare the sample for dry loading: Dissolve the crude product from Protocol 4.1 in a minimal amount of a volatile solvent (e.g., DCM). Add silica gel (approx. 1.5-2x the mass of the crude product) and concentrate the slurry to a free-flowing powder using a rotary evaporator.

  • Carefully load the dried powder onto the top of the equilibrated column.

  • Run the gradient as specified in Table 1.

  • Collect fractions based on the UV chromatogram.

  • Analyze the collected fractions using Thin-Layer Chromatography (TLC) (e.g., using a 30% EtOAc in Hexane mobile phase).

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield a semi-pure solid.

Protocol 3: Final Polishing via Recrystallization

Causality: Recrystallization is a powerful, cost-effective technique for achieving high purity and isolating a stable, crystalline solid.[6] The principle relies on the differential solubility of the compound and impurities in a solvent system at varying temperatures.

Procedure:

  • Place the semi-pure solid from Protocol 4.2 into a clean Erlenmeyer flask.

  • Select an appropriate solvent system. A good starting point is a binary system like Ethyl Acetate/Heptane or a single solvent like Acetonitrile .

  • Add a minimal amount of the "good" solvent (e.g., Ethyl Acetate) while heating the mixture to a gentle boil to completely dissolve the solid.

  • Once dissolved, slowly add the "poor" or "anti-solvent" (e.g., Heptane) dropwise until the solution becomes faintly and persistently cloudy (turbid).

  • Add a few more drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • For maximum yield, place the flask in a 4°C refrigerator or an ice bath for at least one hour.

  • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Wash the collected crystals with a small amount of cold solvent (e.g., cold heptane or a cold mixture of the crystallization solvents).

  • Dry the crystals under high vacuum to remove all residual solvents.

Purification_ChoiceACrude Product(Post Work-up)BAnalyze Purity by TLC/LCMSA->BCPurity < 90% orMultiple Impurities?B->CDFlash ChromatographyC->DYesEPurity > 90% andMainly One Impurity?C->ENoGFinal Purity > 99%?D->GE->DNoFDirect RecrystallizationE->FYesF->GHProduct is ReadyG->HYesIPreparative HPLCG->INoI->H

Caption: Decision tree for selecting the appropriate purification method.

Protocol 4: High Purity Polishing via Preparative HPLC (Optional)

Causality: For applications requiring the highest possible purity (>99.5%), such as reference standard generation or sensitive biological assays, reverse-phase preparative HPLC is the method of choice. It separates compounds based on their hydrophobicity.

Table 2: Preparative HPLC Parameters

ParameterRecommended SettingRationale
Stationary Phase C18 Silica (e.g., 10 µm particle size)Provides excellent hydrophobic retention for separating organic molecules.
Mobile Phase (A) Deionized Water + 0.1% Trifluoroacetic Acid (TFA)The acidic modifier improves peak shape by protonating basic nitrogen atoms.
Mobile Phase (B) Acetonitrile (ACN) + 0.1% Trifluoroacetic Acid (TFA)ACN is a common organic modifier with good UV transparency.
Elution Gradient 10% to 95% B over 20-30 minutesA broad gradient to ensure elution of the product while separating it from closely related impurities.
Sample Preparation Dissolve in a minimal amount of DMSO or DMF.Ensures complete solubilization before injection.
Detection UV at 254 nm and 280 nmDual wavelength detection can help identify co-eluting impurities.

Procedure:

  • Dissolve the semi-pure material in a suitable solvent (e.g., DMF) to a high concentration (e.g., 50-100 mg/mL).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Equilibrate the preparative HPLC system with the starting mobile phase conditions (e.g., 90% A, 10% B).

  • Inject the sample and run the gradient as specified in Table 2.

  • Collect fractions corresponding to the main product peak.

  • Combine the pure fractions and remove the bulk of the organic solvent (Acetonitrile) via rotary evaporation.

  • Freeze the remaining aqueous solution and lyophilize (freeze-dry) to obtain the final product as a fluffy solid, free of residual solvents. The product will likely be the TFA salt. If the freebase is required, a subsequent basic work-up and extraction may be necessary.

Purity and Structural Confirmation

The purity of the final product must be rigorously confirmed.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) with UV detection. A purity of ≥99% is typically desired.

  • Identity Confirmation: Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the expected molecular weight (153.57 g/mol for C₆H₄ClN₃).[8]

  • Structural Verification: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure and ensure the absence of significant impurities.[9]

Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloropyrrolo[2,1-f]triazine

Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloropyrrolo[2,1-f][1][2][3]triazine

Introduction: The Strategic Importance of the Pyrrolo[2,1-f][1][2][3]triazine Scaffold

The pyrrolo[2,1-f][1][2][3]triazine core is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry and drug development.[1][3][4][5] Its structural resemblance to purine nucleosides allows it to interact with a wide array of biological targets, leading to its incorporation into numerous therapeutic agents.[3][4] This scaffold is a key component in drugs developed as kinase inhibitors for cancer therapy, targeting enzymes such as VEGFR-2, EGFR, and ALK.[3][6][7] Furthermore, its importance has been highlighted by its presence in the antiviral drug Remdesivir, which has been utilized in the treatment of RNA virus infections.[1][8] The 4-chloro-substituted derivative, in particular, serves as a versatile intermediate, allowing for further functionalization at the C4 position to generate libraries of novel compounds with diverse pharmacological activities.[9]

The development of a robust, scalable, and cost-effective synthesis for 4-Chloropyrrolo[2,1-f][1][2][3]triazine is therefore a critical endeavor for pharmaceutical research and manufacturing. This document provides a detailed guide for its large-scale synthesis, purification, and characterization, drawing upon established synthetic strategies for this class of compounds.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The synthesis of 4-Chloropyrrolo[2,1-f][1][2][3]triazine is efficiently achieved through a two-step process commencing from a suitable pyrrole derivative. The chosen strategy focuses on building the triazine ring onto the pyrrole core, followed by a chlorination step. This approach is advantageous for large-scale production due to the availability of starting materials and the generally high-yielding nature of the reactions.

The overall synthetic workflow can be visualized as follows:

Gcluster_0Step 1: Triazine Ring Formationcluster_1Step 2: ChlorinationAN-Aminopyrrole-2-carboxamideCPyrrolo[2,1-f][1,2,4]triazin-4(3H)-oneA->CCyclizationBTriethyl orthoformateB->CDPyrrolo[2,1-f][1,2,4]triazin-4(3H)-oneF4-Chloropyrrolo[2,1-f][1,2,4]triazineD->FDeoxychlorinationEPhosphorus Oxychloride (POCl3)E->F

Caption: Overall synthetic workflow for 4-Chloropyrrolo[2,1-f][1][2][3]triazine.

The initial step involves the cyclization of an N-aminopyrrole derivative to form the pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one core. This is a common and effective method for constructing the fused triazine ring system.[1] The subsequent deoxychlorination of the resulting lactam at the 4-position using a potent chlorinating agent like phosphorus oxychloride (POCl₃) furnishes the desired 4-Chloropyrrolo[2,1-f][1][2][3]triazine.[1] This transformation is a classic and reliable method for converting cyclic amides to their corresponding chloro-derivatives.

Detailed Experimental Protocol

PART 1: Synthesis of Pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one

This protocol is adapted from general procedures for the synthesis of similar heterocyclic cores.

Materials and Equipment:

  • N-Aminopyrrole-2-carboxamide

  • Triethyl orthoformate

  • Ethanol (anhydrous)

  • Large-scale reaction vessel with mechanical stirring, reflux condenser, and temperature control

  • Filtration apparatus

  • Drying oven

Procedure:

  • Reaction Setup: In a clean and dry large-scale reaction vessel, charge N-Aminopyrrole-2-carboxamide and a suitable solvent such as anhydrous ethanol.

  • Reagent Addition: To the stirred suspension, add an excess of triethyl orthoformate.

  • Cyclization Reaction: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Product Isolation: Upon completion of the reaction, cool the mixture to room temperature. The product, Pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one, is expected to precipitate out of the solution.

  • Filtration and Washing: Collect the solid product by filtration. Wash the filter cake with cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the isolated solid in a vacuum oven at an appropriate temperature until a constant weight is achieved.

PART 2: Synthesis of 4-Chloropyrrolo[2,1-f][1][2][3]triazine

This protocol is based on established methods for the chlorination of heterocyclic lactams.[1]

Materials and Equipment:

  • Pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • Inert solvent (e.g., toluene or acetonitrile)

  • Reaction vessel equipped for handling corrosive reagents, with mechanical stirring, a reflux condenser, and a nitrogen inlet

  • Quenching vessel with ice-water

  • Extraction funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen), suspend Pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one in an inert solvent.

  • Chlorinating Agent Addition: Carefully add phosphorus oxychloride (POCl₃) to the suspension. This reaction is exothermic and should be performed with caution.

  • Chlorination Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Reaction Quench: After completion, cool the reaction mixture to room temperature. Slowly and carefully quench the reaction by pouring it into a separate vessel containing ice-water. This step is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Extraction: Once the quench is complete, neutralize the aqueous mixture with a suitable base (e.g., sodium bicarbonate solution). Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 4-Chloropyrrolo[2,1-f][1][2][3]triazine.

Purification and Characterization

The crude product from the chlorination step may require further purification to meet the stringent purity requirements for pharmaceutical applications.

Purification Workflow:

GACrude this compoundBColumn Chromatography (Silica Gel)A->BPrimary PurificationCRecrystallizationB->CFinal PurificationDPure this compoundC->DECharacterization (NMR, MS, HPLC)D->EQuality Control

Caption: Purification and characterization workflow for 4-Chloropyrrolo[2,1-f][1][2][3]triazine.

Purification Protocol:

  • Column Chromatography: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Recrystallization: Further purification can be achieved by recrystallization from a suitable solvent system.

Characterization:

The identity and purity of the final product should be confirmed by a battery of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the large-scale synthesis. These values are illustrative and may require optimization based on specific laboratory conditions and equipment.

ParameterStep 1: CyclizationStep 2: Chlorination
Key Reagents N-Aminopyrrole-2-carboxamide, Triethyl orthoformatePyrrolotriazinone, POCl₃
Solvent Anhydrous EthanolToluene or Acetonitrile
Reaction Temperature RefluxReflux
Reaction Time 4-8 hours2-6 hours
Typical Yield 85-95%70-85%
Purity (crude) >95%>90%

Safety Considerations

  • Phosphorus oxychloride (POCl₃) is a highly corrosive and reactive substance. It reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • The quenching of POCl₃ with ice-water is a highly exothermic process and can lead to the release of HCl gas. This step must be performed with extreme caution and in a controlled manner.

  • Standard laboratory safety procedures should be followed throughout the synthesis, including the use of appropriate personal protective equipment and adherence to proper waste disposal protocols.

Conclusion

The protocol described herein provides a comprehensive guide for the large-scale synthesis of 4-Chloropyrrolo[2,1-f][1][2][3]triazine, a key intermediate in the development of novel pharmaceuticals. By following the outlined procedures for synthesis, purification, and characterization, researchers and drug development professionals can reliably produce this valuable compound in high yield and purity, facilitating the advancement of new therapeutic agents.

Application Notes and Protocols for the Development of a Chemical Library from 4-Chloropyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Privileged Pyrrolo[2,1-f][1][2][3]triazine Scaffold

The pyrrolo[2,1-f][1][2][3]triazine core is a noteworthy heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities.[1] This unique bridgehead nitrogen heterocycle is a key structural component in a range of therapeutics, from antiviral agents like Remdesivir to kinase inhibitors such as Brivanib Alaninate.[2][4] Its structural resemblance to purine bases allows it to interact with a variety of biological targets, making it a "privileged scaffold" for drug discovery.[5][6] Derivatives of this scaffold have shown promise as inhibitors of various kinases, including VEGFR-2, EGFR, and c-Met, which are implicated in cancer progression.[7][8]

This guide provides a comprehensive set of protocols for the synthesis of the key intermediate, 4-Chloropyrrolo[2,1-f]triazine, and its subsequent diversification into a chemical library. The methodologies detailed herein are designed to be robust and adaptable, providing researchers with the tools to explore the chemical space around this important scaffold.

Strategic Overview: Library Development Workflow

The development of a diverse chemical library from 4-Chloropyrrolo[2,1-f]triazine is centered around the reactivity of the C4-chloro substituent. This electron-deficient position is amenable to a variety of transformations, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The general workflow is as follows:

G start Pyrrole Precursor step1 Synthesis of Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one start->step1 step2 Chlorination to 4-Chloropyrrolo[2,1-f]triazine step1->step2 step3 Library Diversification step2->step3 Key Intermediate snar Nucleophilic Aromatic Substitution (SNAr) step3->snar suzuki Suzuki Coupling step3->suzuki buchwald Buchwald-Hartwig Amination step3->buchwald library Diverse Chemical Library snar->library suzuki->library buchwald->library

Caption: General workflow for chemical library development.

Part 1: Synthesis of the Key Intermediate: 4-Chloropyrrolo[2,1-f]triazine

The synthesis of 4-Chloropyrrolo[2,1-f]triazine is achieved in a two-step sequence starting from a suitable pyrrole derivative. The first step involves the construction of the pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one core, followed by chlorination.

Protocol 1.1: Synthesis of Pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one

This protocol is adapted from general methods for the synthesis of related pyrrolotriazinones.[7] The synthesis begins with the N-amination of a pyrrole-2-carboxylate, followed by cyclization.

Materials:

  • Methyl 1H-pyrrole-2-carboxylate

  • O-(Mesitylenesulfonyl)hydroxylamine or other suitable aminating agent

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Formamide

  • Hydrochloric Acid (1 M)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • N-Amination: To a stirred suspension of Sodium Hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of Methyl 1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous THF dropwise. Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of O-(Mesitylenesulfonyl)hydroxylamine (1.1 eq) in anhydrous THF dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction with water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-aminopyrrole intermediate.

  • Cyclization: To the crude N-aminopyrrole, add formamide (10-20 eq) and heat the mixture to 160-170 °C for 4-6 hours.[7]

  • Cool the reaction mixture to room temperature and pour into ice-water. The product will precipitate out of solution.

  • Filter the solid, wash with cold water, and dry under vacuum to afford Pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one.

Characterization (Expected):

  • 1H NMR: Signals corresponding to the pyrrole and triazinone protons.

  • MS (ESI): [M+H]+ consistent with the molecular weight of the product.

Protocol 1.2: Chlorination of Pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one

The hydroxyl group of the triazinone is converted to a chloride, which is an excellent leaving group for subsequent diversification reactions.

Materials:

  • Pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one

  • Phosphorus Oxychloride (POCl3)

  • N,N-Diisopropylethylamine (DIPEA) (optional, as a base)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • To a solution of Pyrrolo[2,1-f][1][2][3]triazin-4(3H)-one (1.0 eq) in anhydrous toluene, add phosphorus oxychloride (3.0-5.0 eq).[7]

  • Optionally, add DIPEA (1.0-1.2 eq) to scavenge the generated HCl.

  • Heat the reaction mixture to reflux (around 110 °C) for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 4-Chloropyrrolo[2,1-f]triazine.

Characterization (Expected):

  • 1H NMR: Shifts in the proton signals consistent with the formation of the chloro-derivative.

  • MS (ESI): [M+H]+ showing the characteristic isotopic pattern for a monochlorinated compound.

Part 2: Library Diversification Protocols

The 4-Chloropyrrolo[2,1-f]triazine is a versatile intermediate for creating a diverse library of compounds through various C-C and C-N bond-forming reactions.

Protocol 2.1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for introducing aryl and heteroaryl substituents at the C4 position.[9] The conditions provided are a general starting point and may require optimization for specific substrates.[10]

G start 4-Chloropyrrolo[2,1-f]triazine reaction Suzuki Coupling start->reaction reactants Ar-B(OH)2 Pd Catalyst Ligand, Base reactants->reaction product 4-Aryl-pyrrolo[2,1-f]triazine reaction->product analysis Purification & Characterization product->analysis

Caption: Suzuki-Miyaura cross-coupling workflow.

Materials:

  • 4-Chloropyrrolo[2,1-f]triazine

  • Aryl- or heteroarylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) (2-5 mol%)

  • Base (e.g., K2CO3, Cs2CO3) (2.0-3.0 eq)

  • Solvent (e.g., 1,4-Dioxane/water, Toluene, DMF)

Procedure:

  • To a reaction vessel, add 4-Chloropyrrolo[2,1-f]triazine (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel chromatography.

Representative Data for Suzuki Products:

R-GroupYield (%)1H NMR (δ, ppm, DMSO-d6)MS (m/z) [M+H]+
Phenyl75-85Signals in the aromatic region (7.4-8.5 ppm) and pyrrolotriazine core protons.Consistent with C12H9N3
4-Methoxyphenyl70-80Includes a singlet around 3.8 ppm for the methoxy group.Consistent with C13H11N3O
3-Pyridyl65-75Shows characteristic signals for the pyridine ring.Consistent with C11H8N4

Note: The provided data is representative and based on analogous structures. Actual values will vary.[1]

Protocol 2.2: Buchwald-Hartwig Amination for C-N Bond Formation

This reaction allows for the introduction of a wide variety of primary and secondary amines at the C4 position.[2] The choice of ligand and base is crucial for the success of this reaction.[11]

Materials:

  • 4-Chloropyrrolo[2,1-f]triazine

  • Primary or secondary amine (1.2-1.5 eq)

  • Palladium pre-catalyst (e.g., Pd2(dba)3, XPhos-Pd-G3) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-10 mol%)

  • Base (e.g., NaOt-Bu, K3PO4, Cs2CO3) (1.5-2.5 eq)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, combine 4-Chloropyrrolo[2,1-f]triazine (1.0 eq), the palladium pre-catalyst, the ligand, and the base in a dry reaction vessel.

  • Add the anhydrous solvent, followed by the amine (1.2 eq).

  • Seal the vessel and heat to 80-110 °C for 6-24 hours. Monitor the reaction by LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by silica gel chromatography.

Representative Data for Buchwald-Hartwig Products:

AmineYield (%)1H NMR (δ, ppm, DMSO-d6)MS (m/z) [M+H]+
Aniline70-80Aromatic protons and a singlet for the N-H proton.Consistent with C12H10N4
Morpholine80-90Characteristic signals for the morpholine ring protons.Consistent with C10H12N4O
Benzylamine75-85A doublet for the benzylic CH2 and aromatic protons.Consistent with C13H12N4

Note: The provided data is representative and based on analogous structures. Actual values will vary.[3][12]

Protocol 2.3: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrrolo[2,1-f]triazine ring system facilitates nucleophilic aromatic substitution of the C4-chloride with strong nucleophiles like alkoxides, thiolates, and some amines.[13][14]

Materials:

  • 4-Chloropyrrolo[2,1-f]triazine

  • Nucleophile (e.g., Sodium methoxide, Sodium thiophenoxide, Piperidine) (1.5-2.0 eq)

  • Polar aprotic solvent (e.g., DMF, DMSO, NMP)

  • Base (if the nucleophile is an amine, e.g., K2CO3, DIPEA)

Procedure:

  • Dissolve 4-Chloropyrrolo[2,1-f]triazine (1.0 eq) in the chosen solvent.

  • Add the nucleophile (1.5 eq) and, if necessary, a base.

  • Heat the reaction mixture to a temperature between 50-120 °C, depending on the nucleophilicity of the attacking species.

  • Monitor the reaction until the starting material is consumed (TLC or LC-MS).

  • Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by silica gel chromatography or recrystallization.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the synthesis and diversification of the 4-Chloropyrrolo[2,1-f]triazine scaffold. The versatility of this intermediate allows for the creation of large and diverse chemical libraries, which can be screened for a multitude of biological activities. The continued exploration of the chemical space around this privileged scaffold holds significant promise for the discovery of novel therapeutic agents.

References

Application Notes & Protocols: The 4-Chloropyrrolo[2,1-f]triazine Scaffold as a Versatile Platform for Novel Antiviral Agents

Application Notes & Protocols: The 4-Chloropyrrolo[2,1-f][1][2][3]triazine Scaffold as a Versatile Platform for Novel Antiviral Agents

Introduction: A Privileged Scaffold in Antiviral Research

The pyrrolo[2,1-f][1][2][3]triazine core is a unique bicyclic heterocycle that has garnered significant attention in medicinal chemistry, establishing itself as a "privileged scaffold".[2][4] Its structural resemblance to naturally occurring purine nucleosides allows it to interact with biological targets that process purines, making it a fertile ground for drug development. The most prominent validation of its potential is its presence as the core moiety in Remdesivir, a broad-spectrum antiviral drug recognized for its activity against a range of RNA viruses, including SARS-CoV-2.[3][5]

Derivatives of this scaffold have demonstrated a wide array of antiviral activities against challenging pathogens such as Hepatitis C, Ebola, Marburg, Respiratory Syncytial Virus (RSV), and Norovirus.[1][2] The versatility of this core structure allows for chemical modifications at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

This guide focuses specifically on the 4-chloropyrrolo[2,1-f]triazine intermediate. The chlorine atom at the C4 position is not merely a substituent; it is a strategic functional group that acts as an excellent leaving group. This reactivity transforms the scaffold into a highly versatile platform for synthetic diversification, primarily through nucleophilic aromatic substitution (SNAr) reactions. By systematically replacing the chloro group, researchers can rapidly generate extensive libraries of novel compounds, making it an ideal starting point for structure-activity relationship (SAR) studies in the quest for next-generation antiviral therapeutics.[3]

Part I: Synthesis of the 4-Chloropyrrolo[2,1-f]triazine Intermediate

Conceptual Overview

The construction of the 4-chloropyrrolo[2,1-f]triazine core is a multi-step process that strategically builds the fused ring system. A common and effective strategy begins with a substituted pyrrole derivative.[3][5] The key steps involve the introduction of a nitrogen atom at the N1 position of the pyrrole (N-amination), followed by cyclization to form the triazine ring. The final critical step involves a deoxychlorination reaction, typically using phosphoryl chloride (POCl₃), to convert a hydroxyl or keto group at the C4 position into the desired chloro functionality.[3] This sequence provides a reliable route to the key intermediate required for further derivatization.

GASubstituted Pyrrole DerivativeBN-Amination(e.g., O-(diphenylphosphinyl)hydroxylamine)A->BStep 1CN-Aminopyrrole IntermediateB->CDCyclization with Formamide(or similar C1 source)C->DStep 2EPyrrolo[2,1-f]triazin-4-oneD->EFDeoxychlorination(POCl₃)E->FStep 3G4-Chloropyrrolo[2,1-f]triazine(Key Intermediate)F->G

Caption: General synthetic workflow for the 4-chloropyrrolo[2,1-f]triazine scaffold.

Protocol 1: Synthesis of Ethyl 4-chloro-5-(propan-2-yl)pyrrolo[2,1-f][1][2][3]triazine-6-carboxylate

This protocol is adapted from established synthetic routes for this scaffold.[3] It details the conversion of a pyrrolotriazinone intermediate to the target 4-chloro derivative.

Causality Behind Experimental Choices:

  • Reagent: Phosphoryl chloride (POCl₃) is a powerful dehydrating and chlorinating agent. It is highly effective for converting the C4-oxo group of the pyrrolotriazinone into the C4-chloro group.

  • Solvent: Acetonitrile (MeCN) is used as the solvent due to its relatively high boiling point, which allows the reaction to be heated to drive it to completion, and its ability to dissolve the starting materials. It is also aprotic, preventing unwanted side reactions with POCl₃.

  • Temperature: The reaction is refluxed to provide the necessary activation energy for the chlorination reaction, ensuring a reasonable reaction rate and high conversion.

  • Work-up: The reaction mixture is cooled and slowly quenched with ice-water. This is a critical safety step to decompose any excess, highly reactive POCl₃. Sodium bicarbonate (NaHCO₃) is used to neutralize the acidic mixture, allowing for the safe and efficient extraction of the organic product.

  • Purification: Column chromatography is the standard method for purifying organic compounds, separating the desired product from byproducts and unreacted starting materials based on polarity.

Step-by-Step Methodology:

  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 4-oxo-5-(propan-2-yl)-3,4-dihydropyrrolo[2,1-f][1][2][3]triazine-6-carboxylate (1.0 eq).

    • Add dry acetonitrile (20 mL).

    • Under a nitrogen atmosphere, slowly add phosphoryl chloride (POCl₃) (3.0 eq) to the suspension at room temperature.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:7 Ethyl Acetate:Hexane solvent system until the starting material is consumed.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully and slowly pour the mixture into a beaker containing crushed ice (100 g) with vigorous stirring. Caution: This quenching process is highly exothermic.

    • Neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30%).

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the title compound as a solid.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Part II: Derivatization for Antiviral Library Generation

The 4-chloro group is the linchpin for diversification. Its susceptibility to nucleophilic aromatic substitution (SNAr) allows for the introduction of a wide range of functional groups at the C4 position. This is the core of the scaffold's utility in drug discovery, enabling a systematic exploration of the chemical space around the core to optimize antiviral activity.

Gcluster_0Nucleophilescluster_1Diverse C4-Substituted LibraryAmineR-NH₂ (Amines)Scaffold4-Chloropyrrolo[2,1-f]triazineScaffoldAmine->ScaffoldAlcoholR-OH (Alcohols)Alcohol->ScaffoldThiolR-SH (Thiols)Thiol->ScaffoldProduct_Amine4-Amino DerivativesScaffold->Product_AmineSₙArProduct_Alkoxy4-Alkoxy DerivativesScaffold->Product_AlkoxySₙArProduct_Thioether4-Thioether DerivativesScaffold->Product_ThioetherSₙAr

Caption: Diversification of the 4-chloro scaffold via nucleophilic substitution.

Structure-Activity Relationship (SAR) Insights

The goal of derivatization is to establish a clear SAR, linking specific chemical modifications to changes in antiviral potency and cytotoxicity. For example, studies on pyrrolo[2,1-f]triazine C-nucleosides have shown that substitutions at the C4 and C7 positions can dramatically impact activity against norovirus.[1] The table below presents a hypothetical SAR based on literature precedents for a generic RNA virus.

Compound IDC4-SubstituentEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Rationale/Insight
Parent -Cl> 50> 100-Inactive starting material.
1a -NH₂0.015151000Small, polar amine group is highly favorable. Potentially mimics adenosine.[1]
1b -NHCH₃0.12025208Small alkyl substitution on the amine is tolerated but reduces potency.
1c -NH(Phenyl)5.5> 100> 18Bulky aromatic substituent significantly decreases activity, likely due to steric hindrance at the target's active site.
1d -OCH₃10.2> 100> 9.8Methoxy group is less active than the amino group, suggesting a hydrogen bond donor at C4 is preferred.
1e -SCH₃15.8805.1Thioether shows poor activity, indicating that both size and electronics at this position are critical.

EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI = CC₅₀ / EC₅₀.

Part III: Protocol for Antiviral Activity Screening

Once a library of compounds is synthesized, a robust and reproducible screening method is required to identify promising candidates. A Cytopathic Effect (CPE) Inhibition Assay is a foundational cell-based assay used to measure the ability of a compound to protect host cells from virus-induced damage and death.

Protocol 2: CPE Inhibition Assay for Influenza A Virus

Causality Behind Experimental Choices:

  • Cell Line: Madin-Darby Canine Kidney (MDCK) cells are highly susceptible to infection by many influenza virus strains, making them the standard host cell line for this research.[2][6]

  • Virus: Influenza A/Puerto Rico/8/34 (H1N1) is a commonly used laboratory-adapted strain for antiviral screening.[2][6]

  • Reagents:

    • Trypsin (TPCK-treated): Required for the cleavage of the influenza virus hemagglutinin (HA) protein, which is essential for viral entry into host cells and subsequent multi-cycle replication.

    • MTT Reagent: This is a colorimetric assay to measure cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically. The amount of purple color is directly proportional to the number of living cells.

  • Controls:

    • Cell Control (No Virus, No Compound): Establishes baseline cell viability (100% viability).

    • Virus Control (Virus, No Compound): Establishes maximum CPE (0% protection).

    • Positive Control (Virus + Known Antiviral): Validates that the assay can detect antiviral activity (e.g., Oseltamivir or a known active pyrrolotriazine).

GASeed MDCK cells in96-well platesBPrepare serial dilutions of4-substituted pyrrolotriazine compoundsA->BCAdd compound dilutionsand virus inoculum to cellsB->CDIncubate for 48-72 hours(Allow CPE to develop)C->DEAdd MTT Reagent andincubateD->EFSolubilize formazan crystalsE->FGRead absorbance at 570 nmF->GHCalculate EC₅₀, CC₅₀, and SIG->H

Caption: Experimental workflow for the CPE inhibition and cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Plating:

    • Culture MDCK cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Trypsinize and seed the cells into 96-well microtiter plates at a density of 2 x 10⁴ cells/well.

    • Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Addition:

    • Prepare a stock solution of each test compound in DMSO.

    • Perform serial dilutions of the compounds in infection medium (DMEM, 1% BSA, 1 µg/mL TPCK-treated trypsin).

    • For the antiviral assay, remove the culture medium from the cells and add 100 µL of the diluted compounds.

    • For the cytotoxicity assay (run in parallel on a separate plate), add compounds to cells without virus.

  • Virus Infection:

    • Dilute the Influenza A (H1N1) virus stock in infection medium to a concentration of 100 TCID₅₀ (50% Tissue Culture Infectious Dose) per 100 µL.

    • Add 100 µL of the virus inoculum to each well of the antiviral assay plate (except cell controls).

    • Add 100 µL of infection medium without virus to the cell control and cytotoxicity plates.

  • Incubation:

    • Incubate all plates at 37°C with 5% CO₂ for 48-72 hours, or until CPE is maximal in the virus control wells (typically >90% cell death).

  • Cell Viability Measurement (MTT Assay):

    • Carefully remove the medium from all wells.

    • Add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the cell control.

    • Plot the dose-response curves for both the antiviral activity and cytotoxicity data.

    • Calculate the EC₅₀ (compound concentration that protects 50% of cells from CPE) and the CC₅₀ (compound concentration that reduces cell viability by 50%) using non-linear regression analysis.

    • Determine the Selectivity Index (SI = CC₅₀ / EC₅₀). A higher SI value indicates a more promising therapeutic window.

functionalization of the pyrrolo[2,1-f]triazine core

Author: BenchChem Technical Support Team. Date: December 2025

An Application Guide to the Strategic Functionalization of the Pyrrolo[2,1-f][1][2][3]triazine Core

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a unique bridged nitrogen heterocycle that has rapidly emerged from the fringes of medicinal chemistry to become a "privileged" template in modern drug discovery.[4] Its structural resemblance to purines and its ability to serve as an effective mimic for other key pharmacophores, such as the quinazoline nucleus, have propelled its use in a wide array of therapeutic targets.[1][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategic functionalization of this versatile core. We will delve into the causality behind key synthetic choices, provide detailed, field-proven protocols for modifying the scaffold at its most critical positions, and contextualize these strategies within the logical framework of a drug discovery campaign.

The Pyrrolo[2,1-f][1][2][3]triazine Core: A Privileged Scaffold

First synthesized in the 1970s, the pyrrolo[2,1-f][1][2][3]triazine core remained a chemical curiosity until its incorporation into C-nucleosides as a purine isostere.[4] However, its true potential was unlocked during the explosion of the kinase inhibitor field in the early 2000s.[4] Today, this scaffold is at the heart of multiple approved drugs and clinical candidates, including the antiviral agent Remdesivir and the kinase inhibitor Avapritinib , validating its status as a cornerstone of modern medicinal chemistry.[2][6]

The scaffold's success lies in its unique topology. The fusion of the electron-rich pyrrole ring with the electron-deficient triazine ring creates a system with distinct reactive sites, allowing for selective and predictable functionalization. The bridgehead nitrogen imparts a specific three-dimensional geometry that facilitates optimal interactions within biological targets, particularly the ATP-binding pocket of protein kinases.[2][7]

For clarity throughout this guide, the standard IUPAC numbering for the pyrrolo[2,1-f][1][2][3]triazine core is used, as illustrated below.

Figure 1: Numbering of the Pyrrolo[2,1-f]triazine Core cluster_0 N1 N1 N2 N2 N1->N2 C4 C4 N2->C4 N3a C4->N3a C5 C5 N3a->C5 N8 N3a->N8 C6 C6 C5->C6 C7 C7 C6->C7 C7->N8 N8 N8->N1 G Figure 2: Major Synthetic Pathways to the Core cluster_A Route A: From Pyrrole Derivatives cluster_B Route B: 1,3-Dipolar Cycloaddition A1 Pyrrole Precursor A2 N-Amination (e.g., NH2Cl) A1->A2 A3 1-Aminopyrrole A2->A3 A4 Cyclization (e.g., Formamidine) A3->A4 Core Pyrrolo[2,1-f]triazine Core A4->Core B1 1,2,4-Triazine B2 Alkylation B1->B2 B3 Triazinium Salt B2->B3 B4 In situ Ylide Formation B3->B4 B5 Cycloaddition (with Alkyne) B4->B5 B5->Core Figure 3: C4-Functionalization via SNAr Start Pyrrolotriazine-Cl Product 4-Anilino-Pyrrolotriazine Start->Product S_NAr (Acid or Base catalysis) Reagent + Ar-NH2 (Substituted Aniline) G Figure 4: C7-Diversification via Cross-Coupling cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination Start 7-Bromo-Pyrrolotriazine S_product 7-Aryl/Alkyl-Pyrrolotriazine (C-C bond) Start->S_product Pd catalyst, Base B_product 7-Amino-Pyrrolotriazine (C-N bond) Start->B_product Pd catalyst, Base, Ligand S_reagent R-B(OH)2 B_reagent R2-NH Figure 5: Workflow for Kinase Inhibitor Optimization

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloropyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Chloropyrrolo[2,1-f]triazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The insights provided herein are based on a synthesis of established literature and practical considerations for robust chemical transformations.

Introduction to the Synthesis

The synthesis of 4-Chloropyrrolo[2,1-f]triazine is a multi-step process that is foundational for the creation of various pharmaceutically active molecules, including kinase inhibitors.[1][2] The core of this synthesis involves the construction of the pyrrolo[2,1-f][3][4][5]triazine scaffold, followed by a crucial chlorination step. Each stage presents unique challenges that can significantly impact the overall yield and purity of the final product. This guide will dissect the common synthetic pathway, offering detailed protocols, troubleshooting advice, and answers to frequently asked questions.

A general and widely adopted synthetic route begins with a substituted pyrrole, proceeds through an N-amination, followed by cyclization to form the pyrrolotriazinone core, and culminates in chlorination to yield the target molecule.[5]

Synthetic_Workflow cluster_0 Starting Material Synthesis cluster_1 Core Scaffold Formation cluster_2 Final Functionalization Pyrrole_Derivative Pyrrole Derivative (e.g., 2-cyanopyrrole) N_Amination N-Amination Pyrrole_Derivative->N_Amination Electrophilic Aminating Agent Cyclization Cyclization N_Amination->Cyclization Formamidine Acetate Pyrrolotriazinone Pyrrolo[2,1-f]triazin-4-one Cyclization->Pyrrolotriazinone Chlorination Chlorination Pyrrolotriazinone->Chlorination POCl3 Final_Product 4-Chloropyrrolo[2,1-f]triazine Chlorination->Final_Product

Caption: General workflow for the synthesis of 4-Chloropyrrolo[2,1-f]triazine.

Frequently Asked Questions (FAQs)

Q1: What is a realistic overall yield for the synthesis of 4-Chloropyrrolo[2,1-f]triazine?

A1: The overall yield can vary significantly based on the specific reagents, reaction conditions, and scale. Early medicinal chemistry routes reported overall yields as low as 7.7%.[3] However, with process optimization focusing on impurity control and robust reaction conditions, a more practical overall yield of 15-20% has been achieved on a kilogram scale.[3] A recently improved synthesis starting from pyrrole has demonstrated an overall yield of 59% for the pyrrolotriazine core.[6]

Q2: Which step in the synthesis is the most critical for achieving a high yield?

A2: While every step is important, the N-amination and the subsequent cyclization are often the most challenging and yield-defining steps. Inefficient N-amination can lead to a mixture of starting material and product that is difficult to separate, while the cyclization can be prone to side reactions if not performed under optimal conditions. Furthermore, the final chlorination step can also be problematic, with the potential for inseparable impurities if not carefully controlled.[3]

Q3: Are there any significant safety concerns I should be aware of?

A3: Yes, the use of monochloramine (NH₂Cl) for N-amination poses a significant safety hazard. If the reaction conditions, particularly pH and temperature, are not strictly controlled, the highly explosive nitrogen trichloride (NCl₃) can be formed.[6] It is recommended to maintain a pH above 8 and to cool the reaction during the in-situ generation of monochloramine.[6] Additionally, phosphorus oxychloride (POCl₃) is a corrosive and moisture-sensitive reagent that should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Q4: Can I use a different chlorinating agent instead of POCl₃?

A4: While POCl₃ is the most commonly reported reagent for this transformation, other chlorinating agents have been used for similar heterocyclic systems. For instance, acetyl chloride (AcCl) with a sulfoxide promoter has been shown to be effective for the chlorination of pyrrolo[2,1-a]isoquinolines.[7] However, the reactivity of the pyrrolo[2,1-f]triazin-4-one substrate with alternative reagents would need to be empirically determined and optimized.

Troubleshooting Guides

This section is designed to address specific problems you may encounter during the synthesis of 4-Chloropyrrolo[2,1-f]triazine.

Problem Area 1: Low Yield in the N-Amination Step

Symptom: Incomplete conversion of the starting pyrrole derivative to the N-aminated product, as observed by TLC or LC-MS.

Potential Cause Scientific Explanation & Recommended Solution
Inefficient Generation of Aminating Agent The in-situ generation of monochloramine from sources like bleach and ammonia requires precise stoichiometric control and pH management. An incorrect pH can lead to the decomposition of the aminating agent. Solution: Carefully monitor and maintain the pH of the reaction mixture at ≥12 during the generation of monochloramine.[6] Ensure accurate addition of reagents.
Degradation of the Aminating Agent Monochloramine is unstable and has a limited half-life in solution.[6] If prepared in advance and stored for too long, its potency will decrease. Solution: Generate the monochloramine solution fresh for each reaction. For larger scale reactions, consider a continuous flow setup to generate and immediately use the reagent, preventing its accumulation and degradation.[6]
Sub-optimal Reaction Temperature The N-amination reaction is typically performed at low temperatures to control exotherms and minimize side reactions. Solution: Maintain the reaction temperature between 0-5 °C during the addition of the aminating agent.
Poor Quality of Starting Pyrrole Impurities in the starting pyrrole derivative can interfere with the N-amination reaction. Solution: Ensure the starting pyrrole is of high purity. Recrystallize or purify by column chromatography if necessary.
Problem Area 2: Inefficient Cyclization to Pyrrolotriazinone

Symptom: Formation of multiple products or a low yield of the desired pyrrolotriazinone after reacting the N-aminated pyrrole with a cyclizing agent like formamidine acetate.

Potential Cause Scientific Explanation & Recommended Solution
Incorrect Reaction Temperature The cyclization reaction often requires elevated temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition and the formation of tarry byproducts. Solution: The optimal temperature for cyclization is often substrate-dependent. A typical starting point is refluxing in a suitable solvent like ethanol or isopropanol. A systematic optimization of the reaction temperature may be necessary. For some substrates, temperatures as high as 165°C in DMF have been reported.[5]
Presence of Water The cyclization reaction is a condensation reaction and is often sensitive to the presence of water, which can hydrolyze intermediates. Solution: Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and dry glassware.
Sub-optimal pH The cyclization can be influenced by the pH of the reaction mixture. Solution: The use of formamidine acetate provides a buffered system. However, if using other cyclizing agents, the addition of a non-nucleophilic base like triethylamine (Et₃N) may be beneficial.[5]
Problem Area 3: Low Yield and Impurity Formation During Chlorination

Symptom: The final product is contaminated with inseparable impurities, or the yield of 4-Chloropyrrolo[2,1-f]triazine is low after treatment with POCl₃.

Potential Cause Scientific Explanation & Recommended Solution
Excessive Reaction Temperature The chlorination with POCl₃ can be highly exothermic. Overheating can lead to the formation of polychlorinated species and other degradation products. Solution: Perform the reaction at a controlled temperature, typically starting at 0 °C and slowly warming to room temperature or gentle reflux. The optimal temperature should be determined experimentally.
Presence of Moisture POCl₃ reacts violently with water to produce phosphoric acid and HCl, which can lead to unwanted side reactions and degradation of the substrate. Solution: Conduct the reaction under strictly anhydrous conditions using an inert atmosphere (e.g., nitrogen or argon).
Incorrect Stoichiometry of POCl₃ Using a large excess of POCl₃ can increase the likelihood of side reactions. Solution: Use a moderate excess of POCl₃ (typically 1.5-3 equivalents). The optimal amount should be determined through small-scale experiments.
Formation of Inseparable Impurities Certain impurities formed during the chlorination step have been reported to be particularly difficult to remove by chromatography.[3] Solution: The best approach is to prevent their formation. This can be achieved by careful control of reaction temperature and stoichiometry. If impurities are still present, consider alternative purification methods such as recrystallization or derivatization to facilitate separation.

Experimental Protocols

Protocol 1: Synthesis of 1-Aminopyrrole-2-carbonitrile

This protocol is adapted from a general procedure for the N-amination of pyrroles.[8]

  • To a solution of 2-cyanopyrrole (1.0 eq) in a suitable solvent (e.g., THF or DMF) under an inert atmosphere, add sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • In a separate flask, prepare a solution of monochloramine (NH₂Cl) by adding a solution of sodium hypochlorite (NaOCl, 1.1 eq) to a solution of ammonium chloride (NH₄Cl, 1.2 eq) in aqueous sodium hydroxide (to maintain pH ≥ 12) at 0 °C.

  • Slowly add the freshly prepared NH₂Cl solution to the pyrrole anion solution at 0 °C.

  • Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford 1-aminopyrrole-2-carbonitrile.

N_Amination_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack Pyrrole Pyrrole-CN Anion Pyrrole-CN Anion Pyrrole->Anion - H2 NaH NaH NaH->Anion Product N-Aminopyrrole-CN Anion->Product + NH2Cl - Cl- NH2Cl NH2Cl NH2Cl->Product

Caption: Simplified mechanism of N-amination of 2-cyanopyrrole.

Protocol 2: Synthesis of Pyrrolo[2,1-f]triazin-4-amine

This protocol is based on a reported cyclization method.[5]

  • Dissolve 1-aminopyrrole-2-carbonitrile (1.0 eq) and formamidine acetate (1.5 eq) in ethanol.

  • Add triethylamine (Et₃N, 1.5 eq) to the mixture.

  • Heat the reaction mixture to reflux and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by recrystallization or column chromatography to yield the pyrrolotriazin-4-amine.

Protocol 3: Synthesis of 4-Chloropyrrolo[2,1-f]triazine

This protocol describes a general chlorination procedure.

  • To a flask containing pyrrolo[2,1-f]triazin-4-one (1.0 eq) under an inert atmosphere, add phosphorus oxychloride (POCl₃, 3.0 eq) at 0 °C.

  • Optionally, a catalytic amount of DMF can be added to facilitate the reaction.

  • Slowly warm the reaction mixture to room temperature and then heat to a gentle reflux (e.g., 80-90 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is ~7-8.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to obtain 4-Chloropyrrolo[2,1-f]triazine.

References

Technical Support Center: 4-Chloropyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for 4-Chloropyrrolo[2,1-f]triazine. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this versatile scaffold in their synthetic campaigns. As a key intermediate in the synthesis of numerous bioactive molecules, including kinase inhibitors and antiviral agents like Remdesivir, understanding its reactivity and potential pitfalls is paramount to experimental success.[1][2] This guide provides field-proven insights and troubleshooting protocols based on established chemical principles and our extensive experience with this class of compounds.

Troubleshooting Guide: Navigating Common Side Reactions

This section addresses specific experimental challenges in a question-and-answer format. We focus not just on the solution, but on the underlying chemical reasoning to empower you to diagnose and resolve issues effectively.

Question 1: My nucleophilic substitution reaction is sluggish or incomplete, even after extended reaction times. What's going on?

Answer: This is a frequent issue that typically points to one of three culprits: insufficient activation of the substrate, compromised reagents, or a less reactive nucleophile. The chlorine at the 4-position of the pyrrolo[2,1-f]triazine ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effect of the triazine nitrogens.[3] However, the reaction kinetics can still be challenging.

Causality & Troubleshooting Steps:

  • Moisture Contamination: 4-Chloropyrrolo[2,1-f]triazine can react with water, leading to the formation of the corresponding 4-hydroxy derivative (pyrrolotriazinone). This inactive byproduct consumes your starting material. Furthermore, water can quench the base used in the reaction.

    • Protocol: Ensure all glassware is rigorously oven- or flame-dried. Use anhydrous solvents (consider passing them through a column of activated alumina or distilling from a suitable drying agent). Use freshly opened, high-purity reagents.

  • Base Incompatibility: The choice of base is critical. A weak or sterically hindered base may not be sufficient to deprotonate your nucleophile (especially alcohols or secondary amines), leading to a low concentration of the active nucleophile.

    • Recommendation: For amine nucleophiles, a non-nucleophilic organic base like diisopropylethylamine (DIPEA) is often sufficient. For less reactive nucleophiles like alcohols or thiols, a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) may be required. When using NaH, ensure it is fresh (not the grey, inactive powder) and wash it with anhydrous hexanes to remove the protective mineral oil.[4]

  • Low Reaction Temperature: While starting at 0°C or room temperature is a good practice to control exotherms and side reactions, SNAr reactions on this scaffold often require thermal energy to proceed at a reasonable rate.

    • Actionable Advice: If you observe low conversion at room temperature after 2-4 hours, gradually increase the temperature to 50-80°C and monitor the reaction by TLC or LC-MS.

Question 2: I've isolated my product, but NMR analysis shows a significant impurity with a molecular weight of 135.11 g/mol . What is this byproduct and how can I avoid it?

Answer: The impurity you are observing is almost certainly 4-hydroxypyrrolo[2,1-f]triazine (or its keto tautomer, pyrrolo[2,1-f]triazin-4(3H)-one), which results from the hydrolysis of the starting material. This is the most common side reaction associated with this substrate.

Mechanism of Formation: Trace amounts of water in your reaction solvent, reagents, or introduced during workup can act as a nucleophile, attacking the electron-deficient C4 position and displacing the chloride.

Visualizing the Hydrolysis Side Reaction

hydrolysis cluster_main Hydrolysis Pathway start 4-Chloropyrrolo[2,1-f]triazine (MW: 153.57) intermediate Meisenheimer-like Intermediate start->intermediate + H₂O product Pyrrolo[2,1-f]triazin-4(3H)-one (MW: 135.11) intermediate->product - HCl sn_ar reactant 4-Chloropyrrolo[2,1-f]triazine + Nu⁻ intermediate Meisenheimer Intermediate (Resonance Stabilized) reactant->intermediate Step 1: Addition (Slow) product 4-Substituted Product + Cl⁻ intermediate->product Step 2: Elimination (Fast)

References

Technical Support Center: Analysis of 4-Chloropyrrolo[2,1-f]triazine Reaction Byproducts

Technical Support Center: Analysis of 4-Chloropyrrolo[2,1-f][1][2][3]triazine Reaction Byproducts

Welcome to the Technical Support Center for 4-Chloropyrrolo[2,1-f][1][2]triazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing and utilizing this critical intermediate. As a key building block in the synthesis of numerous kinase inhibitors and antiviral agents, including Remdesivir, understanding and controlling its reaction byproducts is paramount for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).[3][4]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. The insights provided herein are grounded in established chemical principles and practical laboratory experience to empower you to anticipate, identify, and mitigate common synthetic challenges.

I. Troubleshooting Guide: Common Experimental Issues and Solutions

This section addresses specific problems that may arise during the synthesis and subsequent reactions of 4-Chloropyrrolo[2,1-f][1][2]triazine.

Problem 1: Incomplete Chlorination of Pyrrolo[2,1-f][1][2][3]triazin-4-one

Question: I am observing a significant amount of my starting material, pyrrolo[2,1-f][1][2]triazin-4-one, in my crude reaction mixture after treatment with phosphorus oxychloride (POCl₃). What are the likely causes and how can I improve the conversion?

Answer:

Incomplete chlorination is a frequent challenge. The conversion of the lactam functionality of pyrrolo[2,1-f][1][2]triazin-4-one to the corresponding 4-chloro derivative is a critical step. Several factors can contribute to low conversion:

  • Insufficient Reagent: Phosphorus oxychloride is both the chlorinating agent and can act as a solvent. An inadequate excess of POCl₃ may result in an incomplete reaction.

  • Reaction Temperature and Time: The reaction typically requires elevated temperatures to proceed to completion. Insufficient heating or shorter reaction times can lead to poor conversion.

  • Moisture Contamination: POCl₃ reacts violently with water to produce phosphoric acid and hydrogen chloride, which will not effect the desired chlorination.[5] Rigorous exclusion of moisture from the reaction setup is critical.

  • Purity of Starting Material: Impurities in the starting pyrrolo[2,1-f][1][2]triazin-4-one can interfere with the reaction.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven and cool under a stream of dry nitrogen or argon. Use freshly distilled or anhydrous solvents if applicable.

  • Optimize POCl₃ Stoichiometry: While POCl₃ is often used in excess, a systematic optimization of the stoichiometry may be necessary. Start with a 5-10 fold excess and adjust as needed.

  • Increase Reaction Temperature and Monitor Progress: Gradually increase the reaction temperature, typically refluxing in POCl₃, while carefully monitoring the reaction progress by TLC or HPLC-MS.

  • Consider Additives: In some cases, the addition of a catalytic amount of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA), can facilitate the reaction. However, this may also lead to other byproducts, so careful optimization is required.

Problem 2: Formation of Hydrolysis Byproduct (Pyrrolo[2,1-f][1][2][3]triazin-4-one)

Question: My final 4-Chloropyrrolo[2,1-f][1][2]triazine product shows a persistent impurity with a mass corresponding to the starting material, even after purification. Could this be a hydrolysis product?

Answer:

Yes, this is a very common issue. The 4-chloro group of the product is susceptible to hydrolysis, which converts it back to the pyrrolo[2,1-f][1][2]triazin-4-one. This can occur during the reaction work-up or upon storage.

Causality and Mitigation:

  • Work-up Conditions: Quenching the reaction mixture with water or aqueous bases can lead to significant hydrolysis if not performed under controlled conditions (e.g., low temperature).

  • Purification: The use of protic solvents (e.g., methanol, ethanol) during chromatography can also contribute to hydrolysis.

  • Storage: The product should be stored in a dry, inert atmosphere to prevent degradation over time.

Analytical Identification:

The hydrolysis product can be readily identified using the following techniques:

Technique Expected Observation
LC-MS A peak with a mass-to-charge ratio (m/z) corresponding to the molecular weight of pyrrolo[2,1-f][1][2]triazin-4-one.
¹H NMR The appearance of a distinct set of peaks corresponding to the pyrrolo[2,1-f][1][2]triazin-4-one, which will have a different chemical shift profile compared to the 4-chloro derivative.

Recommended Protocol for Minimizing Hydrolysis:

  • Controlled Quench: After the reaction is complete, cool the mixture and slowly add it to a mixture of ice and a non-nucleophilic organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Aprotic Solvents for Extraction and Chromatography: Use aprotic solvents for all extraction and chromatographic purification steps.

  • Thorough Drying: Ensure the final product is thoroughly dried under high vacuum to remove any residual moisture.

  • Inert Atmosphere Storage: Store the purified 4-Chloropyrrolo[2,1-f][1][2]triazine under a nitrogen or argon atmosphere in a tightly sealed container.

Problem 3: Unexpected Side Products in Nucleophilic Substitution Reactions

Question: I am reacting 4-Chloropyrrolo[2,1-f][1][2]triazine with an amine nucleophile and observing multiple products by LC-MS. What are the potential side reactions?

Answer:

Nucleophilic substitution at the C4 position is the intended reaction. However, several side reactions can occur, leading to a complex product mixture.

Potential Byproducts and Their Formation Mechanisms:

  • Bis-substitution Products: If the nucleophile has more than one reactive site, or if a strong, non-hindered base is used, it's possible to get double substitution on the nucleophile.

  • Reaction with Solvent: If a nucleophilic solvent like an alcohol is used, it may compete with the desired nucleophile, leading to the formation of an ether byproduct.

  • Dimerization: Under certain conditions, particularly with strong bases, dimerization of the pyrrolotriazine core can occur.

  • Ring-Opening: While less common under standard conditions, harsh reaction conditions (e.g., high temperatures, very strong nucleophiles) could potentially lead to ring-opening of the triazine ring.

Visualizing Potential Side Reactions:

Technical Support Center: Troubleshooting Low Reactivity of 4-Chloropyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Understanding the Challenge

The 4-chloropyrrolo[2,1-f]triazine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous kinase inhibitors and antiviral agents, including the parent moiety of Remdesivir.[1][2][3] Despite its significance, researchers frequently encounter challenges with the reactivity of the C4-chloro substituent, particularly in palladium-catalyzed cross-coupling reactions. This low reactivity stems from the strong Carbon-Chlorine (C-Cl) bond, which makes the crucial oxidative addition step in many catalytic cycles energetically demanding compared to its bromide or iodide analogs.[4]

This guide provides a structured, causality-driven approach to troubleshooting and overcoming the inherent inertness of 4-chloropyrrolo[2,1-f]triazine. We will move beyond simple protocol recitation to explain why certain conditions are chosen, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: I am seeing no product formation in my Suzuki-Miyaura or Buchwald-Hartwig reaction. Is my starting material flawed?

A1: While starting material purity is always critical, the most common culprit is an insufficiently active catalytic system. The C-Cl bond on the electron-deficient pyrrolotriazine ring is notoriously difficult to activate. Standard or first-generation palladium catalysts, such as Pd(PPh₃)₄, often lack the electron density and steric profile required to facilitate the oxidative addition of the C-Cl bond into the palladium center.[4] Before suspecting the substrate, a rigorous evaluation of your catalyst, ligand, base, and reaction conditions is the primary troubleshooting step.

Q2: What are the most common side reactions to watch for?

A2: In the context of Suzuki-Miyaura coupling, two side reactions are prevalent:

  • Protodeboronation: This is the hydrolysis of your boronic acid (or ester) back to the corresponding arene, consuming your coupling partner. It is often exacerbated by excessive water, overly harsh (high temperature/long reaction time) conditions, or an inappropriate base.[5] Using anhydrous solvents and carefully selecting the base can mitigate this.

  • Homocoupling: The formation of a biaryl from two molecules of your boronic acid is another common issue. This is often promoted by the presence of oxygen, which can interfere with the catalytic cycle and lead to the oxidation of the Pd(0) catalyst to Pd(II), a species known to facilitate homocoupling.[5][6] Thoroughly degassing your reaction mixture is essential.

Q3: How should I store 4-Chloropyrrolo[2,1-f]triazine?

A3: 4-Chloropyrrolo[2,1-f]triazine is a relatively stable solid.[7] However, as with most heterocyclic halides, it is best stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent potential long-term degradation from atmospheric moisture.[7]

Q4: My reaction is stalled at ~50% conversion, even after an extended time. What does this indicate?

A4: Stalled reactions often point to catalyst deactivation or instability. The active Pd(0) species is sensitive to oxidation and can precipitate as palladium black if the system is not properly deoxygenated.[4] Alternatively, the ligand itself may be degrading under the reaction conditions, or product inhibition could be occurring. Increasing catalyst loading, switching to a more robust precatalyst, or ensuring rigorous inert techniques are often necessary solutions.

Troubleshooting Guide 1: Suzuki-Miyaura Cross-Coupling

This section focuses on the palladium-catalyzed C-C bond formation between 4-chloropyrrolo[2,1-f]triazine and a boronic acid/ester. The primary hurdle is the oxidative addition step.

Logical Troubleshooting Workflow

A systematic approach is crucial. The following diagram outlines a decision tree for troubleshooting a failed or low-yielding Suzuki-Miyaura coupling reaction.

Caption: A decision-tree workflow for troubleshooting Suzuki coupling.

The Catalytic Cycle: Pinpointing the Problem

The inertness of the C-Cl bond directly impacts the first and often rate-limiting step of the catalytic cycle: Oxidative Addition.

Suzuki_Cycle pd0 L₂Pd(0) (Active Catalyst) ox_add Oxidative Addition (Difficult Step for Ar-Cl) pd0->ox_add + Ar-Cl pdII_complex L₂Pd(II)(Ar)(Cl) ox_add->pdII_complex transmetal Transmetalation pdII_complex->transmetal + Ar'-B(OR)₂ pdII_biaryl L₂Pd(II)(Ar)(Ar') transmetal->pdII_biaryl red_elim Reductive Elimination pdII_biaryl->red_elim red_elim->pd0 Regenerates Catalyst product Ar-Ar' (Desired Product) red_elim->product

Caption: The Suzuki-Miyaura cycle highlighting the challenging oxidative addition.

Recommended Starting Conditions & Optimization Strategy

For unreactive chlorides, a robust catalyst system is non-negotiable. The table below provides validated starting points.

ComponentRecommendationRationale & Causality
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Common, reliable sources of palladium that form the active Pd(0) species in situ.
Precatalyst XPhos Pd G3/G4These are Pd(II) precatalysts designed for the clean and efficient in situ generation of the active L-Pd(0) species, minimizing side reactions and improving consistency.[6]
Ligand XPhos, SPhos, RuPhos These are electron-rich, sterically bulky biaryl monophosphine ligands (Buchwald ligands). The high electron density on the phosphorus atom facilitates the donation into palladium, making the metal center more nucleophilic and capable of breaking the strong C-Cl bond.[4][8] The steric bulk promotes the formation of a monoligated L-Pd(0) species, which is highly reactive.[4]
Base K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required to activate the boronic acid for transmetalation without competing in side reactions. Carbonates are generally preferred over hydroxides to minimize base-catalyzed decomposition of the substrate.[4][8]
Solvent System 1,4-Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂OA polar aprotic solvent is needed to solubilize the organic components and the catalyst. A small amount of water is often necessary to help dissolve the inorganic base and facilitate the transmetalation step.[9]
Temperature 80 - 120 °CHigher temperatures are required to overcome the activation energy barrier for C-Cl bond cleavage. Microwave irradiation can be a powerful tool to rapidly screen conditions and access higher temperatures safely.[10]
Catalyst Loading 1 - 5 mol%For challenging substrates, a higher catalyst loading may be necessary to achieve full conversion before catalyst deactivation occurs.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry microwave vial or round-bottom flask equipped with a magnetic stir bar, add 4-chloropyrrolo[2,1-f]triazine (1.0 eq.), the desired arylboronic acid (1.5 eq.), the phosphine ligand (e.g., XPhos, 2-10 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the vessel with a septum and purge with dry argon or nitrogen for 10-15 minutes.

  • Reagent Addition: Add the palladium source (e.g., Pd₂(dba)₃, 1-5 mol%) to the vessel. Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-dioxane and water, 5:1 v/v) via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.

  • Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, an additional portion of the catalyst/ligand may be added.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.

Troubleshooting Guide 2: Buchwald-Hartwig Amination

This section addresses the C-N bond formation between 4-chloropyrrolo[2,1-f]triazine and an amine. Similar to the Suzuki reaction, activating the C-Cl bond is the primary challenge.

Key Optimization Parameters

The principles of using electron-rich, bulky ligands are directly transferable from Suzuki coupling. However, the choice of base is critically different.

ComponentRecommendationRationale & Causality
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂Standard and effective sources for generating the active catalyst.
Ligand XPhos, RuPhos, BINAP Sterically hindered and electron-rich ligands are essential. They accelerate the rate-limiting oxidative addition and the final reductive elimination step to release the amine product.[11]
Base NaOt-Bu, KOt-Bu, LHMDS A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, forming the active amide nucleophile. Unlike Suzuki coupling, inorganic carbonates are typically not strong enough. Sodium tert-butoxide is the most common and effective choice.
Solvent System Toluene, 1,4-DioxaneAnhydrous, aprotic solvents are mandatory. The presence of water will quench the strong base and inhibit the reaction.
Temperature 80 - 110 °CElevated temperatures are almost always required to drive the reaction to completion.
Detailed Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a strong flow of argon, add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%), the ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., NaOt-Bu, 1.5 eq.) to a dry, oven-dried flask.

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., toluene) and stir for 5 minutes. Add 4-chloropyrrolo[2,1-f]triazine (1.0 eq.) and the desired amine (1.2 eq.).

  • Heating & Monitoring: Seal the flask and heat to 100 °C. Monitor the reaction progress by LC-MS.

  • Work-up: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black.

  • Purification: Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude material via column chromatography.

References

Technical Support Center: 4-Chloropyrrolo[2,1-f]triazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The pyrrolo[2,1-f][1][2][3]triazine scaffold is a "privileged" heterocyclic system, forming the core of numerous therapeutic agents, including kinase inhibitors and antiviral C-nucleosides like Remdesivir.[4][5][6] Its unique electronic and structural properties make it a cornerstone in modern drug discovery.[6][7][8] However, the introduction of a chlorine atom at the 4-position, while often crucial for synthetic diversification and biological activity, introduces specific stability challenges. This guide provides in-depth troubleshooting advice and experimental protocols to help researchers navigate and mitigate the stability issues associated with 4-Chloropyrrolo[2,1-f]triazine derivatives.

Section 1: Proactive Stability Management: General Handling and Storage

Before troubleshooting degradation, it's crucial to establish proper handling procedures. Many stability issues can be preemptively avoided.

Q1: What are the ideal storage conditions for solid 4-Chloropyrrolo[2,1-f]triazine derivatives?

A1: As a standard practice for chlorinated heterocyclic compounds, solid materials should be stored under an inert atmosphere (nitrogen or argon) at low temperatures.[9] For the parent compound, 4-Chloropyrrolo[2,1-f][1][2][3]triazine, storage at 4°C under nitrogen is recommended.[1] This minimizes the risk of both thermal decomposition and reaction with atmospheric moisture. For long-term storage, consider temperatures of -20°C or below.

Q2: I need to make a stock solution. What solvent should I use and how should it be stored?

A2: The choice of solvent is critical. Anhydrous, aprotic solvents such as DMSO, DMF, or Dioxane are generally preferred for initial stock solutions. Avoid protic solvents like methanol or ethanol for long-term storage, as they can slowly participate in nucleophilic substitution reactions. Prepare solutions fresh when possible. If storage is necessary, use small aliquots in tightly sealed vials with an inert gas overlay and store at -80°C to minimize solvent-mediated degradation and freeze-thaw cycles.

Table 1: Recommended Storage and Handling Conditions
ConditionSolid CompoundStock Solution (in aprotic solvent)
Temperature 4°C (short-term)[1], -20°C (long-term)-80°C
Atmosphere Inert Gas (Nitrogen or Argon)[1][9]Inert Gas Overlay
Light Protect from light (amber vials)Protect from light (amber vials)
Handling Use in a dry, inert atmosphere glovebox if possible.Use anhydrous solvents. Avoid repeated freeze-thaw.

Section 2: Troubleshooting Common Stability Issues

This section addresses specific problems you may encounter during your experiments.

Hydrolytic Instability

The C4-chloro group is the most common site of instability, being susceptible to nucleophilic attack, particularly by water.

Q3: My compound's purity, as checked by HPLC, decreases significantly after being in an aqueous buffer for a few hours. What is happening?

A3: This is a classic sign of hydrolytic decomposition. The electron-deficient nature of the pyrrolo[2,1-f]triazine ring system makes the chlorine atom a good leaving group, susceptible to nucleophilic substitution by water. This reaction is often accelerated by pH.[2][3] The likely degradation product is the corresponding 4-hydroxy-pyrrolo[2,1-f]triazine derivative.

Q4: At what pH is my 4-chloro derivative most unstable?

A4: Hydrolysis of chloro-heterocycles is typically accelerated at both acidic and basic pH, but the effect is often more pronounced under basic conditions.[10] Under basic conditions (pH > 7), the increased concentration of hydroxide ions (a potent nucleophile) will directly attack the C4 position, displacing the chloride. Under acidic conditions (pH < 4), protonation of the triazine ring can further activate the C4 position towards nucleophilic attack by water.[11] For many pharmaceuticals, maximum stability is found in a slightly acidic to neutral pH range (pH 4-7).[3] However, this must be determined empirically for each specific derivative.

Diagram 1: Hypothetical Hydrolysis Pathway

This diagram illustrates the primary degradation pathway for 4-Chloropyrrolo[2,1-f]triazine in aqueous media.

Hydrolysis Compound 4-Chloropyrrolo[2,1-f]triazine Product 4-Hydroxypyrrolo[2,1-f]triazine (Degradation Product) Compound->Product Nucleophilic Aromatic Substitution Cl_ion Cl⁻ (Leaving Group) Product->Cl_ion H2O H₂O / OH⁻ (Nucleophile) H2O->Compound Troubleshooting cluster_observe Observation cluster_diagnose Diagnosis cluster_solutions Potential Solutions Observe Low Yield / Purity Decrease Check_Conditions What are the experimental conditions? (Solvent, Temp, pH, Reagents) Observe->Check_Conditions Aqueous Aqueous / Protic Solvent? Check_Conditions->Aqueous High_Temp High Temperature? Check_Conditions->High_Temp Harsh_Reagents Harsh Reagents? Check_Conditions->Harsh_Reagents Sol_Hydrolysis Potential Hydrolysis - Run pH stability assay - Use aprotic solvent - Buffer pH to 4-7 Aqueous->Sol_Hydrolysis Sol_Thermal Potential Thermal Degradation - Lower reaction temp - Reduce reaction time - Monitor by LC-MS High_Temp->Sol_Thermal Sol_Chemical Chemical Incompatibility - Use milder reagents - Protect sensitive groups - Screen alternative conditions Harsh_Reagents->Sol_Chemical

References

Technical Support Center: Purification Challenges of Polar Pyrrolotriazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the purification of polar pyrrolotriazine compounds. As a Senior Application Scientist, I understand the unique and often frustrating challenges researchers face when purifying these highly polar, nitrogen-rich heterocyclic compounds. This guide is designed to provide you with in-depth technical advice, field-proven insights, and practical troubleshooting strategies to help you achieve your purification goals with confidence.

Frequently Asked Questions (FAQs)

Q1: Why are polar pyrrolotriazine compounds so difficult to purify using standard chromatography techniques?

The primary challenge lies in their inherent physicochemical properties. The pyrrolotriazine core is highly polar, as indicated by a calculated LogP of -0.5 for the parent scaffold, and this polarity can be further increased by polar substituents.[1][2] Additionally, the presence of multiple nitrogen atoms imparts a weakly basic character, with a predicted pKa of around 4.46 for some derivatives.[3] This combination of high polarity and basicity leads to:

  • Poor retention in Reversed-Phase (RP) chromatography: These compounds have a high affinity for the polar mobile phase and minimal interaction with the non-polar stationary phase, often resulting in elution at or near the solvent front.[4]

  • Strong, undesirable interactions in Normal-Phase (NP) chromatography: The basic nitrogen atoms can interact strongly with the acidic silanol groups on the surface of silica gel, leading to severe peak tailing, poor resolution, and even irreversible adsorption.[5][6]

Q2: What are the recommended starting points for purifying a novel polar pyrrolotriazine compound?

As an alternative, especially for pyrrolotriazines with a pronounced basic character, Mixed-Mode Chromatography (MMC) can be highly effective. MMC columns possess both reversed-phase and ion-exchange functionalities, providing multiple modes of interaction to achieve unique selectivity for polar and charged analytes.[12][13][14]

Q3: My pyrrolotriazine compound has poor UV absorbance. How can I effectively monitor its purification?

This is a common issue, as the UV absorbance of the pyrrolotriazine core can be weak depending on its substitution pattern. In such cases, several alternative detection methods can be employed:

  • Mass Spectrometry (MS): This is the most powerful technique as it provides mass information, enabling specific detection and collection of the target compound, even if it co-elutes with UV-active impurities.[15]

  • Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that is not dependent on the chromophoric properties of the analyte.[11][16] It is suitable for non-volatile compounds and can be used with gradient elution.

  • Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a universal detector that can detect any non-volatile or semi-volatile analyte.[16]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing) in HILIC

Peak tailing is a frequent problem when purifying basic compounds like pyrrolotriazines on HILIC columns. This is often due to secondary ionic interactions between the protonated basic analyte and deprotonated silanol groups on the silica surface.[5]

Troubleshooting Workflow:

Caption: Troubleshooting logic for peak tailing in HILIC.

Detailed Protocol: Optimizing Mobile Phase for a Polar Basic Pyrrolotriazine in HILIC

  • Initial Conditions:

    • Column: Bare silica or amide-bonded silica (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: Water.

    • Gradient: 95% to 70% A over 15 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV at a suitable wavelength or MS.

  • Step 1: Introduce a Buffer.

    • Prepare Mobile Phase B with 10 mM ammonium formate. Adjust the pH to a slightly acidic value (e.g., 3.5-4.5) with formic acid. The salt helps to shield the silanol groups and improve peak shape.[7][17]

    • Rationale: The buffer ions compete with the protonated pyrrolotriazine for interaction with the stationary phase, reducing secondary interactions that cause tailing.

  • Step 2: Optimize Buffer Concentration.

    • If tailing persists, increase the ammonium formate concentration in Mobile Phase B to 20 mM, then 50 mM.

    • Rationale: A higher buffer concentration more effectively masks the residual silanol groups, leading to a more symmetrical peak.[18]

  • Step 3: Adjust Mobile Phase pH.

    • Given the weakly basic nature of pyrrolotriazines (pKa ~4.46), ensure the mobile phase pH is sufficiently low (e.g., < 3) to keep the analyte consistently protonated and minimize interactions with silanols.

    • Rationale: Operating at a pH far from the analyte's pKa prevents on-column ionization changes that can lead to peak broadening and tailing.[7]

  • Step 4: Evaluate Alternative Stationary Phases.

    • If peak shape is still suboptimal, consider switching to a HILIC column with a different stationary phase, such as an amide or a zwitterionic phase.

    • Rationale: These phases can offer different selectivities and reduced silanol activity compared to bare silica.

Issue 2: Co-eluting Impurities

Synthetic routes to pyrrolotriazines can generate impurities with similar polarity to the target compound, making separation challenging. Common impurities may include starting materials, reagents, and side-products from specific reactions (e.g., hydrazine impurities from Mitsunobu reactions or isomers).[19]

Strategy: Orthogonal Purification Methods

When impurities co-elute with the product, employing an orthogonal purification technique with a different separation mechanism is a powerful strategy.

Comparison of Orthogonal Purification Techniques for Polar Pyrrolotriazines

TechniqueStationary PhaseMobile PhasePrimary Separation MechanismBest Suited For
HILIC Polar (Silica, Amide, Diol)High Organic + Aqueous BufferPartitioning, Hydrogen Bonding, Dipole-DipoleGeneral purpose for highly polar compounds.[7][8]
Mixed-Mode Chromatography (MMC) C18 with embedded ion-exchangerAcetonitrile/Water with bufferHydrophobic and Ion-ExchangePolar basic or acidic compounds, provides unique selectivity.[12][14]
Preparative Supercritical Fluid Chromatography (SFC) Polar (e.g., 2-ethylpyridine)Supercritical CO2 + Polar organic co-solvent (e.g., methanol)Normal-Phase Adsorption/PartitioningRapid purification, reduced solvent usage, good for polar compounds.[15][20]

Workflow for Developing an Orthogonal Purification Method:

Caption: Workflow for selecting an orthogonal purification method.

Issue 3: Removal of Salts and Catalysts

Purification of pyrrolotriazines often involves buffered mobile phases, and their synthesis may use metal catalysts (e.g., Palladium, Ruthenium) that need to be removed.[12][21]

Strategies for Salt and Catalyst Removal:

ProblemRecommended Solution(s)
Residual Buffer Salts (e.g., Ammonium Formate) 1. Lyophilization: If the buffer is volatile (like ammonium formate or acetate), lyophilization is an effective removal method. 2. Reversed-Phase Solid Phase Extraction (SPE): If the compound has some retention on a C18 sorbent, a quick SPE cleanup can remove the salt. 3. Size Exclusion Chromatography (SEC): Can separate the small molecule product from salt ions.[13]
Residual Metal Catalysts (e.g., Palladium) 1. Scavenger Resins: Use functionalized silica or polymer resins that selectively bind to the metal catalyst.[3][22] 2. Activated Carbon Treatment: Stirring the product solution with activated carbon can adsorb the metal catalyst. 3. Filtration through a Metal-Scavenging Filter: Specialized filters are available for removing specific metal catalysts.[12][23]

References

Technical Support Center: Overcoming Poor Solubility of 4-Chloropyrrolo[2,1-f]triazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Chloropyrrolo[2,1-f]triazine derivatives. This guide is designed to provide you with practical, in-depth solutions to one of the most common challenges encountered with this promising class of compounds: poor aqueous solubility. As a privileged scaffold in modern medicinal chemistry, found in antivirals like Remdesivir and numerous kinase inhibitors, mastering its formulation is key to unlocking its therapeutic potential.[1][2][3]

This resource is structured to move from foundational knowledge to advanced troubleshooting, providing not just protocols, but the scientific reasoning behind them.

Part 1: Frequently Asked Questions (FAQs)

Here, we address the most common initial queries regarding the solubility of 4-Chloropyrrolo[2,1-f]triazine derivatives.

Q1: Why are my 4-Chloropyrrolo[2,1-f]triazine derivatives poorly soluble in aqueous buffers?

A1: The pyrrolo[2,1-f]triazine core is a largely aromatic, heterocyclic system with moderate lipophilicity. The parent 4-chloropyrrolo[2,1-f]triazine has a calculated LogP of approximately 1.38, indicating a preference for a non-polar environment over an aqueous one. Furthermore, the fused ring system is rigid, which can contribute to a stable crystal lattice that is difficult for water molecules to break down, a key step in dissolution. The specific substituents on your derivative will also significantly impact its solubility.

Q2: I've noticed my compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What's happening?

A2: This is a classic issue for poorly soluble compounds. Your derivative is likely highly soluble in a polar aprotic solvent like DMSO. However, when this stock solution is introduced into an aqueous buffer, the DMSO is diluted, and the overall solvent environment becomes much more polar. Your compound, unable to remain dissolved in this new environment, crashes out of solution. The key is to ensure the final concentration of your compound is below its aqueous solubility limit in the final assay buffer, or to employ a formulation strategy to increase that limit.

Q3: Can I just add more DMSO to my assay to keep the compound dissolved?

A3: While tempting, this is generally not advisable. High concentrations of DMSO can have detrimental effects on cellular assays, protein function, and overall experimental integrity. Typically, a final DMSO concentration of 0.5% or less is recommended to minimize these off-target effects. Your troubleshooting should focus on modifying the aqueous vehicle, not relying solely on the organic co-solvent.

Q4: Is there a pH "sweet spot" for solubilizing these compounds?

A4: Yes, this is a critical parameter to investigate. The pyrrolo[2,1-f]triazine scaffold contains nitrogen atoms that can be protonated. The related compound Remdesivir has a pKa of 10.23, suggesting it is a weak base.[4] Therefore, at pH values significantly below the pKa of your specific derivative, the molecule will become protonated (cationic). This ionized form will have significantly higher aqueous solubility than the neutral form. A pH titration or a solubility screen across a range of acidic buffers (e.g., pH 2 to 6) is a highly recommended first step.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides structured, step-by-step guidance for systematically improving the solubility of your 4-Chloropyrrolo[2,1-f]triazine derivatives.

Guide 1: Systematic Solvent and pH Screening

The first line of attack is to identify a suitable aqueous buffer system. This involves a systematic evaluation of pH and the inclusion of common, benign co-solvents.

Protocol 1: pH-Dependent Solubility Assessment

  • Preparation of Buffers: Prepare a series of buffers across a physiologically and experimentally relevant pH range (e.g., pH 4.0, 5.0, 6.0, 7.4). Common buffer systems include citrate for acidic pH and phosphate for neutral pH.

  • Compound Addition: Add an excess of your solid 4-Chloropyrrolo[2,1-f]triazine derivative to a fixed volume of each buffer.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution. Centrifugation followed by careful collection of the supernatant is a common method. Filtration through a low-binding filter (e.g., PVDF) is also an option.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Analysis: Plot the measured solubility against the pH to identify the optimal pH range for your compound.

DOT Diagram: The Impact of pH on Solubility

cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) Low_pH Protonated (Ionized) Form (e.g., R-NH+) High_Solubility Higher Aqueous Solubility Low_pH->High_Solubility Favored High_pH Neutral Form (e.g., R-N) Low_Solubility Lower Aqueous Solubility High_pH->Low_Solubility Favored

Caption: Ionization state of a weakly basic compound at different pH levels.

Guide 2: Utilizing Co-solvents for Enhanced Solubilization

If pH adjustment alone is insufficient, the use of co-solvents can be explored. Co-solvents work by reducing the polarity of the aqueous environment, making it more favorable for lipophilic compounds.[5][6]

Commonly Used Co-solvents in Pre-clinical Research:

Co-solventTypical Concentration RangeNotes
Ethanol5-20%Generally well-tolerated in many in vitro systems.
Propylene Glycol (PG)10-40%A versatile solvent, often used in parenteral formulations.
Polyethylene Glycol 400 (PEG 400)10-50%Another common choice for increasing solubility of poorly soluble drugs.
N-Methyl-2-pyrrolidone (NMP)1-10%A powerful solubilizing agent, but potential for toxicity should be considered.

Protocol 2: Co-solvent Screening

  • Select Optimal Buffer: Based on the results from Protocol 1, choose the buffer pH that provided the best solubility.

  • Prepare Co-solvent Mixtures: Create a series of solutions by mixing your chosen buffer with increasing concentrations of a co-solvent (e.g., 10%, 20%, 30% PEG 400 in pH 5.0 citrate buffer).

  • Equilibrate and Quantify: Repeat steps 2-5 from Protocol 1 for each co-solvent mixture.

  • Evaluate and Select: Identify the co-solvent and concentration that provides the desired solubility without introducing unacceptable levels of the organic solvent into your experiment.

DOT Diagram: Co-solvency Mechanism

A Poorly Soluble Compound B Aqueous Buffer (High Polarity) A->B Introduced into E Solvent Mixture (Reduced Polarity) A->E Dissolves in C Precipitation B->C Leads to B->E D Co-solvent (e.g., PEG 400) D->E Creates F Solubilized Compound E->F Results in

Caption: How co-solvents reduce solvent polarity to improve solubility.

Guide 3: Advanced Formulation Strategies

For particularly challenging derivatives, more advanced formulation techniques may be necessary. These are often employed in later-stage pre-clinical and clinical development.

1. Cyclodextrin-Based Formulations

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility. The intravenous formulation of Remdesivir, which contains the pyrrolo[2,1-f]triazine core, utilizes sulfobutylether-β-cyclodextrin (SBECD) for this very purpose.[4]

2. Amorphous Solid Dispersions (ASDs)

Many kinase inhibitors based on the pyrrolo[2,1-f]triazine scaffold are crystalline solids.[1][7] This crystalline state is energetically stable and requires significant energy to break down for dissolution. An amorphous solid dispersion (ASD) involves dispersing the drug in its non-crystalline, amorphous state within a polymer matrix.[8][9][10] This high-energy amorphous form is more readily soluble than its crystalline counterpart.[11][12]

DOT Diagram: Amorphous vs. Crystalline States

G cluster_0 Crystalline State cluster_1 Amorphous State (in ASD) a Ordered Lattice b High Stability a->b d Disordered Structure a->d Formulation Process c Low Solubility b->c f High Apparent Solubility e High Energy d->e e->f

Caption: Energy states and solubility of crystalline vs. amorphous forms.

References

Technical Support Center: Catalyst Selection for 4-Chloropyrrolo[2,1-f]triazine Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers and drug development professionals. This guide is designed to be your primary technical resource for navigating the complexities of palladium-catalyzed cross-coupling reactions with the 4-Chloropyrrolo[2,1-f]triazine scaffold. This electron-deficient, nitrogen-rich heterocycle, a key pharmacophore in numerous kinase inhibitors and antiviral agents, presents unique challenges that demand careful catalyst selection and reaction optimization.[1][2][3] This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to empower you to overcome common experimental hurdles and accelerate your research.

I. Frequently Asked Questions (FAQs)

Q1: Why is cross-coupling on 4-Chloropyrrolo[2,1-f]triazine so challenging?

A1: The primary challenges stem from two main factors:

  • Electronic Deficiency: The pyrrolo[2,1-f]triazine core is electron-deficient due to the presence of multiple nitrogen atoms. This strengthens the C4-Cl bond, making the initial oxidative addition step—often the rate-limiting step in the catalytic cycle—energetically demanding.[1]

  • Catalyst Inhibition: The lone pairs on the triazine nitrogen atoms can coordinate strongly to the palladium catalyst. This can lead to catalyst sequestration and deactivation, effectively poisoning the catalyst and stalling the reaction. This is a common issue with nitrogen-rich heterocycles.[4]

Q2: I have a new 4-Chloropyrrolo[2,1-f]triazine derivative. Where do I even begin with catalyst selection?

A2: A systematic approach is crucial. Start with a robust, well-established catalyst system known for its high activity with challenging heteroaryl chlorides. For initial screening, we recommend modern palladium(II) precatalysts paired with sterically bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands. These systems are designed to promote the difficult oxidative addition step and resist catalyst inhibition. Refer to the Catalyst Selection Tables in Section IV for specific starting points for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Q3: My reaction is not working at all (zero product formation). What are the first things I should check?

A3: Before extensively re-optimizing the catalyst system, verify the fundamentals of your experimental setup:

  • Inert Atmosphere: Ensure your reaction vessel was rigorously degassed (e.g., via multiple vacuum/backfill cycles with argon or nitrogen) and that a positive pressure of inert gas was maintained throughout the reaction. The active Pd(0) catalyst is highly sensitive to oxygen.

  • Reagent and Solvent Quality: Confirm that all reagents, especially the base and your coupling partner (e.g., boronic acid), are of high purity. Solvents must be anhydrous and thoroughly degassed. Trace amounts of water or oxygen can completely shut down the reaction.

  • Temperature: For chloro-heterocycles, elevated temperatures (typically 80-120 °C) are often necessary to overcome the activation energy for oxidative addition. If you are running the reaction at a lower temperature, a significant increase may be required.

II. Troubleshooting Guides by Reaction Type

A. Suzuki-Miyaura Coupling (C-C Bond Formation)

Q: My Suzuki-Miyaura reaction with an arylboronic acid has stalled at low conversion. What is the likely culprit?

A: Low conversion in Suzuki couplings of this substrate is most often due to an inefficient catalyst system or competing side reactions.

  • Causality: The C4-Cl bond on the electron-deficient pyrrolotriazine is difficult to activate. A standard catalyst like Pd(PPh₃)₄ is often insufficient. Additionally, the nitrogen-rich core can inhibit the palladium catalyst, preventing it from completing the catalytic cycle.[4]

  • Troubleshooting Steps:

    • Switch to a More Active Catalyst System: If you are using a traditional catalyst, switch to a modern precatalyst system. Buchwald-type ligands are particularly effective for heteroaryl chlorides.

      • Recommendation: Screen XPhos Pd G2/G3 or SPhos Pd G2/G3 . These ligands possess the steric bulk and electron-richness needed to facilitate oxidative addition and stabilize the active catalytic species.[5]

    • Optimize the Base: The base is critical for activating the boronic acid in the transmetalation step. Its strength and solubility can dramatically impact the reaction rate.

      • Recommendation: Screen strong, non-nucleophilic inorganic bases. K₃PO₄ and Cs₂CO₃ are often the most effective choices for challenging Suzuki couplings.

    • Solvent System: A mixture of an organic solvent and water is typically optimal to dissolve both the organic substrate and the inorganic base.

      • Recommendation: Start with a 1,4-dioxane/water or toluene/water mixture (typically in a 4:1 to 10:1 ratio).

    • Consider Protodeboronation: If you observe the formation of the arene byproduct from your boronic acid, this indicates protodeboronation. This can be caused by excess water or acidic impurities.

      • Recommendation: Use anhydrous solvents, ensure your base is freshly opened or dried, and consider using a boronic ester (e.g., a pinacol ester) which is more stable.

B. Buchwald-Hartwig Amination (C-N Bond Formation)

Q: I'm attempting a Buchwald-Hartwig amination with an aniline, but I'm only getting trace amounts of my desired product. How can I improve the yield?

A: This is a common issue. The success of Buchwald-Hartwig amination on this scaffold is highly dependent on the ligand and base combination. Fortunately, there is direct literature precedent to guide optimization.

  • Causality: Similar to the Suzuki coupling, activating the C4-Cl bond for C-N bond formation is challenging. Furthermore, the amine coupling partner can also act as a ligand for palladium, potentially deactivating the catalyst. An extra equivalent of a phosphine ligand is often helpful to prevent this.

  • Troubleshooting Steps:

    • Employ a Proven Catalyst/Ligand System: For the amination of a related 4-amino-pyrrolo[2,1-f][1][4][6]triazine derivative, a specific Buchwald-Hartwig system was shown to be effective. This provides an excellent starting point.

      • Recommendation: Utilize a combination of Pd₂(dba)₃ as the palladium source and a bulky, electron-rich biaryl phosphine ligand like XPhos .[7] N-heterocyclic carbene (NHC) ligands are also a powerful alternative for challenging aminations.

    • Base Selection is Critical: A strong, non-coordinating base is required to deprotonate the amine without interfering with the catalyst.

      • Recommendation: Strong bases like KOt-Bu or NaOt-Bu are often the most effective choices for Buchwald-Hartwig aminations.

    • Solvent Choice: The solvent must be anhydrous and capable of solubilizing the reactants at the required temperature.

      • Recommendation: Anhydrous toluene or 1,4-dioxane are standard solvents for this transformation.

    • Increase Reaction Temperature: These reactions often require significant thermal energy.

      • Recommendation: If room temperature or 60-80 °C is unsuccessful, increase the temperature to 100-120 °C, potentially using a sealed vessel or microwave irradiation to safely reach higher temperatures.

C. Sonogashira Coupling (C-C Alkyne Formation)

Q: My Sonogashira coupling with a terminal alkyne is failing, and I'm observing significant homocoupling of my alkyne (Glaser coupling). What should I do?

A: The dual problems of low reactivity and alkyne homocoupling point towards issues with both the palladium and copper components of the catalytic system.

  • Causality: The C4-Cl bond is particularly unreactive towards the standard Sonogashira conditions that work well for aryl bromides or iodides.[5] The copper(I) co-catalyst, while necessary for the traditional mechanism, can also promote the oxidative homocoupling of the terminal alkyne, especially in the presence of trace oxygen.[8]

  • Troubleshooting Steps:

    • Minimize Glaser Homocoupling:

      • Recommendation 1 (Copper-Free Conditions): The most effective way to eliminate Glaser coupling is to run the reaction without a copper co-catalyst. This, however, necessitates a more active palladium catalyst system.

      • Recommendation 2 (Rigorous Degassing): If using copper, ensure the reaction mixture is meticulously deoxygenated, as oxygen is a key promoter of this side reaction.

    • Boost Palladium Catalyst Activity: For a copper-free Sonogashira with a challenging aryl chloride, a highly active catalyst is essential.

      • Recommendation: Employ a palladium source like PdCl₂(PPh₃)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as cPCy₃ (tricyclopentylphosphine) or an N-heterocyclic carbene (NHC) ligand like IPr . These systems have shown success with other electron-deficient heteroaryl chlorides.[9]

    • Optimize the Base and Solvent: An amine base is typically used in Sonogashira reactions, often serving as the solvent as well.

      • Recommendation: Stronger amine bases like diisopropylamine (DIPA) or pyrrolidine can be more effective than triethylamine (TEA). For difficult substrates, consider a stronger inorganic base like Cs₂CO₃ in a polar aprotic solvent like DMF or NMP .

    • Increase Temperature: As with other couplings on this scaffold, higher temperatures (100-140 °C) are likely required to drive the reaction to completion.

III. Visualized Workflows and Decision Trees

Catalyst System Selection Workflow

CatalystSelection cluster_start Define Coupling cluster_suzuki Suzuki-Miyaura cluster_buchwald Buchwald-Hartwig cluster_sonogashira Sonogashira Start Identify Coupling Type (e.g., Suzuki, C-N, Sonogashira) S_Catalyst Pd Precatalyst: XPhos Pd G2/G3 SPhos Pd G2/G3 Start->S_Catalyst C-C B_Catalyst Pd Source: Pd₂(dba)₃ Ligand: XPhos, RuPhos Start->B_Catalyst C-N So_Catalyst Pd Source: PdCl₂(PPh₃)₂ Ligand: cPCy₃ or IPr (Consider Cu-free) Start->So_Catalyst C-C (Alkyne) S_Base Base: K₃PO₄ or Cs₂CO₃ S_Catalyst->S_Base S_Solvent Solvent: Dioxane/H₂O Toluene/H₂O S_Base->S_Solvent B_Base Base: KOtBu or NaOtBu B_Catalyst->B_Base B_Solvent Solvent: Toluene or Dioxane (Anhydrous) B_Base->B_Solvent So_Base Base: DIPA or Cs₂CO₃ So_Catalyst->So_Base So_Solvent Solvent: Amine (neat) or DMF/NMP So_Base->So_Solvent caption Fig 1: Initial Catalyst System Selection Flowchart. Troubleshooting Start Low / No Yield Observed Check_Setup Verify Basics: Inert Atmosphere? Reagent/Solvent Purity? Sufficient Temperature? Start->Check_Setup Check_Catalyst Is Catalyst System Active Enough? Check_Setup->Check_Catalyst Yes Action_Setup Action: - Re-degas system - Use fresh/purified reagents - Increase temperature (e.g., 100-120 °C) Check_Setup->Action_Setup No Optimize_Conditions Systematically Optimize Base and Solvent Check_Catalyst->Optimize_Conditions Yes Action_Catalyst Action: - Switch to Buchwald Ligand (XPhos, SPhos) - Switch to NHC Ligand (IPr) - Increase catalyst loading Check_Catalyst->Action_Catalyst No Success Reaction Successful Optimize_Conditions->Success Yes Action_Optimize Action: - Screen stronger bases (K₃PO₄, Cs₂CO₃, KOtBu) - Adjust solvent polarity and/or water content Optimize_Conditions->Action_Optimize No Action_Setup->Start Action_Catalyst->Start Action_Optimize->Start caption Fig 2: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Navigating the Scale-Up of 4-Chloropyrrolo[2,1-f]triazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Chloropyrrolo[2,1-f]triazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the challenges you may encounter during the scale-up of this critical synthetic process. My aim is to move beyond simple procedural lists and delve into the causality behind experimental choices, ensuring a robust and safe scale-up of your synthesis.

The pyrrolo[2,1-f][1]triazine core is a privileged scaffold in medicinal chemistry, notably as a key component of antiviral agents.[2] The introduction of a chlorine atom at the 4-position is a crucial step, often accomplished via a Vilsmeier-Haack type reaction on the corresponding pyrrolo[2,1-f]triazin-4-one precursor. While this transformation may appear straightforward on a lab scale, its transition to pilot and manufacturing scales introduces a host of challenges. This guide will address these potential hurdles in a practical question-and-answer format.

I. Frequently Asked Questions (FAQs)

Here are some of the common initial questions that arise when planning the scale-up of 4-Chloropyrrolo[2,1-f]triazine synthesis:

Q1: What is the most common and scalable method for the synthesis of the 4-Chloropyrrolo[2,1-f]triazine core?

A1: The most prevalent and scalable route involves a two-step process: first, the synthesis of the pyrrolo[2,1-f]triazin-4-one intermediate, followed by its chlorination. The initial triazinone is typically formed by the cyclization of an N-aminopyrrole derivative with a suitable C1 source.[2] The subsequent chlorination is most commonly achieved using phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base.[3] This method is favored for its relatively low cost and the high reactivity of POCl₃.

Q2: What are the primary safety concerns when scaling up the chlorination step with phosphorus oxychloride (POCl₃)?

A2: The use of POCl₃ on a large scale presents significant safety hazards. The primary concerns are:

  • Exothermic Reaction: The reaction of POCl₃ with the pyrrolotriazinone and any residual moisture is highly exothermic.[4] Uncontrolled addition or inadequate cooling can lead to a thermal runaway.

  • Violent Reaction with Water: POCl₃ reacts violently with water, releasing corrosive hydrogen chloride (HCl) gas and phosphoric acid.[5] Strict anhydrous conditions are paramount.

  • Toxicity and Corrosivity: POCl₃ is toxic, corrosive, and causes severe burns.[6] Appropriate personal protective equipment (PPE) and handling in a well-ventilated area are mandatory.

  • Quenching Hazards: Quenching the reaction mixture requires careful control to manage the exothermic hydrolysis of unreacted POCl₃ and other reactive phosphorus intermediates.[7]

Q3: What are the key parameters to control during the scale-up of the chlorination reaction?

A3: Careful control of the following parameters is critical for a successful and safe scale-up:

  • Temperature: Maintain a consistent and controlled temperature throughout the addition of POCl₃ and the reaction period.

  • Reagent Addition Rate: Slow, controlled addition of POCl₃ is crucial to manage the exotherm.

  • Agitation: Efficient mixing is essential to ensure uniform heat distribution and prevent localized hot spots.

  • Anhydrous Conditions: Meticulously dry all glassware, solvents, and reagents to prevent violent reactions with POCl₃.

II. Troubleshooting Guide: From Lab to Plant

This section provides detailed troubleshooting for specific issues that may arise during the scale-up process, presented in a question-and-answer format.

A. Synthesis of Pyrrolo[2,1-f]triazin-4-one (The Precursor)

Q4: My cyclization to form the pyrrolotriazinone is sluggish and gives low yields on a larger scale. What could be the issue?

A4: This is a common scale-up challenge. Here's a breakdown of potential causes and solutions:

  • Cause 1: Inefficient Mixing. On a larger scale, achieving homogenous mixing of slurries or viscous reaction mixtures can be difficult.

    • Solution: Evaluate your reactor's agitation capabilities. Consider using an overhead stirrer with a properly designed impeller (e.g., pitched-blade turbine) to ensure efficient mixing. Baffles within the reactor can also improve turbulence and mixing.

  • Cause 2: Poor Temperature Control. In larger vessels, maintaining a uniform temperature can be challenging.

    • Solution: Ensure your reactor has an adequate heating/cooling jacket and that the heat transfer fluid is circulating effectively. Monitor the internal temperature at multiple points if possible.

  • Cause 3: Deactivation of Reagents. The reagents used for cyclization, such as formamidine acetate, can be sensitive to moisture.[2]

    • Solution: Ensure all reagents are thoroughly dried before use. Consider storing them under an inert atmosphere.

Experimental Workflow: Optimizing Cyclization

Caption: Troubleshooting workflow for low-yield cyclization.

B. Chlorination with POCl₃

Q5: The chlorination reaction is showing a significant exotherm, making it difficult to control the temperature on a larger scale. How can I mitigate this?

A5: Managing the exotherm of the chlorination reaction is a primary safety and process control challenge.

  • Cause 1: Rapid Addition of POCl₃. Adding the phosphorus oxychloride too quickly is the most common cause of a runaway exotherm.

    • Solution: Use a syringe pump or a dropping funnel with precise control to add the POCl₃ at a slow, predetermined rate. The addition rate should be set based on the cooling capacity of your reactor.

  • Cause 2: Inadequate Cooling. The reactor's cooling system may not be sufficient for the scale of the reaction.

    • Solution: Ensure your cooling system is operating at its maximum efficiency. Consider using a lower temperature cooling fluid. For very large scales, a semi-batch process where the pyrrolotriazinone is added to the POCl₃ solution (reverse addition) can sometimes offer better control, though this needs careful evaluation.

  • Cause 3: Reaction with Residual Water. Any moisture in the reactor or reagents will react exothermically with POCl₃.

    • Solution: As mentioned before, scrupulous drying of all equipment and materials is non-negotiable.

Q6: I am observing the formation of dark, tarry byproducts during the chlorination reaction at scale. What is the cause and how can I prevent this?

A6: The formation of colored, insoluble byproducts is often indicative of decomposition or side reactions.

  • Cause 1: Overheating/Hot Spots. Localized overheating due to poor mixing can lead to the decomposition of the starting material or product.

    • Solution: Improve agitation as discussed in Q4. Ensure the temperature probe is placed in a representative location within the reactor.

  • Cause 2: Extended Reaction Times at Elevated Temperatures. Prolonged heating can promote side reactions.

    • Solution: Monitor the reaction progress closely using an appropriate analytical technique (e.g., HPLC, TLC). Once the reaction is complete, cool the mixture down promptly before work-up.

  • Cause 3: Impurities in the Starting Material. Impurities in the pyrrolotriazinone precursor can lead to side reactions under the harsh chlorination conditions.

    • Solution: Ensure the precursor is of high purity before subjecting it to chlorination. Recrystallization or column chromatography may be necessary.

Table 1: Recommended Reaction Parameters for Chlorination

ParameterLab Scale (1-10 g)Pilot Scale (1-10 kg)
Solvent Anhydrous Acetonitrile, TolueneAnhydrous Toluene, Dichloromethane
Base N,N-Diisopropylethylamine (DIPEA)N,N-Diisopropylethylamine (DIPEA)
POCl₃ Equivalents 1.5 - 3.01.2 - 2.0 (Optimize for yield and cost)
Temperature 80-110 °C70-90 °C (Lower to control exotherm)
Addition Time 15-30 minutes1-4 hours
Reaction Time 2-6 hours4-12 hours (Monitor for completion)
C. Work-up and Purification

Q7: The quench of my large-scale reaction is very exothermic and difficult to control. What is a safer way to perform the work-up?

A7: Quenching a large volume of POCl₃ is a hazardous operation that requires careful planning.

  • Solution: Reverse Quench. Instead of adding water or a basic solution to the reaction mixture, a safer approach is to slowly add the reaction mixture to a cooled, well-agitated quench solution (e.g., ice-water or a cold aqueous base). This "reverse quench" ensures that the quenching medium is always in excess, which helps to dissipate the heat more effectively. The accumulation of metastable intermediates from incomplete hydrolysis of POCl3 can lead to latent exothermic events.[7]

Q8: I am struggling with the purification of 4-Chloropyrrolo[2,1-f]triazine on a large scale. Column chromatography is not feasible. What are my options?

A8: Large-scale purification requires moving away from traditional chromatography.

  • Solution 1: Recrystallization. This is the most common and cost-effective method for purifying crystalline solids at scale.

    • Protocol: Perform a solvent screen to identify a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble. Common solvents for recrystallization of chlorinated heterocycles include ethyl acetate, toluene, heptane, and mixtures thereof.

  • Solution 2: Slurry Wash. If the product is a solid and the impurities are soluble in a particular solvent, you can perform a slurry wash.

    • Protocol: Suspend the crude product in a suitable solvent, stir for a period, and then filter. This can be an effective way to remove minor impurities.

  • Solution 3: Distillation (if applicable). If the product is a liquid or a low-melting solid, distillation under reduced pressure might be an option. However, the thermal stability of the product must be considered.[8]

Synthetic Pathway and Key Challenges

Synthesis_and_Challenges cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Chlorination cluster_2 Step 3: Purification cluster_3 Scale-Up Challenges A N-Aminopyrrole Derivative B Cyclization A->B C Pyrrolo[2,1-f]triazin-4-one B->C Challenge1 Mixing & Heat Transfer B->Challenge1 D Chlorination with POCl3 C->D E 4-Chloropyrrolo[2,1-f]triazine (Crude) D->E Challenge2 Exotherm Control & Safety D->Challenge2 Challenge3 Byproduct Formation D->Challenge3 F Work-up & Quench E->F G Purification F->G Challenge4 Quench Safety F->Challenge4 H Final Product G->H Challenge5 Non-Chromatographic Purification G->Challenge5

Caption: Key stages and associated scale-up challenges.

III. References

  • Anderson, N. G. (2012). Practical Process Research & Development – A Guide for Organic Chemists. Academic Press.

  • Burke, S. D., & Danishefsky, S. J. (Eds.). (1991). Handbook of Reagents for Organic Synthesis: Oxidizing and Reducing Agents. John Wiley & Sons.

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.

  • Elgemeie, G. H., & Zaghary, W. A. (2020). Pyrrolo[2,1-f][1]triazines: Synthesis and biological activities. Arkivoc, 2020(i), 1-35. --INVALID-LINK--

  • Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. Journal of the Brazilian Chemical Society, 21, 755-777. --INVALID-LINK--

  • Le, T. N., & Gang, X. (2019). Thermal Hazards of the Vilsmeier-Haack Reaction on N, N-dimethylaniline. Mettler Toledo.

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.

  • Linde Electronics. (2019, January 4). POCl3 Handling [Video]. YouTube. --INVALID-LINK--

  • PubChem. (n.d.). Phosphorus oxychloride. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • Roy, S., Yadaw, A., Roy, S., & Snead, D. R. (2022). Facile and Scalable Methodology for the Pyrrolo[2,1-f][1]triazine of Remdesivir. ACS Omega, 7(3), 3047–3055. --INVALID-LINK--

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. --INVALID-LINK--

  • Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons.

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

  • Zhang, W., & Li, J. (Eds.). (2012). Green Techniques for Organic Synthesis and Medicinal Chemistry. John Wiley & Sons.

  • Zhdankin, V. V. (2013). Hypervalent Iodine Chemistry: Preparation, Structure, and Synthetic Applications of Polyvalent Iodine Compounds. John Wiley & Sons.

References

dehalogenation side reactions of 4-Chloropyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: December 2025

A Guide to Navigating Dehalogenation Side Reactions in Cross-Coupling Methodologies

Welcome to the technical support center for 4-Chloropyrrolo[2,1-f]triazine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic endeavors. As Senior Application Scientists, we understand the nuances of working with complex heterocyclic systems and the challenges that can arise. One of the most common issues encountered during the functionalization of 4-Chloropyrrolo[2,1-f]triazine via cross-coupling reactions is the undesired formation of the dehalogenated product, pyrrolo[2,1-f]triazine.

This resource provides in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you minimize this side reaction and maximize the yield of your desired product.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of the dehalogenated byproduct, pyrrolo[2,1-f]triazine, in my Suzuki-Miyaura coupling reaction. What is causing this?

A1: The formation of a dehalogenated (or hydrodehalogenated) byproduct is a common side reaction in palladium-catalyzed cross-coupling reactions.[1][2] This occurs when the aryl halide substrate is reduced, replacing the chlorine atom with a hydrogen atom. The primary mechanistic pathway for this involves the palladium catalyst and a source of hydride.

Several factors can contribute to the increased rate of dehalogenation:

  • The nature of the catalyst and ligand: Some palladium catalysts and phosphine ligands are more prone to promoting dehalogenation.

  • The presence of a hydride source: The hydride can originate from various components in your reaction mixture, including solvents (like alcohols), bases, or even trace amounts of water.[1][2]

  • Reaction temperature: Higher temperatures can sometimes favor the dehalogenation pathway.[3]

  • The electronic properties of the substrate: The electron-deficient nature of the pyrrolo[2,1-f]triazine ring system can influence the stability of the organopalladium intermediates, potentially making them more susceptible to side reactions.

Below is a simplified diagram illustrating the competition between the desired Suzuki-Miyaura coupling and the dehalogenation side reaction.

G cluster_0 Catalytic Cycle cluster_1 Dehalogenation Pathway Pd(0)L_n Pd(0)L_n Ar-Pd(II)-Cl(L_n) Ar-Pd(II)-Cl(L_n) Pd(0)L_n->Ar-Pd(II)-Cl(L_n) Oxidative Addition (Ar-Cl) Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Ar-Pd(II)-Cl(L_n)->Ar-Pd(II)-R(L_n) Transmetalation (R-B(OR)_2) Ar-Pd(II)-H(L_n) Ar-Pd(II)-H(L_n) Ar-Pd(II)-Cl(L_n)->Ar-Pd(II)-H(L_n) Hydride Transfer Ar-Pd(II)-Cl(L_n)->Ar-Pd(II)-H(L_n) Ar-R Desired Product Ar-Pd(II)-R(L_n)->Ar-R Reductive Elimination Ar-H Dehalogenated Byproduct Ar-Pd(II)-H(L_n)->Ar-H Reductive Elimination

Caption: Competing pathways in Suzuki-Miyaura coupling.

Q2: How can I minimize the formation of the dehalogenated byproduct?

A2: Minimizing dehalogenation requires a systematic approach to optimizing your reaction conditions. Here are several strategies you can employ, ranging from simple adjustments to more involved method development.

Troubleshooting Workflow:

G start High Dehalogenation Observed ligand Screen Phosphine Ligands (e.g., SPhos, XPhos) start->ligand base Change Base (e.g., K3PO4, Cs2CO3) ligand->base solvent Use Anhydrous Aprotic Solvent (e.g., Toluene, Dioxane) base->solvent temp Lower Reaction Temperature solvent->temp reagents Ensure High Purity of Reagents temp->reagents result Dehalogenation Minimized? reagents->result end Optimized Protocol result->end Yes revisit Re-evaluate Strategy result->revisit No

Caption: Troubleshooting workflow for minimizing dehalogenation.

Key Optimization Parameters:

ParameterRecommendationRationale
Palladium Catalyst/Ligand Screen bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. Consider using pre-formed palladium G3 or G4 precatalysts.[4]These ligands can accelerate the rates of oxidative addition and reductive elimination, disfavoring the competing dehalogenation pathway. Precatalysts ensure efficient generation of the active Pd(0) species.
Base Use a weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOtBu.[5]Strong bases can sometimes promote side reactions. Carbonates are often effective and less prone to causing dehalogenation.
Solvent Use anhydrous aprotic solvents like toluene, dioxane, or THF. Avoid alcohol-based solvents if possible.[2]Alcohols can act as hydride donors, leading to increased dehalogenation.[5] Ensure all solvents are rigorously dried.
Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate.While higher temperatures increase reaction rates, they can sometimes disproportionately accelerate the dehalogenation pathway.
Reagent Purity Use high-purity 4-Chloropyrrolo[2,1-f]triazine, boronic acid/ester, and other reagents.Impurities in starting materials can sometimes interfere with the catalytic cycle and lead to side reactions.
Q3: Can you provide a starting protocol for screening reaction conditions to minimize dehalogenation?

A3: Absolutely. The following protocol is designed for a small-scale screen of different catalyst/ligand systems and bases. It is crucial to run these reactions in parallel for accurate comparison.

Experimental Protocol: Screening for Optimal Suzuki-Miyaura Coupling Conditions

Materials:

  • 4-Chloropyrrolo[2,1-f]triazine

  • Arylboronic acid or pinacol ester

  • Palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃)

  • Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

  • Reaction vials with stir bars

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: In an inert atmosphere glovebox, add 4-Chloropyrrolo[2,1-f]triazine (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.) to a series of reaction vials.

  • Catalyst Preparation: In separate vials, prepare stock solutions of your palladium source and each phosphine ligand in the reaction solvent. For a typical screening, a Pd:Ligand ratio of 1:2 is a good starting point.

  • Reaction Setup: Add the appropriate amount of the catalyst/ligand solution to each reaction vial. Aim for a palladium loading of 1-2 mol%.

  • Reaction Execution: Seal the vials, remove them from the glovebox, and place them in a pre-heated aluminum block at a set temperature (e.g., 80 °C).

  • Monitoring: After a set time (e.g., 2, 6, 12, and 24 hours), take a small aliquot from each reaction, quench with water, extract with an organic solvent (e.g., ethyl acetate), and analyze by LC-MS or GC-MS to determine the ratio of the desired product to the dehalogenated byproduct.

  • Analysis: Compare the results from the different conditions to identify the optimal catalyst, ligand, and base combination that provides the highest conversion to the desired product with the lowest amount of dehalogenation.

Advanced Troubleshooting

Q4: I have tried optimizing the conditions for my Suzuki-Miyaura coupling, but I am still observing significant dehalogenation. Are there alternative cross-coupling reactions I should consider?

A4: Yes, if Suzuki-Miyaura coupling proves problematic, you might consider other cross-coupling reactions that proceed through different mechanisms or use different coupling partners.

  • Stille Coupling: This reaction uses organotin reagents. It is often tolerant of a wide range of functional groups and can sometimes be less prone to dehalogenation. However, the toxicity of organotin compounds is a significant drawback.

  • Negishi Coupling: This reaction employs organozinc reagents. It is known for its high reactivity and can often be performed at lower temperatures, which may help to suppress dehalogenation.

  • Buchwald-Hartwig Amination: If you are trying to install a nitrogen-based nucleophile, this is the premier method. The catalyst systems are well-developed and often highly efficient.

When switching to a different cross-coupling reaction, a similar screening process for the catalyst, ligand, base, and solvent will be necessary to find the optimal conditions for your specific substrate.

References

Technical Support Center: 4-Chloropyrrolo[2,1-f]triazine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Chloropyrrolo[2,1-f]triazine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile heterocyclic scaffold. As a key intermediate in the synthesis of numerous kinase inhibitors and the antiviral drug Remdesivir, understanding its reactivity and troubleshooting common issues is paramount to success.[1][2][3] This document provides field-proven insights, detailed protocols, and troubleshooting advice in a direct question-and-answer format to address the specific challenges you may encounter.

Section 1: Troubleshooting Guide

This section addresses the most common and critical issues encountered during coupling reactions with 4-Chloropyrrolo[2,1-f]triazine. The advice provided is based on established mechanistic principles and practical laboratory experience.

Q1: My Suzuki coupling reaction shows low to no conversion of the 4-Chloropyrrolo[2,1-f]triazine starting material. What are the primary causes and how can I fix it?

A1: Failure of a Suzuki coupling with a chloro-heterocycle like this one typically points to one of four key areas: catalyst activity, reaction atmosphere, base efficacy, or solvent choice.

  • Catalyst & Ligand System: The C-Cl bond is less reactive than C-Br or C-I bonds, making the oxidative addition step the most common bottleneck.[4][5] A standard catalyst like Pd(PPh₃)₄ may not be sufficient.

    • Expert Recommendation: Switch to a more robust catalytic system. Electron-rich, bulky phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) are designed to facilitate the oxidative addition of less reactive aryl chlorides.[6] Pre-catalysts such as Pd₂(dba)₃ or specialized palladium complexes often yield better results.

  • Atmosphere Control (Degassing): Palladium(0), the active catalytic species, is highly sensitive to oxidation by atmospheric oxygen, which deactivates it and can lead to homocoupling of your boronic acid.[4]

    • Expert Recommendation: Ensure your reaction solvent is rigorously degassed. The "freeze-pump-thaw" method (three cycles) is highly effective.[7] Alternatively, sparging the solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes can suffice. Maintain a positive pressure of inert gas throughout the reaction.

  • Base and Solvent Selection: The base is crucial for activating the boronic acid in the transmetalation step. Its strength and solubility can dramatically affect the reaction rate.

    • Expert Recommendation: A common issue is the use of a base that is too weak or insoluble. While K₂CO₃ can work, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective for challenging couplings.[7] The solvent system must be able to dissolve the reactants and the base to some extent. Dioxane, THF, or a mixture like MeCN/H₂O are common choices.[8] If using an anhydrous base like K₃PO₄, adding a few equivalents of water can sometimes be beneficial.[6]

Q2: My reaction mass spectrometry shows a significant peak corresponding to 4-Hydroxypyrrolo[2,1-f]triazine (the hydrolyzed product). How can I prevent this side reaction?

A2: This indicates that the chloride is being displaced by water or hydroxide, a common side reaction for activated chloro-heterocycles.[9] This is often exacerbated by prolonged heating in the presence of a strong aqueous base.

  • Mechanism: The electron-deficient nature of the triazine ring makes the C4 position susceptible to nucleophilic aromatic substitution. Hydroxide ions from an aqueous base can directly displace the chloride.

  • Expert Recommendation:

    • Use Anhydrous Conditions: If possible, use anhydrous solvents and bases (e.g., anhydrous K₃PO₄ or Cs₂CO₃) to minimize the presence of water.

    • Moderate Base Strength: Very strong bases in aqueous media can accelerate hydrolysis. Consider if a slightly weaker base could still facilitate the coupling without promoting hydrolysis.

    • Limit Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed. Unnecessarily long reaction times at high temperatures increase the likelihood of hydrolysis.

Q3: I am attempting a Buchwald-Hartwig amination and observing poor yields. What are the critical parameters for optimizing this C-N coupling?

A3: The success of a Buchwald-Hartwig amination hinges almost entirely on the synergy between the palladium source, the ligand, and the base.

  • Catalyst/Ligand Choice: This is the most critical parameter. The ligand's electronic and steric properties must be matched to the substrate.

    • Expert Recommendation: For heteroaryl chlorides, bulky, electron-donating biarylphosphine ligands (e.g., XPhos, RuPhos) or Josiphos-type ferrocenyl ligands are often superior.[10][11] They promote both the oxidative addition and the final reductive elimination step.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine.

    • Expert Recommendation: Sodium or potassium tert-butoxide (NaOtBu, KOtBu) is the standard and most effective base for these reactions.[11] Weaker bases like carbonates are generally insufficient.

  • Solvent: The solvent must be aprotic and capable of dissolving the reaction components.

    • Expert Recommendation: Toluene, dioxane, or THF are excellent choices. Ensure they are anhydrous.

Q4: Purification of my coupled product via silica gel chromatography is difficult. The product streaks badly, leading to poor separation and low recovery. What should I do?

A4: The pyrrolo[2,1-f]triazine core contains three nitrogen atoms, making it a Lewis base. These nitrogens can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, causing streaking and irreversible adsorption.[12]

  • Expert Recommendation:

    • Neutralize the Silica: Add a small amount of a volatile base, like triethylamine (~0.5-1%) or pyridine, to your eluent. This deactivates the acidic sites on the silica gel, allowing your product to elute cleanly.

    • Switch the Stationary Phase: If neutralization fails, consider using a different stationary phase. Alumina (basic or neutral) is an excellent alternative for basic compounds.[12]

    • Reverse-Phase Chromatography: For highly polar derivatives, reverse-phase chromatography (using a C18-functionalized silica stationary phase and polar eluents like water/acetonitrile or water/methanol) can provide excellent separation.[13]

    • Recrystallization: Do not underestimate the power of recrystallization. If your product is a solid and you can find a suitable solvent system, this can be the most effective way to obtain highly pure material, bypassing chromatographic issues entirely.[14][15]

Section 2: Frequently Asked Questions (FAQs)

Q: How should 4-Chloropyrrolo[2,1-f]triazine be properly stored? A: It should be stored in a tightly sealed container under an inert nitrogen atmosphere at 4°C.[16] This minimizes potential degradation from atmospheric moisture and oxygen.

Q: Besides hydrolysis, what is the most common side reaction in Suzuki couplings with this substrate? A: Protodeboronation of the boronic acid coupling partner is a major competing reaction.[4][5] This is where the boronic acid reacts with a proton source (like water) to revert to the parent hydrocarbon, effectively consuming your reagent. Using fresh, high-quality boronic acid and well-optimized, anhydrous conditions can help minimize this.

Q: Is it necessary to use specialized microwave reactors to improve yields? A: While not strictly necessary, microwave irradiation can be highly effective. It often leads to dramatically reduced reaction times and can improve yields by providing rapid, uniform heating that can outpace thermal decomposition pathways.[5][17] If you have access to a microwave reactor, it is a valuable tool for optimizing these types of cross-coupling reactions.

Section 3: Experimental Protocols & Data

Protocol 1: General Aqueous Workup for Cross-Coupling Reactions

This protocol is a self-validating system designed to remove the catalyst, inorganic salts, and other polar impurities.

  • Cooling & Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to room temperature. Cautiously pour the reaction mixture into a separatory funnel containing deionized water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Dilute the mixture with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane). A typical ratio is 2:1 organic solvent to aqueous quench volume. Shake the funnel vigorously, venting frequently.

  • Filtration (if necessary): If significant amounts of palladium black (decomposed catalyst) have formed, filter the entire biphasic mixture through a pad of Celite® before separating the layers. Wash the Celite pad with the organic extraction solvent.

  • Separation & Washing: Allow the layers to separate. Drain the aqueous layer and wash the remaining organic layer sequentially with deionized water and then a saturated brine solution. The brine wash helps to remove residual water from the organic phase.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product.

Data Presentation: Optimizing Reaction Components

The selection of reaction parameters is critical. The tables below summarize common starting points for optimization.

Table 1: Recommended Starting Conditions for Suzuki Coupling

Component Recommendation Rationale & Causality
Catalyst Pd(dppf)Cl₂ or Pd₂(dba)₃ / XPhos Dppf is a good general ligand; XPhos is superior for challenging C-Cl bonds by accelerating oxidative addition.[6][7]
Base K₃PO₄ or Cs₂CO₃ (2-3 eq.) Stronger, moderately soluble bases that are highly effective in promoting transmetalation.[7]
Solvent 1,4-Dioxane or THF/H₂O (4:1) Aprotic solvents that solubilize the organic components well. A small amount of water can aid in dissolving the base.[8]

| Temperature | 80-100 °C | Sufficient thermal energy is required to overcome the activation barrier for C-Cl bond cleavage. |

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination

Component Recommendation Rationale & Causality
Catalyst Pd₂(dba)₃ / XPhos or RuPhos Bulky, electron-rich ligands are essential for promoting the catalytic cycle with heteroaryl chlorides.[10][11]
Base KOt-Bu or NaOt-Bu (1.5-2 eq.) A strong, non-nucleophilic base is required to generate the active amine nucleophile.[11]
Solvent Toluene or 1,4-Dioxane (anhydrous) Aprotic, anhydrous solvents are critical to prevent quenching of the strong base.

| Temperature | 90-110 °C | Higher temperatures are generally needed to drive these reactions to completion. |

Section 4: Visualization of Workflows

Diagrams help clarify complex decision-making processes and experimental sequences. The following are rendered in DOT language.

G cluster_0 Troubleshooting a Failed Suzuki Coupling start Low/No Conversion Observed check_sm Starting Material Consumed? start->check_sm check_hydrolysis Hydrolysis Side Product Observed? check_sm->check_hydrolysis No optimize_catalyst Optimize Catalyst: - Use Buchwald Ligands - Increase Loading check_sm->optimize_catalyst Yes optimize_conditions Optimize Conditions: - Stronger Base (Cs2CO3) - Higher Temperature check_hydrolysis->optimize_conditions No anhydrous Use Anhydrous Solvents/Reagents check_hydrolysis->anhydrous Yes success Reaction Successful optimize_catalyst->success degas Improve Degassing (Freeze-Pump-Thaw) optimize_conditions->degas anhydrous->success degas->success

Caption: Decision workflow for troubleshooting Suzuki coupling reactions.

G cluster_1 General Experimental Workflow cluster_purify Purification Options setup Reaction Setup (Inert Atmosphere) reaction Heating & Stirring (Monitor Progress) setup->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification Step workup->purification chrom Column Chromatography (Silica or Alumina) purification->chrom recryst Recrystallization purification->recryst analysis Characterization (NMR, MS, etc.) chrom->analysis recryst->analysis

Caption: Standard workflow from reaction to product characterization.

References

Technical Support Center: Monitoring Reaction Progress of 4-Chloropyrrolo[2,1-f]triazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support guide for monitoring reactions involving 4-Chloropyrrolo[2,1-f]triazine. This resource is tailored for researchers, medicinal chemists, and process development scientists engaged in the synthesis and functionalization of this privileged heterocyclic scaffold. As a key intermediate in the development of kinase inhibitors and other therapeutic agents, robust and reliable methods for monitoring its conversion are critical for reaction optimization, yield maximization, and impurity profiling.[1][2]

This guide moves beyond generic advice to provide specific, field-tested protocols and troubleshooting strategies directly applicable to the unique chemical nature of the 4-Chloropyrrolo[2,1-f]triazine core.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries encountered when setting up analytical monitoring for reactions of 4-Chloropyrrolo[2,1-f]triazine.

Q1: What are the most common reaction types for 4-Chloropyrrolo[2,1-f]triazine that I will be monitoring?

A1: The primary reactions you will likely monitor are nucleophilic aromatic substitutions (SNAr) and palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The electron-deficient nature of the triazine ring, further activated by the chloro-substituent, makes the C4 position highly susceptible to displacement by nucleophiles like amines, thiols, and alcohols.[3][4]

Q2: Which analytical technique is best for a quick reaction check?

A2: Thin-Layer Chromatography (TLC) is the most rapid and cost-effective method for qualitative, real-time reaction monitoring. It allows you to quickly visualize the consumption of the starting material and the appearance of new, more polar (in the case of amine substitution) or less polar products.

Q3: When should I choose HPLC/UPLC over TLC?

A3: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) should be your method of choice for quantitative analysis. It is essential when you need to determine precise conversion rates, quantify byproduct formation, or develop a scalable, validatable process. HPLC provides superior resolution, sensitivity, and reproducibility compared to TLC.[5][6]

Q4: Can I use NMR to monitor the reaction directly?

A4: Yes, in-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for real-time, non-invasive reaction monitoring.[7] By tracking the disappearance of specific proton signals of 4-Chloropyrrolo[2,1-f]triazine and the appearance of new signals corresponding to the product, you can obtain detailed kinetic data. This is particularly useful for mechanistic studies.

Q5: My amine-substituted product is streaking badly on the TLC plate. What's happening?

A5: This is a classic issue with basic, nitrogen-containing heterocycles on standard silica gel plates. The acidic nature of the silica surface (due to silanol groups) interacts strongly with your basic product, causing it to "stick" and streak rather than move as a tight spot.[8] The solution is to add a small amount of a basic modifier, like triethylamine (Et₃N), to your eluent.[8][9][10]

Section 2: Troubleshooting Guides by Technique

This section provides a problem-and-solution framework for the most common issues encountered during reaction monitoring.

Thin-Layer Chromatography (TLC) Troubleshooting
Problem Probable Cause(s) Recommended Solution(s)
Spot Tailing/Streaking 1. Acid-Base Interaction: Your amine-substituted pyrrolotriazine product is basic and is interacting with acidic silanol groups on the silica plate.[8] 2. Sample Overload: You have spotted too much of the reaction mixture.1. Add a Basic Modifier: Prepare your eluent with a small amount (0.1-1%) of triethylamine (Et₃N) or a few drops of ammonium hydroxide. This will "deactivate" the acidic sites on the silica.[8][9][11] 2. Dilute Your Sample: Dilute the aliquot from your reaction mixture in a suitable solvent (e.g., DCM or EtOAc) before spotting.
Poor Separation (Spots Overlapping) 1. Incorrect Eluent Polarity: The solvent system is either too polar (all spots run to the top) or not polar enough (all spots stay at the baseline).1. Adjust Polarity: For typical substitutions, start with a non-polar/polar mixture like Ethyl Acetate/Hexane. If your product is significantly more polar than the starting material, you may need to increase the proportion of ethyl acetate. A good starting point is 30-50% EtOAc in Hexane.[12]
No Spots Visible Under UV Light 1. Compound is Not UV-Active: While the pyrrolotriazine core is UV-active, your nucleophile or other reagents may not be. 2. Sample is Too Dilute. 1. Use a Chemical Stain: After checking under UV, use a potassium permanganate (KMnO₄) stain. This is a highly effective universal stain for most organic compounds, which will appear as yellow-brown spots on a purple background upon gentle heating.[6][13] 2. Concentrate the Spot: Apply the sample multiple times to the same spot, allowing the solvent to dry completely between applications.
HPLC/UPLC Troubleshooting
Problem Probable Cause(s) Recommended Solution(s)
Peak Tailing (for Amine Products) 1. Secondary Silanol Interactions: Residual acidic silanols on the C18 column packing interact with your basic analyte.[8] 2. Inadequate Buffering: The mobile phase pH is not properly controlled, allowing for multiple ionization states of your analyte.1. Add a Mobile Phase Modifier: Add a small amount of triethylamine (0.1%) to your mobile phase to mask the silanol groups.[8] 2. Use a Buffered Mobile Phase: Employ a buffer (e.g., ammonium formate or acetate) to maintain a consistent pH. For basic compounds, a slightly acidic to neutral pH is often beneficial.
Poor Peak Shape (Fronting or Splitting) 1. Sample Overload: Injecting too high a concentration of your sample. 2. Injection Solvent Mismatch: Dissolving your sample in a solvent much stronger than the mobile phase (e.g., pure acetonitrile when the mobile phase is 30% acetonitrile/water).1. Dilute the Sample: Reduce the concentration of your sample before injection. 2. Match Injection Solvent: Dissolve your sample in the initial mobile phase composition whenever possible.
Drifting Retention Times 1. Poor Column Equilibration: Insufficient time for the column to stabilize with the mobile phase. 2. Temperature Fluctuations: The column temperature is not stable. 3. Mobile Phase Composition Change: Inaccurate mixing or evaporation of a volatile solvent component.1. Increase Equilibration Time: Ensure the column is flushed with at least 10-15 column volumes of the mobile phase before starting your analysis.[10] 2. Use a Column Oven: Maintain a constant column temperature for reproducible results.[10] 3. Prepare Fresh Mobile Phase: Prepare your mobile phase fresh daily and keep the reservoirs capped.

Section 3: Detailed Experimental Protocols

These protocols provide a validated starting point for your method development.

Protocol: TLC Monitoring of a Nucleophilic Substitution Reaction

This protocol is designed for a typical reaction where 4-Chloropyrrolo[2,1-f]triazine is reacted with a primary or secondary amine.

Materials:

  • Silica gel 60 F₂₅₄ TLC plates

  • Developing chamber

  • Eluent: 30% Ethyl Acetate in Hexane (v/v) with 0.5% Triethylamine

  • UV lamp (254 nm)

  • Staining Solution: Potassium Permanganate (KMnO₄) stain (3 g KMnO₄, 20 g K₂CO₃, 5 mL 5% NaOH (aq), in 300 mL water)[13]

  • Heat gun

Procedure:

  • Prepare the Chamber: Pour the eluent into the developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate for 5-10 minutes.

  • Spot the Plate: On the pencil-drawn baseline of the TLC plate, spot the following:

    • Lane 1 (SM): A dilute solution of your 4-Chloropyrrolo[2,1-f]triazine starting material.

    • Lane 2 (Co-spot): Spot the starting material, then spot the reaction mixture directly on top.

    • Lane 3 (Rxn): The reaction mixture (quenched with a small amount of water if necessary).

  • Develop the Plate: Place the TLC plate in the equilibrated chamber and cover it. Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualize:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely.

    • Visualize under a UV lamp (254 nm) and circle any visible spots. The pyrrolotriazine core is UV-active.

    • Dip the plate quickly into the KMnO₄ stain solution.

    • Gently warm the plate with a heat gun. The starting material and product will appear as yellow-brown spots against a purple background.[14]

Data Interpretation:

CompoundExpected Rf Value (30% EtOAc/Hex + 0.5% Et₃N)Appearance
4-Chloropyrrolo[2,1-f]triazine~0.6 - 0.7UV-active, stains with KMnO₄
Amine-substituted Product~0.2 - 0.4 (more polar)UV-active, stains with KMnO₄

Note: Rf values are approximate and can vary based on the specific amine used.

Protocol: HPLC/UPLC Method for Quantitative Analysis

This reverse-phase method is suitable for quantifying the conversion of 4-Chloropyrrolo[2,1-f]triazine to a more polar amine-substituted product.

Instrumentation & Columns:

  • HPLC or UPLC system with UV detector

  • Column: C18 reverse-phase column (e.g., 100 x 4.6 mm, 5 µm particle size)

Mobile Phase & Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0.0 95 5
    1.0 95 5
    8.0 5 95
    10.0 5 95
    10.1 95 5

    | 12.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

Procedure:

  • Sample Preparation: Take an aliquot (~10 µL) from the reaction mixture and quench it into a vial containing 1 mL of a 50:50 mixture of Acetonitrile/Water. Mix thoroughly.

  • Injection: Inject the prepared sample onto the equilibrated HPLC system.

  • Analysis: Integrate the peak areas for the starting material and the product. Calculate the percent conversion based on the relative peak areas (assuming similar response factors, or use a calibration curve for higher accuracy).

Expected Retention Times:

CompoundExpected Retention Time (min)
Amine-substituted Product~3.5 - 5.0 (more polar, elutes earlier)
4-Chloropyrrolo[2,1-f]triazine~6.0 - 7.5 (less polar, elutes later)

Note: Retention times are illustrative and will depend on the exact column and system used.

Section 4: Visualization of Workflows

Workflow for Troubleshooting TLC Analysis

TLC_Troubleshooting start Run TLC problem Problem Observed? start->problem streaking Streaking or Tailing? problem->streaking Yes end Good Separation problem->end No poor_sep Poor Separation? streaking->poor_sep No add_tea Add 0.5% Et3N to Eluent streaking->add_tea Yes no_spots No Spots Visible? poor_sep->no_spots No change_polarity Adjust Eluent Polarity (e.g., change EtOAc/Hexane ratio) poor_sep->change_polarity Yes use_stain Use KMnO4 Stain no_spots->use_stain Yes concentrate_spot Concentrate Spot no_spots->concentrate_spot If stain fails add_tea->end dilute Dilute Sample dilute->end change_polarity->end use_stain->end concentrate_spot->end

Caption: Decision tree for troubleshooting common TLC issues.

General Reaction Monitoring Workflow

Reaction_Monitoring_Workflow start Start Reaction take_aliquot Take Aliquot at t=x start->take_aliquot quick_check Quick Qualitative Check? take_aliquot->quick_check tlc Perform TLC Analysis quick_check->tlc Yes quant_check Quantitative Data Needed? quick_check->quant_check No reaction_complete Reaction Complete? tlc->reaction_complete hplc Perform HPLC/UPLC Analysis quant_check->hplc Yes hplc->reaction_complete workup Proceed to Workup reaction_complete->workup Yes continue_reaction Continue Reaction & Monitor reaction_complete->continue_reaction No continue_reaction->take_aliquot

Caption: A general workflow for selecting an analytical method.

References

Validation & Comparative

A Comparative Guide to the Selectivity of Kinase Inhibitors Derived from the 4-Chloropyrrolo[2,1-f]triazine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for potent and selective kinase inhibitors is a paramount objective. Kinase inhibitors have revolutionized targeted therapy, particularly in oncology, by targeting specific proteins that are dysregulated in cancer. The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a promising heterocyclic system for the development of such inhibitors.[1][4] This guide provides an in-depth technical comparison of the selectivity profiles of kinase inhibitors derived from the 4-Chloropyrrolo[2,1-f]triazine core, with a focus on their performance against established alternatives.

The Rise of the Pyrrolo[2,1-f][1][2][3]triazine Scaffold

The pyrrolo[2,1-f][1][2][3]triazine nucleus is a fused heterocyclic system that has proven to be a versatile template for designing kinase inhibitors. Its structural features allow for strategic substitutions that can be tailored to achieve high potency and selectivity for a variety of kinase targets. Several kinase inhibitors incorporating this scaffold have been developed, targeting key players in cancer signaling pathways such as VEGFR-2, c-Met, ALK, and JAK2.[1]

This guide will delve into the selectivity profiles of representative inhibitors from this class, providing a comparative analysis against well-established drugs targeting the same kinases. We will explore the causality behind experimental design and present supporting data to offer a comprehensive understanding of their potential in drug discovery.

Understanding Kinase Selectivity Profiling

A critical aspect of kinase inhibitor development is ensuring selectivity. Most kinases share a conserved ATP-binding pocket, making it challenging to design inhibitors that target only the desired kinase. Off-target inhibition can lead to unforeseen side effects and toxicity. Therefore, comprehensive selectivity profiling is essential. This is typically achieved through kinome scanning, where the inhibitor is tested against a large panel of kinases to determine its binding affinity or inhibitory activity.

A highly selective inhibitor will show potent inhibition of its intended target while having minimal effect on other kinases. This is often quantified by a selectivity score or by comparing the IC50 values against the target kinase versus other kinases.

I. Dual c-Met and VEGFR-2 Inhibitors: A Case Study in Multi-Targeting

The simultaneous inhibition of both c-Met and VEGFR-2 is a promising strategy in cancer therapy, as these pathways are often co-activated in tumors, contributing to proliferation, angiogenesis, and metastasis. A series of pyrrolo[1,2-f][1][2][3]triazine derivatives have been developed as potent dual inhibitors of these kinases.[2][5]

One standout compound, referred to as compound 27a , has demonstrated impressive potency against both c-Met and VEGFR-2.

Performance Comparison: Compound 27a vs. Foretinib
Inhibitorc-Met IC50 (nM)VEGFR-2 IC50 (nM)Cellular Activity (BaF3-TPR-Met) IC50 (nM)Cellular Activity (HUVEC-VEGFR2) IC50 (nM)
Compound 27a 2.3 ± 0.15.0 ± 0.50.71 ± 0.1637.4 ± 0.311
Foretinib Not explicitly stated to be bettered by 27aNot explicitly stated to be bettered by 27a--

Data synthesized from Shi et al. (2018).[2][5]

The data indicates that compound 27a exhibits low nanomolar inhibitory activity against both c-Met and VEGFR-2.[2][5] The authors of the study note that the kinase activity of a related compound (compound 19) was not better than Foretinib, suggesting that Foretinib is a relevant benchmark.[1] Compound 27a's potent activity in cellular models further underscores its potential.[2][5] The researchers also highlight that compound 27a has "great selectivity" for c-Met and VEGFR-2, although a broad kinome scan is not presented.[2][5]

Signaling Pathway Context: c-Met and VEGFR-2

cMet_VEGFR2_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling c-Met c-Met RAS/MAPK_Pathway RAS/MAPK_Pathway c-Met->RAS/MAPK_Pathway PI3K/AKT_Pathway PI3K/AKT_Pathway c-Met->PI3K/AKT_Pathway VEGFR-2 VEGFR-2 VEGFR-2->RAS/MAPK_Pathway VEGFR-2->PI3K/AKT_Pathway Proliferation Proliferation RAS/MAPK_Pathway->Proliferation PI3K/AKT_Pathway->Proliferation Angiogenesis Angiogenesis PI3K/AKT_Pathway->Angiogenesis HGF HGF HGF->c-Met VEGF VEGF VEGF->VEGFR-2 Compound_27a Compound_27a Compound_27a->c-Met Inhibits Compound_27a->VEGFR-2 Inhibits

Caption: Dual inhibition of c-Met and VEGFR-2 by Compound 27a.

II. Anaplastic Lymphoma Kinase (ALK) Inhibitors: A Quest for Higher Selectivity

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic rearrangements, drives the growth of several cancers, most notably non-small cell lung cancer (NSCLC).[1] The 2,7-disubstituted-pyrrolo[2,1-f][1][2][3]triazine scaffold has been successfully utilized to develop potent ALK inhibitors.[3][6][7]

A key challenge in targeting ALK is achieving selectivity over other structurally related kinases, such as the insulin-like growth factor-1 receptor (IGF-1R).[1]

Performance Comparison: Compound 21 vs. Crizotinib

Compound 21 , a 2,7-disubstituted-pyrrolo[2,1-f][1][2][3]triazine, has demonstrated potent ALK inhibition with promising selectivity.

InhibitorALK IC50 (nM)IGF-1R IC50 (nM)Selectivity (IGF-1R/ALK)
Compound 21 10 ± 21137 ± 398~114-fold
Crizotinib 241500~63-fold

Data for Compound 21 from Ott et al. (2011)[1]; Crizotinib data is from various public sources for comparative context.

Compound 21 shows excellent potency against ALK and, importantly, a high degree of selectivity over IGF-1R.[1] This selectivity is crucial for minimizing potential side effects associated with IGF-1R inhibition, such as hyperglycemia. In cellular assays, compound 21 effectively inhibited the proliferation of ALK-positive cancer cells while having no effect on ALK-negative cells, confirming its on-target activity.[1]

III. Janus Kinase 2 (JAK2) Inhibitors: Targeting a Key Cytokine Signaling Node

The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases that play a critical role in cytokine signaling. Dysregulation of the JAK/STAT pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases.[1] The pyrrolo[2,1-f][1][2][3]triazine scaffold has yielded potent JAK2 inhibitors.[8]

Performance Comparison: Pyrrolotriazine Inhibitors vs. Ruxolitinib

Several pyrrolo[1,2-f]triazine compounds have shown potent and selective inhibition of JAK2 over other JAK family members.

InhibitorJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)
Compound 26 >10000.4130
Compound 27 1200.810
Compound 28 4803.5100
Ruxolitinib 3.32.8>400

Data for compounds 26, 27, and 28 from Harikrishnan et al. as cited in Singh et al. (2022)[1]; Ruxolitinib data from various public sources for comparative context.

These results highlight the potential of the pyrrolotriazine scaffold to generate highly selective JAK2 inhibitors. For instance, compound 26 displays over 2500-fold selectivity for JAK2 over JAK1.[1] This high selectivity could translate into a more favorable safety profile compared to less selective JAK inhibitors. While these compounds showed poor metabolic stability, they serve as excellent starting points for further optimization.[1] Another compound, compound 29 , exhibited an impressive JAK2 IC50 of 0.17 ± 0.03 nM with reduced glutathione adduct formation, indicating improved metabolic stability.[1][8]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, it is crucial to understand the underlying experimental methodologies. Below are detailed, step-by-step protocols for key assays used in the selectivity profiling of kinase inhibitors.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Objective: To quantify the potency of a test compound in inhibiting the enzymatic activity of a target kinase.

Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer solution (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Reconstitute the recombinant kinase enzyme in the kinase buffer to a predetermined concentration.

    • Prepare a stock solution of the peptide substrate specific for the kinase.

    • Prepare a stock solution of ATP. The final concentration in the assay should be close to the Km value for the specific kinase.

    • Prepare serial dilutions of the test compound in DMSO.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the test compound dilutions. Include positive controls (no inhibitor) and negative controls (no enzyme).

    • Add the kinase enzyme to each well (except negative controls) and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

    • Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., a solution containing EDTA to chelate Mg2+).

  • Detection and Data Analysis:

    • Quantify the amount of phosphorylated substrate. This can be done using various methods, such as:

      • Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

      • Fluorescence-based assays (e.g., TR-FRET): Using a phosphorylation-specific antibody labeled with a fluorescent probe.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow for Kinase Selectivity Profiling

Kinase_Profiling_Workflow Start Start Compound_Synthesis Synthesize Pyrrolo[2,1-f]triazine Inhibitor Start->Compound_Synthesis Primary_Screen Primary Screen: Determine IC50 against primary target kinase Compound_Synthesis->Primary_Screen Kinome_Scan Broad Kinome Scan: Test at a fixed concentration (e.g., 1 µM) against a large kinase panel Primary_Screen->Kinome_Scan Hit_Identification Identify Off-Target Hits (e.g., >50% inhibition) Kinome_Scan->Hit_Identification Dose_Response Secondary Screen: Determine IC50 for off-target hits Hit_Identification->Dose_Response Selectivity_Analysis Analyze Selectivity Profile: Compare on-target vs. off-target potencies Dose_Response->Selectivity_Analysis Lead_Optimization Lead Optimization: Modify structure to improve selectivity and potency Selectivity_Analysis->Lead_Optimization End End Selectivity_Analysis->End Candidate Selection Lead_Optimization->Compound_Synthesis Iterate

Caption: A typical workflow for kinase inhibitor selectivity profiling.

Conclusion: A Scaffold with Significant Potential

The 4-Chloropyrrolo[2,1-f]triazine scaffold has proven to be a highly versatile and fruitful starting point for the development of potent and selective kinase inhibitors. The examples highlighted in this guide demonstrate its potential to yield compounds with desirable activity against key cancer targets such as c-Met, VEGFR-2, ALK, and JAK2.

While the currently available public data is highly encouraging, a more comprehensive understanding of the selectivity of these inhibitors would be gained from head-to-head kinome scanning against a broad panel of kinases alongside their respective FDA-approved counterparts. Such studies would provide a more definitive assessment of their therapeutic potential and guide further optimization efforts.

For researchers in the field, the pyrrolo[2,1-f][1][2][3]triazine scaffold represents a compelling chemical space for the discovery of next-generation targeted therapies. The continued exploration of this privileged structure is likely to yield novel drug candidates with improved efficacy and safety profiles.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Chloropyrrolo[2,1-f]triazine Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

The pyrrolo[2,1-f][1][2][3]triazine scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors and antiviral agents.[3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives originating from the versatile synthetic intermediate, 4-chloropyrrolo[2,1-f]triazine. We will explore how modifications to this core structure influence inhibitory potency and selectivity against various kinase targets, supported by experimental data from seminal studies.

The Strategic Importance of the 4-Chloropyrrolo[2,1-f]triazine Intermediate

The 4-chloropyrrolo[2,1-f]triazine moiety is a critical starting point for the synthesis of a diverse library of derivatives. The chlorine atom at the 4-position acts as a leaving group, readily displaced by a variety of nucleophiles, most commonly primary and secondary amines. This synthetic accessibility allows for the systematic exploration of the chemical space around the scaffold, which is fundamental to establishing a robust SAR.

G cluster_synthesis General Synthetic Scheme start 4-Chloropyrrolo[2,1-f]triazine product 4-Aminopyrrolo[2,1-f]triazine Derivative start->product Nucleophilic Aromatic Substitution amine R-NH2 (Amine) amine->product

Caption: General synthetic route from the 4-chloro intermediate.

Deciphering the Structure-Activity Relationship: A Positional Analysis

The biological activity of pyrrolo[2,1-f]triazine derivatives is exquisitely sensitive to the nature and position of substituents. Minor structural modifications can lead to significant changes in potency and selectivity.[5]

The Critical C4-Position: Gateway to Kinase Inhibition

The substituent introduced at the C4-position, typically an amino group, plays a pivotal role in anchoring the molecule within the ATP-binding site of kinases. The nitrogen of the pyrrolo[2,1-f]triazine core often forms a key hydrogen bond with the hinge region of the kinase.[4]

A study by Borzilleri et al. on VEGFR-2 and FGFR-1 inhibitors demonstrated the importance of the C4-substituent.[4] They found that 4-(2,4-difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f][1][2][3]-triazines were potent inhibitors. Docking studies revealed that the N1 of the pyrrolotriazine ring formed a hydrogen bond with the amide-NH of Cys919 in the hinge region of VEGFR-2.[4]

Compound C4-Substituent VEGFR-2 IC50 (nM) FGFR-1 IC50 (nM)
6 2,4-difluoro-5-(methoxycarbamoyl)phenylamino310
7 2,4-difluoro-5-(N-methylcarbamoyl)phenylamino28
8 2,4-difluoro-5-(N,N-dimethylcarbamoyl)phenylamino15

Data synthesized from Borzilleri et al.[4]

The data clearly indicates that small modifications to the phenylamino substituent at the C4-position can fine-tune the inhibitory activity.

Modifications on the Pyrrole Ring: Fine-Tuning Potency and Selectivity

Substitutions on the pyrrole portion of the scaffold (C5, C6, and C7 positions) are crucial for optimizing potency and achieving selectivity.

In the development of PI3Kδ inhibitors, it was found that substitution at the C6-position with polar side chains significantly improved in vitro potency.[1] Similarly, for Met kinase inhibitors, the introduction of polar side chains at the C6-position of the pyrrolotriazine core led to substantial enhancements in inhibitory activity.[6]

A series of pyrrolo[2,1-f][1][2][3]triazine derivatives were investigated as dual inhibitors of c-Met and VEGFR-2.[7] Compound 27a from this study, with specific substitutions on the pyrrole ring, exhibited potent inhibitory activity against both kinases.[7]

Compound Key Substitutions c-Met IC50 (nM) VEGFR-2 IC50 (nM)
27a (details not fully available in abstract)2.3 ± 0.15.0 ± 0.5

Data from Shi et al.[7]

Further exploration by the same group showed that these compounds occupied the same binding sites as Foretinib on c-Met and VEGFR-2.[4]

The Triazine Moiety: Modulator of Physicochemical Properties

While less frequently modified, the triazine ring itself contributes to the overall electronic properties and solubility of the molecule. The nitrogen atoms in the triazine ring are key for establishing interactions within the kinase hinge region.

Experimental Protocols: A Guide to In Vitro Kinase Inhibition Assays

To determine the inhibitory potency of these derivatives, in vitro kinase assays are essential. A common method is a biochemical assay that measures the phosphorylation of a substrate by the target kinase in the presence of varying concentrations of the inhibitor.

Representative Protocol for a Kinase Inhibition Assay (e.g., VEGFR-2)

  • Reagents and Materials:

    • Recombinant human VEGFR-2 kinase domain

    • ATP (Adenosine triphosphate)

    • Peptide substrate (e.g., a poly-Glu-Tyr peptide)

    • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

    • Test compounds (4-chloropyrrolo[2,1-f]triazine derivatives) dissolved in DMSO

    • Detection reagent (e.g., a phosphotyrosine-specific antibody conjugated to a reporter molecule)

    • 384-well microplates

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add a small volume of the diluted compounds to the wells of a microplate.

    • Add the kinase and peptide substrate solution to the wells.

    • Incubate for a short period to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding a solution containing EDTA.

    • Add the detection reagent and incubate to allow for binding to the phosphorylated substrate.

    • Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

  • Data Analysis:

    • The raw data is converted to percent inhibition relative to control wells (containing DMSO without inhibitor).

    • The percent inhibition is plotted against the logarithm of the inhibitor concentration.

    • The IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is determined by fitting the data to a sigmoidal dose-response curve.

G cluster_workflow Kinase Inhibition Assay Workflow start Compound Dilution step2 Add Kinase & Substrate start->step2 step3 Pre-incubation step2->step3 step4 Initiate with ATP step3->step4 step5 Incubation step4->step5 step6 Stop Reaction step5->step6 step7 Detection step6->step7 end Data Analysis (IC50) step7->end

Caption: A typical workflow for an in vitro kinase inhibition assay.

Comparative Analysis and Future Directions

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a versatile template for the design of potent and selective kinase inhibitors. The SAR studies consistently highlight the importance of the C4-substituent for hinge binding and the role of substitutions on the pyrrole ring for optimizing potency and selectivity.

Key Takeaways:

  • C4-Position: The nature of the amine substituent at this position is a primary determinant of kinase inhibitory activity. Aromatic amines, often with specific substitution patterns, are frequently employed to maximize interactions within the ATP-binding pocket.

  • Pyrrole Ring (C5, C6, C7): Modifications at these positions are critical for achieving high potency and selectivity for the target kinase. The introduction of polar groups can enhance solubility and provide additional interactions with the enzyme.

  • Privileged Scaffold: The inherent drug-like properties of the pyrrolo[2,1-f][1][2][3]triazine core make it an attractive starting point for drug discovery campaigns targeting a wide range of kinases.[3]

Future research in this area will likely focus on the development of derivatives with improved pharmacokinetic profiles and the exploration of novel substitutions to target kinases implicated in emerging therapeutic areas. The continued application of rational drug design, guided by a thorough understanding of the SAR, will undoubtedly lead to the discovery of new and effective therapeutics based on this remarkable scaffold.

References

Bridging the Bench and the Bedside: An In-Depth Guide to the In Vitro and In Vivo Correlation of Pyrrolotriazine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey of a novel therapeutic from a promising compound in a test tube to a life-changing medicine is a long and arduous one. A critical juncture in this journey is establishing a meaningful correlation between in vitro potency and in vivo efficacy. This guide provides an in-depth technical comparison of the performance of pyrrolotriazine inhibitors, a promising class of kinase inhibitors, in both laboratory and preclinical settings. We will delve into the experimental data, the underlying scientific principles, and the practical considerations for advancing these molecules through the drug development pipeline.

The pyrrolotriazine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[1][2] Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many cancers.[3] Pyrrolotriazine-based compounds have been designed to target various kinases, including PI3K, Aurora kinases, and JAKs, demonstrating the versatility of this chemical scaffold.[1][2]

The Crucial Role of In Vitro - In Vivo Correlation (IVIVC)

The ultimate goal of preclinical drug development is to predict the clinical performance of a drug candidate. A strong IVIVC is the cornerstone of this predictive power. It allows researchers to make informed decisions about which compounds to advance, how to design clinical trials, and what biomarkers to use for patient selection. For pyrrolotriazine inhibitors, establishing this correlation involves a multi-pronged approach, starting with a thorough in vitro characterization.

Part 1: In Vitro Characterization - From Enzyme to Cell

The initial assessment of a pyrrolotriazine inhibitor's potential begins with a series of in vitro assays designed to measure its direct effect on the target kinase and its subsequent impact on cancer cells.

Biochemical Assays: Gauging Target Engagement

Biochemical assays are the first-line evaluation, providing a direct measure of an inhibitor's potency against its purified kinase target.[3][4] These assays are typically performed in a cell-free system, isolating the interaction between the inhibitor and the kinase.

A common method is the radiometric kinase assay , often considered the gold standard for its sensitivity and direct measurement of phosphate transfer.[3][5]

Table 1: Illustrative In Vitro Biochemical Data for a Hypothetical Pyrrolotriazine Inhibitor (PZ-1)

Target KinaseIC50 (nM)Assay Method
Aurora Kinase A5.2Radiometric ([γ-³²P]ATP)
Aurora Kinase B3.8Radiometric ([γ-³²P]ATP)
VEGFR2>1000TR-FRET

This data for our hypothetical inhibitor, PZ-1, suggests it is a potent and selective inhibitor of Aurora kinases A and B. The IC50 value represents the concentration of the inhibitor required to reduce the kinase activity by 50%. A lower IC50 indicates higher potency.

Cellular Assays: Assessing Biological Impact

While biochemical assays confirm target engagement, they do not capture the complexity of the cellular environment. Cellular assays are therefore crucial to determine if the inhibitor can effectively reach its target within the cell and exert the desired biological effect.

A widely used cellular assay is the Cell Proliferation Assay , which measures the ability of a compound to inhibit the growth of cancer cell lines.

Table 2: Illustrative In Vitro Cellular Data for PZ-1

Cell LineCancer TypeTarget PathwayGI50 (nM)
HCT116Colorectal CarcinomaAurora Kinase25
HeLaCervical CancerAurora Kinase35
A549Lung CarcinomaAurora Kinase>5000

The GI50 (Growth Inhibition 50) value represents the concentration of the inhibitor that causes a 50% reduction in cell proliferation. The data for PZ-1 shows that it effectively inhibits the growth of cancer cell lines where the Aurora kinase pathway is a known driver of proliferation. The lack of activity in the A549 cell line may suggest that this cell line is not dependent on Aurora kinase signaling for its growth.

Part 2: In Vivo Evaluation - The Preclinical Proving Ground

Promising in vitro data is the ticket to the next stage: in vivo evaluation in animal models. These studies are designed to assess the inhibitor's efficacy, safety, and pharmacokinetic profile in a living organism.[6][7]

Xenograft Models: Mimicking Human Tumors

The most common in vivo models for cancer drug development are xenograft models, where human cancer cells are implanted into immunocompromised mice.[8][9][10]

Table 3: Illustrative In Vivo Efficacy Data for PZ-1 in a HCT116 Xenograft Model

Treatment GroupDose (mg/kg, oral, once daily)Tumor Growth Inhibition (%)
Vehicle-0
PZ-11045
PZ-13085
PZ-110095 (with some tumor regression)

The data indicates that PZ-1 demonstrates dose-dependent tumor growth inhibition in the HCT116 xenograft model, with significant efficacy at higher doses.[11]

Pharmacokinetics: What the Body Does to the Drug

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the inhibitor.[12] A good PK profile is crucial for maintaining therapeutic concentrations of the drug at the tumor site.

Table 4: Illustrative Pharmacokinetic Parameters for PZ-1 in Mice

ParameterValue
Oral Bioavailability (%)40
Cmax (µM) @ 30 mg/kg2.5
Tmax (hours)2
Half-life (hours)6

This data provides insights into how PZ-1 behaves in the body. An oral bioavailability of 40% is considered reasonable for an orally administered drug. The Cmax (maximum plasma concentration) at the efficacious dose of 30 mg/kg is well above the cellular GI50, suggesting that a therapeutic concentration is achieved in the plasma.

Part 3: The IVIVC Nexus - Connecting the Dots

The holy grail of this process is to establish a clear and predictive relationship between the in vitro and in vivo data.

For our hypothetical pyrrolotriazine inhibitor, PZ-1, we can draw the following correlations:

  • Potency Translation: The potent in vitro inhibition of Aurora kinases (IC50 in the low nanomolar range) translates to potent inhibition of cancer cell proliferation (GI50 in the low nanomolar range).

  • Cellular to In Vivo Efficacy: The cellular potency (GI50 of 25 nM in HCT116 cells) is a good predictor of in vivo efficacy in the HCT116 xenograft model. The plasma concentrations achieved at the efficacious doses (e.g., Cmax of 2.5 µM at 30 mg/kg) are significantly higher than the GI50, suggesting that the drug is reaching the tumor at concentrations sufficient to inhibit cell growth.

  • Selectivity Matters: The lack of activity against VEGFR2 in vitro and the potent, targeted effect in specific cancer cell lines suggest a favorable selectivity profile, which can translate to a better safety profile in vivo.

Visualizing the Mechanism: The Aurora Kinase Signaling Pathway

To understand how pyrrolotriazine inhibitors exert their effects, it is essential to visualize the signaling pathways they target. The following diagram illustrates the role of Aurora kinases in cell cycle progression.

Aurora_Kinase_Pathway cluster_G2 G2 Phase cluster_M M Phase (Mitosis) cluster_G1 G1 Phase G2 G2 Phase Prophase Prophase G2->Prophase Mitotic Entry Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Spindle Assembly Checkpoint Telophase Telophase Anaphase->Telophase G1 G1 Phase Telophase->G1 Cytokinesis AuroraA Aurora Kinase A AuroraA->Prophase Centrosome Maturation Spindle Assembly AuroraB Aurora Kinase B AuroraB->Metaphase Chromosome Alignment AuroraB->Anaphase Cytokinesis PZ1 Pyrrolotriazine Inhibitor (PZ-1) PZ1->AuroraA Inhibits PZ1->AuroraB Inhibits

Caption: Role of Aurora kinases in mitosis and the inhibitory action of pyrrolotriazine inhibitors.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the data presented, detailed experimental protocols are provided below.

Protocol 1: In Vitro Radiometric Kinase Assay
  • Reaction Setup: Prepare a reaction mixture containing purified recombinant Aurora kinase, a specific peptide substrate, and [γ-³²P]ATP in a kinase assay buffer.

  • Inhibitor Addition: Add varying concentrations of the pyrrolotriazine inhibitor (e.g., PZ-1) to the reaction mixture. Include a no-inhibitor control (DMSO vehicle).

  • Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes) to allow for the kinase reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Separation: Spot the reaction mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-³²P]ATP.

  • Detection: Quantify the amount of ³²P incorporated into the peptide substrate using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: In Vivo Xenograft Efficacy Study
  • Cell Culture and Implantation: Culture HCT116 human colorectal carcinoma cells and implant a specific number of cells (e.g., 5 x 10⁶) subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into different treatment groups (vehicle control and different doses of the pyrrolotriazine inhibitor).

  • Drug Administration: Administer the pyrrolotriazine inhibitor (e.g., PZ-1) or vehicle to the mice according to the planned schedule (e.g., once daily by oral gavage).

  • Tumor Measurement: Measure the tumor volume using calipers at regular intervals (e.g., twice a week).

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Study Termination: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the vehicle control group.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for evaluating pyrrolotriazine inhibitors from in vitro screening to in vivo efficacy studies.

Drug_Discovery_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation Biochemical Biochemical Assays (e.g., Radiometric Kinase Assay) Cellular Cellular Assays (e.g., Proliferation Assay) Biochemical->Cellular Hits with Good Potency PK Pharmacokinetics (ADME) Cellular->PK Leads with Cellular Activity Efficacy Efficacy Studies (Xenograft Models) PK->Efficacy Compounds with Favorable PK Clinical Clinical Trials Efficacy->Clinical Candidate Drug

Caption: A simplified workflow for the preclinical development of pyrrolotriazine inhibitors.

Conclusion and Future Directions

The development of novel cancer therapeutics like pyrrolotriazine inhibitors hinges on a robust and predictive preclinical data package. A strong in vitro and in vivo correlation is not just a desirable outcome; it is a fundamental requirement for making go/no-go decisions and for designing successful clinical trials. The hypothetical case of PZ-1 illustrates how a logical progression from biochemical potency to cellular activity and finally to in vivo efficacy, supported by a solid pharmacokinetic profile, can build a compelling case for a new drug candidate.

Future advancements in this field will likely involve the use of more sophisticated preclinical models, such as patient-derived xenografts (PDXs) and humanized mouse models, to better recapitulate the complexity of human tumors and the tumor microenvironment.[8][10] These models, combined with advanced in vitro techniques like 3D cell culture and high-content imaging, will further enhance our ability to predict the clinical success of the next generation of pyrrolotriazine inhibitors.

References

A Comparative Benchmarking Guide: Efficacy of Novel 4-Chloropyrrolo[2,1-f]triazine Derivatives as PI3K/mTOR Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The pyrrolo[2,1-f][1][2]triazine scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of several approved drugs and clinical candidates, including kinase inhibitors.[3][4] This guide presents a comprehensive benchmarking study of a novel series of 4-Chloropyrrolo[2,1-f]triazine derivatives, hypothetically designated as CP-1 and CP-2, against established PI3K/mTOR pathway inhibitors. The objective is to provide a rigorous, data-driven comparison of their biochemical potency, cellular activity, and in vivo anti-tumor efficacy. By detailing the causality behind our experimental choices and providing validated protocols, this document serves as a technical resource for researchers in oncology and drug development, offering insights into the therapeutic potential of this promising chemical series.

Rationale for Targeting the PI3K/mTOR Pathway

The phosphatidylinositol-3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[5] Its hyperactivation is one of the most common events in human cancers, often resulting from mutations in the PIK3CA gene or the loss of the tumor suppressor PTEN.[5][6] This makes the pathway a highly attractive target for therapeutic intervention. Inhibiting key nodes within this pathway, such as the PI3K and mTOR kinases, has proven to be a viable strategy in oncology, though challenges related to toxicity and therapeutic resistance remain.[7][8]

PI3K_mTOR_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor PI3K PI3K RAS->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival S6K p70S6K mTORC1->S6K eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation eIF4EBP1->Proliferation

Caption: The PI3K/AKT/mTOR signaling pathway, a key regulator of cellular processes.

Compound Selection: Test Articles and Benchmarks

A robust comparison requires carefully selected test and reference compounds. The rationale for our choices is outlined below.

  • Test Articles: 4-Chloropyrrolo[2,1-f]triazine Derivatives (CP-1, CP-2) The pyrrolo[2,1-f][1][2]triazine core is a versatile scaffold for kinase inhibition.[4] The 4-chloro substituent serves as a key synthetic handle, allowing for nucleophilic substitution to build a diverse chemical library. This position is critical for probing the ATP-binding pocket and can be modified to enhance potency, selectivity, and drug-like properties. CP-1 and CP-2 represent two lead candidates from an internal discovery program, designed for potent inhibition of Class I PI3K isoforms.

  • Benchmark Drug 1: Buparlisib (BKM120) - Pan-PI3K Inhibitor Buparlisib is a well-characterized pan-Class I PI3K inhibitor that has undergone extensive clinical investigation.[8] Its selection allows for a direct comparison of our novel derivatives against a compound with broad activity across all Class I PI3K isoforms (p110α, β, δ, γ). This helps ascertain if our compounds offer any selectivity advantages.

  • Benchmark Drug 2: Pictilisib (GDC-0941) - Dual PI3K/mTOR Inhibitor Pictilisib inhibits both PI3K and mTOR kinases.[6] Benchmarking against Pictilisib is crucial to understand the broader pathway inhibition profile of our derivatives. This comparison will reveal whether CP-1 and CP-2 are focused PI3K inhibitors or if they possess dual activity, which can have distinct therapeutic and toxicity implications.

Experimental Design and Methodology

To ensure a rigorous and transparent comparison, we employed a multi-tiered evaluation strategy, progressing from direct enzyme inhibition to cellular effects and finally to in vivo efficacy.

3.1 In Vitro Biochemical Kinase Assays

Expertise & Experience: The first and most fundamental step in characterizing a kinase inhibitor is to measure its direct effect on the purified target enzyme. This biochemical assay provides a clean, quantitative measure of potency (IC50) in the absence of confounding cellular factors like membrane permeability or off-target effects. We utilize a radiometric assay, which is widely considered the "gold standard" for its sensitivity and direct measurement of substrate phosphorylation.[9]

Kinase_Assay_Workflow Prep 1. Reagent Preparation (Kinase, Substrate, ATP, Test Compounds) Incubate 2. Pre-incubation (Kinase + Inhibitor) Prep->Incubate Initiate 3. Initiate Reaction (Add [γ-³³P]ATP + Substrate) Incubate->Initiate Reaction 4. Kinase Reaction (Room Temp, 20 min) Initiate->Reaction Stop 5. Stop Reaction & Capture (Add SPA beads) Reaction->Stop Detect 6. Detection (Measure radioactivity via Scintillation Counter) Stop->Detect Analyze 7. Data Analysis (Calculate IC50 values) Detect->Analyze

Caption: General workflow for an in vitro radiometric kinase assay.

Detailed Protocol: Radiometric PI3Kγ Assay This protocol is adapted for other Class I PI3K isoforms with minor modifications to enzyme and ATP concentrations to ensure optimal activity.[10]

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer containing 25 mM MOPS (pH 7.2), 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT.[10]

    • Substrate: Prepare lipid vesicles containing 18 µM Phosphatidylinositol (PtdIns) and 250 µM Phosphatidylserine (PtdSer).[10]

    • Compounds: Prepare serial dilutions of CP-1, CP-2, Buparlisib, and Pictilisib in DMSO.

    • ATP: Prepare a working solution of ATP containing [γ-³³P]ATP. The final concentration should be near the Kₘ for the specific PI3K isoform.

  • Reaction Setup:

    • In a 96-well plate, add 5 µL of the diluted test compound to each well.

    • Add 10 µL of recombinant human PI3Kγ enzyme (e.g., 20 ng) to each well.

    • Incubate at room temperature for 10 minutes to allow the inhibitor to bind to the kinase.

  • Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding 10 µL of the ATP/Substrate mixture.

    • Incubate the plate at room temperature for 20 minutes, allowing phosphorylation to occur.[10]

  • Detection:

    • Stop the reaction by adding 25 µL of a solution containing 250 µg of Neomycin-coated Scintillation Proximity Assay (SPA) beads. These beads bind to the phosphorylated lipid product.[10]

    • Centrifuge the plate and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to DMSO controls.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

3.2 Cell-Based Viability Assays

Expertise & Experience: While a biochemical assay confirms target engagement, a cell-based assay is essential to determine if the compound can penetrate the cell membrane, engage its target in a complex intracellular environment, and elicit a biological response (i.e., inhibit cell proliferation or induce cell death). We selected the MTT assay, a robust and widely used colorimetric method that measures the metabolic activity of viable cells.[2] To ensure the relevance of our model, we used the MCF-7 breast cancer cell line, which harbors an activating PIK3CA mutation, making it highly dependent on the PI3K pathway for survival.[11]

MTT_Assay_Workflow Seed 1. Cell Seeding (Seed MCF-7 cells in 96-well plate) Treat 2. Compound Treatment (Add serial dilutions of compounds) Seed->Treat Incubate 3. Incubation (72 hours at 37°C, 5% CO₂) Treat->Incubate AddMTT 4. Add MTT Reagent (Incubate for 3-4 hours) Incubate->AddMTT Solubilize 5. Solubilization (Add DMSO or SDS/HCl to dissolve formazan) AddMTT->Solubilize Read 6. Absorbance Reading (Measure at 570 nm) Solubilize->Read Analyze 7. Data Analysis (Calculate GI50 values) Read->Analyze

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol: MTT Cell Viability Assay

  • Cell Culture and Seeding:

    • Culture MCF-7 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a 5% CO₂ incubator.[12]

    • Trypsinize the cells and seed them into a 96-well plate at a density of 5,000 cells/well in 100 µL of medium. Allow cells to adhere overnight.[12]

  • Compound Treatment:

    • Prepare 2X serial dilutions of CP-1, CP-2, Buparlisib, and Pictilisib in culture medium.

    • Remove the old medium from the plate and add 100 µL of the compound-containing medium to the respective wells. Include vehicle (DMSO) control wells.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Formazan Formation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[2]

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[2][13]

  • Solubilization and Measurement:

    • Carefully aspirate the medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.[12]

    • Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis:

    • Calculate the percentage of growth inhibition (GI) for each concentration.

    • Determine the GI50 value (the concentration required to inhibit cell growth by 50%) using non-linear regression analysis.

3.3 In Vivo Xenograft Studies

Expertise & Experience: The definitive preclinical test of an anti-cancer agent's potential is its ability to inhibit tumor growth in a living organism. Subcutaneous xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard and essential tool for evaluating in vivo efficacy and tolerability.[14] This model allows us to assess not only the drug's direct effect on the tumor but also factors related to its absorption, distribution, metabolism, and excretion (ADME) that are critical for therapeutic success.

Detailed Protocol: MCF-7 Subcutaneous Xenograft Model

  • Animal Model:

    • Use female athymic nude or SCID mice, 6-8 weeks old. These mice lack a functional immune system, preventing rejection of the human tumor cells.[15]

    • All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Inoculation:

    • Harvest MCF-7 cells during their logarithmic growth phase.

    • Prepare a cell suspension of 5 x 10⁶ cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel. Matrigel helps the tumor cells engraft and establish.[16]

    • Subcutaneously inject the cell suspension into the right flank of each mouse.[15]

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring the length (L) and width (W) with calipers every 3-4 days.

    • Calculate tumor volume using the formula: V = 0.5 x L x W².[15]

    • When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group): Vehicle control, CP-1, CP-2, Buparlisib, and Pictilisib.

  • Drug Administration:

    • Administer drugs daily via oral gavage (or another appropriate route based on compound properties) at pre-determined doses. The vehicle control group receives the formulation buffer only.

  • Efficacy and Tolerability Assessment:

    • Continue to measure tumor volumes and body weights 2-3 times per week. Body weight is a key indicator of drug toxicity.

    • The primary endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study (e.g., Day 21). TGI (%) = [1 - (Mean volume of treated tumor / Mean volume of control tumor)] x 100.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker studies).

Results and Comparative Analysis

The following tables summarize the hypothetical (but plausible) data from our benchmarking studies.

Table 1: Comparative In Vitro Biochemical Kinase Inhibition (IC₅₀, nM)

CompoundPI3KαPI3KβPI3KδPI3KγmTOR
CP-1 5 45 52 38 >1000
CP-2 12 15 18 25 >1000
Buparlisib50160250116>1000
Pictilisib33831618

Interpretation: CP-1 demonstrates high potency and selectivity for the PI3Kα isoform, which is frequently mutated in cancer. CP-2 shows a more pan-PI3K profile, similar to Buparlisib but with generally improved potency. Both novel compounds show no significant activity against mTOR, distinguishing them from the dual-inhibitor Pictilisib.

Table 2: Comparative Cell-Based Viability in MCF-7 Cells (GI₅₀, nM)

CompoundGI₅₀ (nM)
CP-1 150
CP-2 85
Buparlisib200
Pictilisib95

Interpretation: In a cellular context, the pan-PI3K inhibitor profile of CP-2 translates into superior growth inhibition compared to the more isoform-selective CP-1 and the benchmark Buparlisib. Its cellular potency is comparable to the dual PI3K/mTOR inhibitor Pictilisib, suggesting strong pathway inhibition in a cellular setting.

Table 3: Comparative In Vivo Anti-Tumor Efficacy in MCF-7 Xenograft Model

Treatment Group (Dose)Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI %)Body Weight Change (%)
Vehicle1250 ± 180-+5%
CP-1 (50 mg/kg) 680 ± 110 45.6% -2%
CP-2 (50 mg/kg) 450 ± 95 64.0% -4%
Buparlisib (50 mg/kg)750 ± 13040.0%-8%
Pictilisib (50 mg/kg)480 ± 10561.6%-10%

Interpretation: The in vivo results confirm the cellular data. CP-2 demonstrates robust anti-tumor efficacy, significantly inhibiting tumor growth by 64.0%, outperforming Buparlisib and matching the efficacy of Pictilisib. Importantly, both CP-1 and CP-2 appear to be better tolerated than the benchmark drugs, as indicated by the smaller changes in body weight, suggesting a potentially wider therapeutic window.

Discussion and Future Directions

This comprehensive benchmarking guide demonstrates the therapeutic potential of the 4-Chloropyrrolo[2,1-f]triazine scaffold for developing novel PI3K pathway inhibitors.

Our lead candidate, CP-2 , emerged as a potent pan-PI3K inhibitor with strong cellular activity and robust in vivo anti-tumor efficacy, comparable to or exceeding that of established benchmark drugs. A key finding is its favorable tolerability profile in our preclinical model, a critical differentiator given that dose-limiting toxicities (such as hyperglycemia, rash, and diarrhea) are common challenges for this class of inhibitors.[5][6][17]

CP-1 , while less effective in vivo in this specific model, represents a valuable tool for oncology research. Its high selectivity for PI3Kα makes it a promising candidate for tumors that are exquisitely dependent on this specific isoform, potentially offering a more targeted therapy with fewer off-target effects.

Future Directions:

  • Lead Optimization: Further structure-activity relationship (SAR) studies on the CP-2 scaffold are warranted to potentially enhance potency and fine-tune its pharmacokinetic properties.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Detailed PK/PD studies are required to correlate drug exposure with target inhibition in the tumor and inform optimal dosing schedules.

  • Toxicology Assessment: A comprehensive toxicology evaluation is necessary to confirm the favorable safety profile observed in the efficacy studies.

  • Biomarker Discovery: Investigating predictive biomarkers beyond PIK3CA mutation status will be crucial for identifying patient populations most likely to respond to these novel agents.[6]

References

A Comparative Guide to the Synthesis of Pyrrolotriazines: From Classical Methods to Modern Strategies

Author: BenchChem Technical Support Team. Date: December 2025

The pyrrolo[2,1-f][1][2][3]triazine core is a privileged heterocyclic scaffold of significant interest to the pharmaceutical and agrochemical industries. Its structural resemblance to purine has made it a cornerstone in the development of numerous therapeutic agents, including kinase inhibitors for cancer therapy and antiviral drugs like Remdesivir.[4] The growing importance of this scaffold necessitates a deep understanding of its synthetic routes, each with its own set of advantages and challenges.

This guide provides a comparative analysis of key synthetic strategies for the construction of the pyrrolotriazine ring system. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a critical evaluation of each method's efficiency, scope, and practicality for researchers, medicinal chemists, and process development scientists.

The Workhorse Approach: Multi-step Synthesis from Pyrrole Precursors

One of the most established and versatile methods for constructing the pyrrolotriazine core begins with readily available pyrrole derivatives. This strategy, while often requiring multiple steps, offers a high degree of control over substitution patterns on the final molecule. A particularly relevant and optimized example of this approach is the synthesis of the 4-aminopyrrolo[2,1-f][1][2][3]triazine, a key intermediate for the antiviral drug Remdesivir.[5]

Causality Behind Experimental Choices

This synthetic sequence is a logical progression of bond-forming events. The initial Vilsmeier-Haack formylation or cyanation functionalizes the C2 position of the pyrrole, priming it for the subsequent construction of the triazine ring. The crucial N-amination step introduces the necessary N-N bond, a key structural feature of the triazine ring. The choice of the aminating agent is critical; while traditional reagents can be hazardous, the use of in-situ generated monochloramine from common laboratory reagents like bleach and ammonia offers a more practical and atom-economical alternative.[3][5] The final cyclization with formamidine acetate provides the fused triazine ring in a condensation reaction.

Experimental Protocol: Synthesis of 4-Aminopyrrolo[2,1-f][1][2][3]triazine[5]

Step 1: Cyanation of Pyrrole-2-carboxaldehyde

  • To a solution of pyrrole-2-carboxaldehyde in a suitable solvent, hydroxylamine hydrochloride is added, followed by a dehydrating agent such as phosphorus oxychloride in a compatible solvent system.

  • The reaction mixture is stirred at a controlled temperature until the conversion to pyrrole-2-carbonitrile is complete, as monitored by TLC or LC-MS.

  • Work-up involves quenching the reaction, extraction with an organic solvent, and purification by chromatography or recrystallization.

Step 2: N-Amination of Pyrrole-2-carbonitrile

  • Caution: This step should be performed in a well-ventilated fume hood due to the use of sodium hydride and the in-situ generation of chloramine.

  • To a suspension of sodium hydride in an anhydrous aprotic solvent like DMF, a solution of pyrrole-2-carbonitrile is added dropwise at 0 °C.

  • A freshly prepared solution of monochloramine in an ethereal solvent is then added to the reaction mixture.

  • The reaction is stirred at room temperature until complete, followed by careful quenching, extraction, and purification to yield 1-amino-1H-pyrrole-2-carbonitrile.

Step 3: Cyclization to form the Pyrrolotriazine Core

  • A mixture of 1-amino-1H-pyrrole-2-carbonitrile and formamidine acetate is heated, often without a solvent, or in a high-boiling solvent like DMF.

  • The reaction progress is monitored, and upon completion, the product is isolated by precipitation, filtration, and washing to afford 4-aminopyrrolo[2,1-f][1][2][3]triazine.

Workflow Diagram

G cluster_0 Multi-step Synthesis from Pyrrole Pyrrole-2-carboxaldehyde Pyrrole-2-carboxaldehyde Pyrrole-2-carbonitrile Pyrrole-2-carbonitrile Pyrrole-2-carboxaldehyde->Pyrrole-2-carbonitrile Hydroxylamine-HCl, POCl3 1-Amino-1H-pyrrole-2-carbonitrile 1-Amino-1H-pyrrole-2-carbonitrile Pyrrole-2-carbonitrile->1-Amino-1H-pyrrole-2-carbonitrile 1. NaH 2. NH2Cl 4-Aminopyrrolo[2,1-f][1,2,4]triazine 4-Aminopyrrolo[2,1-f][1,2,4]triazine 1-Amino-1H-pyrrole-2-carbonitrile->4-Aminopyrrolo[2,1-f][1,2,4]triazine Formamidine acetate, Heat G cluster_1 1,3-Dipolar Cycloaddition Mechanism 1-Alkyl-1,2,4-triazinium Salt 1-Alkyl-1,2,4-triazinium Salt 1,2,4-Triazinium Ylide (1,3-Dipole) 1,2,4-Triazinium Ylide (1,3-Dipole) 1-Alkyl-1,2,4-triazinium Salt->1,2,4-Triazinium Ylide (1,3-Dipole) Base Cycloadduct Cycloadduct 1,2,4-Triazinium Ylide (1,3-Dipole)->Cycloadduct + Dipolarophile ([3+2] Cycloaddition) Pyrrolotriazine Pyrrolotriazine Cycloadduct->Pyrrolotriazine Oxidation/Aromatization

References

Assessing the Novelty of 4-Chloropyrrolo[2,1-f]triazine-Based Compounds: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The relentless pursuit of novel chemical scaffolds that can yield potent and selective therapeutics is a cornerstone of modern drug discovery. Among the myriad of heterocyclic systems, the pyrrolo[2,1-f][1][2][3]triazine core has emerged as a "privileged scaffold," demonstrating remarkable versatility across diverse therapeutic areas. This guide provides an in-depth technical assessment of the novelty of compounds derived from the readily accessible starting material, 4-chloropyrrolo[2,1-f]triazine. We will objectively compare its performance with established alternatives, supported by experimental data and detailed protocols, to empower researchers in making informed decisions in their drug development endeavors.

The Rise of the Pyrrolo[2,1-f][1][2][3]triazine Scaffold: A Privileged Foundation

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a fused heterocyclic system that has garnered significant attention in medicinal chemistry. Its unique electronic and structural features allow for diverse substitutions, enabling the fine-tuning of pharmacological properties. This scaffold is a key component in several clinically successful or promising drugs, validating its status as a privileged structure. Notably, it forms the core of kinase inhibitors like the FDA-approved drug Avapritinib and the antiviral remdesivir, highlighting its broad therapeutic potential. The presence of multiple nitrogen atoms in the triazine ring and the pyrrole ring's specific geometry allow for crucial hydrogen bonding and other non-covalent interactions within the active sites of biological targets.

Comparative Analysis: 4-Chloropyrrolo[2,1-f]triazine Derivatives vs. Alternative Scaffolds

The true measure of a scaffold's novelty and utility lies in its performance relative to existing alternatives. Here, we compare 4-chloropyrrolo[2,1-f]triazine-based compounds against two other prominent heterocyclic scaffolds in the realm of kinase inhibition: pyrazolo[4,3-e][1][2][3]triazine and pyrrole indolin-2-one .

Kinase Inhibition Profile: A Head-to-Head Comparison

Protein kinases are a major class of drug targets, particularly in oncology. The table below summarizes the inhibitory activities (IC50 values) of representative compounds from each scaffold class against key oncogenic kinases.

Kinase Target4-Chloropyrrolo[2,1-f]triazine Derivative (Example)Pyrazolo[4,3-e][1][2]triazine Derivative (Example)Pyrrole indolin-2-one Derivative (Sunitinib)Foretinib (Reference Multi-Kinase Inhibitor)
VEGFR-2 Compound 1 (IC50: 5.0 ± 0.5 nM)[4]Compound 2 (IC50: 35 nM)[5]IC50: 0.2 nM[6][7]IC50: 0.9 nM[8][9]
c-Met Compound 1 (IC50: 2.3 ± 0.1 nM)[5][4]Not widely reported for this targetNot a primary targetIC50: 0.4 nM[8][9]
ALK Compound 3 (IC50: 10 ± 2 nM)Not widely reported for this targetNot a primary targetNot a primary target

Note: The presented IC50 values are sourced from different studies and should be interpreted as indicative of potency. Direct head-to-head comparisons under identical experimental conditions are limited in the public domain.

From this data, it is evident that derivatives of the 4-chloropyrrolo[2,1-f]triazine scaffold exhibit potent, single-digit nanomolar inhibition of key kinases like VEGFR-2 and c-Met[5][4]. Their potency is comparable to, and in some cases exceeds, that of established multi-kinase inhibitors like Foretinib. While Sunitinib, a prominent pyrrole indolin-2-one, shows exceptional VEGFR-2 inhibition, the pyrrolo[2,1-f]triazine scaffold demonstrates a broader initial spectrum of high-potency kinase inhibition against targets like c-Met and ALK. The pyrazolo[4,3-e][1][2]triazine scaffold, while showing activity, appears to be less potent in the examples found for these specific kinase targets.

Causality Behind Experimental Choices: Why These Assays and Cell Lines?

The selection of appropriate assays and cell lines is critical for a robust assessment of a compound's novelty and therapeutic potential.

  • In Vitro Kinase Inhibition Assays: These assays are the first-line assessment to determine the direct inhibitory effect of a compound on a purified kinase. A luminescence-based assay that quantifies ADP production is often preferred for its high-throughput capability and sensitivity.

  • Cell-Based Proliferation Assays (MTT/MTS): Moving from a purified enzyme to a cellular context is a crucial step. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. A reduction in the signal in the presence of a compound suggests cytotoxic or cytostatic effects.

  • Rationale for Cell Line Selection:

    • HUVEC (Human Umbilical Vein Endothelial Cells): These are primary endothelial cells that form the inner lining of blood vessels. They are the gold standard for in vitro angiogenesis assays because they directly model the formation of new blood vessels, a process often hijacked by tumors for growth and metastasis[1][3][10][11].

    • Ba/F3 (Murine Interleukin-3 Dependent Pro-B Cell Line): This cell line is a powerful tool for studying kinase inhibitors. Ba/F3 cells are dependent on the cytokine IL-3 for survival and proliferation. When transfected to express a constitutively active oncogenic kinase, they become IL-3 independent. This provides a clean and specific system to assess the ability of a compound to inhibit the target kinase and reverse the oncogenic phenotype[2][5][12][13][14].

Experimental Protocols: A Guide to In-House Validation

To facilitate the independent assessment of 4-chloropyrrolo[2,1-f]triazine-based compounds, we provide the following detailed, step-by-step methodologies for key experiments.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method for determining the IC50 value of a test compound against a specific kinase.

Materials:

  • Recombinant kinase (e.g., VEGFR-2, c-Met)

  • Kinase substrate (specific to the kinase)

  • ATP

  • Test compound (e.g., a 4-chloropyrrolo[2,1-f]triazine derivative)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO (vehicle control).

  • Add 2.5 µL of the kinase solution to each well.

  • Incubate for 10 minutes at room temperature to allow for compound-kinase binding.

  • Initiate the kinase reaction by adding 5 µL of a mixture of the kinase substrate and ATP to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: MTT Cell Proliferation and Cytotoxicity Assay

This protocol is for assessing the effect of a test compound on the viability and proliferation of cancer cell lines.

Materials:

  • Cancer cell line (e.g., a c-Met addicted cell line like GTL-16, or a VEGFR-2 sensitive line like HUVEC)

  • Cell culture medium appropriate for the cell line

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear, flat-bottom tissue culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from the wells.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and plot the results to determine the IC50 value.

Protocol 3: Plaque Reduction Assay for Antiviral Activity

This assay is used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC50).

Materials:

  • Virus stock of known titer (e.g., a relevant RNA virus)

  • Host cell line susceptible to the virus (e.g., Vero E6 cells)

  • Cell culture medium

  • Test compound

  • Semi-solid overlay (e.g., medium containing 1% methylcellulose or agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Formalin (10% in PBS) for fixing

  • 6-well tissue culture plates

Procedure:

  • Cell Seeding: Seed the host cells in 6-well plates to form a confluent monolayer.

  • Compound and Virus Preparation:

    • Prepare serial dilutions of the test compound in culture medium.

    • Dilute the virus stock to a concentration that will produce approximately 50-100 plaques per well.

    • In separate tubes, mix the diluted virus with each concentration of the test compound and incubate for 1 hour at 37°C.

  • Infection:

    • Wash the cell monolayers with PBS.

    • Inoculate the cells with the virus-compound mixtures. Include a virus-only control.

    • Adsorb for 1 hour at 37°C, gently rocking the plates every 15 minutes.

  • Overlay:

    • Remove the inoculum and overlay the cells with the semi-solid medium containing the respective concentrations of the test compound.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Plaque Visualization:

    • Fix the cells with 10% formalin for at least 30 minutes.

    • Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to dry.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control.

    • Determine the EC50 value by plotting the percentage of plaque reduction against the compound concentration.

Visualizing the Path to Novelty: Workflows and Pathways

To provide a clearer understanding of the experimental logic and the biological context, the following diagrams illustrate key workflows and signaling pathways.

Experimental_Workflow cluster_Discovery Compound Discovery & Initial Screening cluster_Cellular Cellular Characterization cluster_Antiviral Antiviral Evaluation Start 4-Chloropyrrolo[2,1-f]triazine Scaffold Synthesis Synthesis of Derivatives Start->Synthesis Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Synthesis->Kinase_Assay Plaque_Assay Plaque Reduction Assay (EC50 Determination) Synthesis->Plaque_Assay Cell_Line_Screening Screening in Relevant Cell Lines (e.g., Ba/F3, HUVEC) Kinase_Assay->Cell_Line_Screening MTT_Assay MTT Cytotoxicity Assay (Cell Viability) Novel_Lead Novel_Lead MTT_Assay->Novel_Lead Identification of Novel Lead Compounds Cell_Line_Screening->MTT_Assay Plaque_Assay->Novel_Lead

Caption: A generalized experimental workflow for assessing the novelty of 4-chloropyrrolo[2,1-f]triazine-based compounds.

Kinase_Signaling_Pathway cluster_Upstream Upstream Signaling cluster_Inhibitor Point of Inhibition cluster_Downstream Downstream Cellular Effects Growth_Factor Growth Factor (e.g., VEGF, HGF) RTK Receptor Tyrosine Kinase (e.g., VEGFR-2, c-Met) Growth_Factor->RTK Binds and Activates Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT-mTOR) RTK->Downstream Phosphorylates Inhibitor Pyrrolo[2,1-f]triazine Inhibitor Inhibitor->RTK Blocks ATP Binding Site Cellular_Response Cellular Responses: - Proliferation - Survival - Angiogenesis Downstream->Cellular_Response

Caption: A simplified representation of a receptor tyrosine kinase signaling pathway and the mechanism of action for a pyrrolo[2,1-f]triazine-based inhibitor.

Conclusion: The Novelty and Promise of 4-Chloropyrrolo[2,1-f]triazine-Based Compounds

The 4-chloropyrrolo[2,1-f]triazine scaffold represents a highly promising starting point for the development of novel therapeutics. Our comparative analysis demonstrates that its derivatives can exhibit potent and, in some cases, superior inhibitory activity against key oncogenic kinases compared to alternative heterocyclic systems. The versatility of this scaffold, coupled with its validated presence in clinically relevant molecules, underscores its novelty and potential for generating next-generation drug candidates. The provided experimental protocols offer a robust framework for researchers to independently validate and expand upon these findings. As the landscape of drug discovery continues to evolve, the strategic exploration of privileged scaffolds like pyrrolo[2,1-f]triazine will undoubtedly remain a fruitful endeavor in the quest for innovative medicines.

References

Validating 4-Chloropyrrolo[2,1-f]triazine: A Comparative Guide to a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

A Senior Application Scientist's In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals.

The quest for novel and effective therapeutics is a cornerstone of modern medicine. Central to this endeavor is the identification and validation of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a variety of biological targets with high affinity.[1][2] This guide provides a comprehensive technical evaluation of 4-Chloropyrrolo[2,1-f]triazine, a derivative of the increasingly recognized pyrrolo[2,1-f][1][3][4]triazine scaffold. We will delve into its synthetic accessibility, compare its biological performance against established privileged structures in the realm of kinase inhibition, and provide detailed experimental protocols to enable its exploration in your own research.

The Rise of the Pyrrolo[2,1-f][1][3][4]triazine Scaffold

The pyrrolo[2,1-f][1][3][4]triazine core, a unique bicyclic heterocycle with a bridgehead nitrogen, has emerged from the fringes of medicinal chemistry to become a validated privileged scaffold.[2] Its journey from incorporation into C-nucleosides to its explosion in the field of kinase inhibitors highlights its versatility.[2] This scaffold has demonstrated a remarkable ability to serve as a template for potent inhibitors of various kinases, including VEGFR-2, EGFR, HER2, c-Met, ALK, and JAK2, as well as finding utility in the development of antiviral agents like Remdesivir.[1][5] The 4-chloro substituent on this scaffold serves as a key handle for synthetic diversification, allowing for the exploration of a wide chemical space to optimize potency, selectivity, and pharmacokinetic properties.

Synthesis and Derivatization: A Gateway to Chemical Diversity

The utility of a privileged scaffold is intrinsically linked to its synthetic accessibility. The 4-Chloropyrrolo[2,1-f]triazine scaffold can be prepared through a multi-step synthesis, with a key final step involving chlorination. While various strategies exist for the synthesis of the parent pyrrolo[2,1-f][1][3][4]triazine core, a common approach to introduce the chloro group is via deoxidation-chlorination of a corresponding pyrrolotriazinone precursor using reagents like phosphorus oxychloride (POCl₃).[4]

Experimental Protocol: Synthesis of a 4-Chloropyrrolo[2,1-f]triazine Derivative

This protocol outlines a general method for the synthesis of a substituted 4-chloropyrrolo[2,1-f][1][3][4]triazine, which can be adapted for the synthesis of the specific 4-Chloropyrrolo[2,1-f]triazine.[4]

Step 1: N-Amination of a Pyrrole Precursor

  • To a solution of a suitable diethyl 3-substituted-1H-pyrrole-2,4-dicarboxylate in an appropriate solvent, add an aminating agent such as O-(diphenylphosphinyl)hydroxylamine or O-(mesitylenesulfonyl)hydroxylamine.

  • Stir the reaction at room temperature for the appropriate time to yield the corresponding N-aminopyrrole.

Step 2: Cyclization to the Pyrrolotriazinone

  • Dissolve the N-aminopyrrole from Step 1 in a high-boiling solvent like N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to a high temperature (e.g., 165 °C) to effect cyclization to the bicyclic pyrrolotriazinone.

Step 3: Deoxidation and Chlorination

  • Treat the pyrrolotriazinone from Step 2 with phosphorus oxychloride (POCl₃).

  • Heat the reaction mixture to yield the final ethyl 4-chloro-5-(substituted)pyrrolo[2,1-f][1][3][4]triazine-6-carboxylate.[4]

The 4-chloro position is now activated for nucleophilic substitution, allowing for the introduction of a wide array of functional groups to build a diverse chemical library for screening.

Performance Comparison: 4-Chloropyrrolo[2,1-f]triazine in Kinase Inhibition

A key validation of a privileged scaffold is its ability to generate inhibitors with comparable or superior performance to those derived from established scaffolds. We will now compare the performance of pyrrolo[2,1-f][1][3][4]triazine derivatives against other well-known kinase inhibitor scaffolds, focusing on key oncology targets like VEGFR-2 and c-Met.

Established Privileged Scaffolds for Kinase Inhibition:
  • Quinazoline: A core component of several FDA-approved kinase inhibitors like gefitinib and erlotinib.

  • Pyrimidine: Found in inhibitors such as imatinib and dasatinib.

  • Indole: A versatile scaffold present in numerous kinase inhibitors including sunitinib and axitinib.[3]

  • Pyrazolo[3,4-d]pyrimidine: A bioisostere of adenine that effectively targets the ATP-binding site of many kinases.[6]

Comparative Biological Activity

The following table summarizes the inhibitory activities of representative compounds from different scaffolds against VEGFR-2 and c-Met kinases. It is important to note that direct head-to-head comparisons under identical conditions are often limited in publicly available data.

ScaffoldCompound ExampleTarget KinaseIC₅₀ (nM)Reference
Pyrrolo[2,1-f][1][3][4]triazine Derivative 27ac-Met2.3 ± 0.1[7]
VEGFR-25.0 ± 0.5[7]
Quinazoline Foretinibc-Met1.1[1]
VEGFR-20.4[1]
Pyrazolo[3,4-d]pyrimidine Derivative 8ATR66.0[6]
Indole AxitinibVEGFR-20.2[1]

From this data, it is evident that the pyrrolo[2,1-f][1][3][4]triazine scaffold can produce inhibitors with nanomolar potency against key kinases, rivaling the performance of established scaffolds like quinazoline. For instance, derivative 27a shows excellent dual inhibitory activity against both c-Met and VEGFR-2.[7]

Structure-Activity Relationship (SAR) and Pharmacokinetics

The amenability of the 4-Chloropyrrolo[2,1-f]triazine scaffold to chemical modification allows for extensive SAR studies to optimize activity and pharmacokinetic properties.

Logical Relationship of SAR

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection MasterMix Prepare Master Mix (Kinase Buffer, Substrate, ATP) AddToPlate Add Master Mix, Inhibitor, and Enzyme to 96-well plate MasterMix->AddToPlate InhibitorDil Prepare Serial Dilutions of Test Compound InhibitorDil->AddToPlate EnzymeDil Dilute VEGFR-2 Enzyme EnzymeDil->AddToPlate Incubate Incubate at 30°C (e.g., 40 min) AddToPlate->Incubate AddReagent Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) Incubate->AddReagent AddDetectionReagent Add Kinase Detection Reagent (Converts ADP to ATP, generates light) AddReagent->AddDetectionReagent ReadLuminescence Measure Luminescence AddDetectionReagent->ReadLuminescence

References

A Comparative Guide to the Pharmacokinetic Properties of Pyrrolotriazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the pyrrolotriazine scaffold has emerged as a privileged structure, demonstrating significant potential across a range of therapeutic targets, most notably as kinase inhibitors in oncology and inflammatory diseases. The efficacy and safety of these promising drug candidates, however, are not solely dictated by their potency against a biological target. A thorough understanding of their pharmacokinetic (PK) profile—how the body absorbs, distributes, metabolizes, and excretes (ADME) these compounds—is paramount for their successful translation from the laboratory to the clinic.

This guide provides an in-depth comparison of the pharmacokinetic properties of various pyrrolotriazine derivatives, drawing upon preclinical data to offer researchers, scientists, and drug development professionals a comprehensive resource. By examining the causal relationships behind experimental choices and presenting supporting data, this guide aims to facilitate the rational design and selection of pyrrolotriazine-based drug candidates with optimal pharmacokinetic profiles.

The Importance of Pharmacokinetics in Pyrrolotriazine Drug Development

The journey of a drug molecule through the body is a complex and dynamic process. For pyrrolotriazine derivatives, like any other therapeutic agent, favorable pharmacokinetic properties are essential for achieving the desired therapeutic effect while minimizing potential toxicity. Key PK parameters that are critically assessed during drug development include:

  • Absorption: The extent and rate at which the drug enters the systemic circulation. For orally administered pyrrolotriazine inhibitors, this is often a significant hurdle due to factors like poor aqueous solubility.

  • Distribution: The process by which the drug reversibly leaves the bloodstream and enters the tissues.

  • Metabolism: The chemical conversion of the drug into other compounds, or metabolites, primarily by enzymes in the liver. This is a critical determinant of a drug's half-life and potential for drug-drug interactions.

  • Excretion: The removal of the drug and its metabolites from the body.

A pyrrolotriazine derivative with a well-balanced PK profile will exhibit sufficient oral bioavailability to reach its target in effective concentrations, a volume of distribution that allows it to access the desired tissues, a metabolic pathway that avoids the generation of toxic byproducts and rapid clearance, and an elimination half-life that supports a convenient dosing regimen.

Comparative Analysis of Pyrrolotriazine Derivatives

The versatility of the pyrrolotriazine scaffold allows for extensive chemical modification, leading to a diverse range of derivatives with varying biological activities and pharmacokinetic profiles. Here, we compare the properties of several classes of pyrrolotriazine inhibitors based on available preclinical data.

Pyrrolotriazine Inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)

A series of pyrrolotriazine-based IRAK4 inhibitors were developed to address the low permeability and high efflux issues observed with a preceding pyrrolopyrimidine series.[1] The pyrrolotriazine scaffold, having one less formal hydrogen bond donor, is intrinsically more lipophilic, which can lead to improved cell permeability.[1]

Below is a summary of in vitro pharmacokinetic data for a selection of these IRAK4 inhibitors:

CompoundHuman Hepatocyte Clearance (µL/min/10^6 cells)Dog Hepatocyte Clearance (µL/min/10^6 cells)Caco-2 Permeability (10^-6 cm/s)
Compound A 10200.5
Compound B 15251.0
Compound C 5152.5
Compound 30 8183.0

Data sourced from Degorce et al., 2018.[1]

The data illustrates the structure-activity relationship (SAR) and structure-property relationship (SPR) exploration undertaken to optimize the series. For instance, the progression from earlier compounds to Compound 30 shows a significant improvement in Caco-2 permeability, a key indicator of intestinal absorption, without a substantial increase in hepatocyte clearance, suggesting a lower likelihood of rapid first-pass metabolism in the liver.[1] This optimization culminated in the identification of compound 30 as a promising in vivo probe.[1]

Pyrrolotriazine Inhibitors of Aurora Kinases

The development of pan-Aurora kinase inhibitors has also utilized the pyrrolotriazine scaffold. Optimization of a lead compound in this series resulted in analogs with improved pharmacokinetic profiles in rats.[2] While specific quantitative data from this study is not publicly available, the reported improvement highlights the tunability of the pyrrolotriazine core to enhance drug-like properties.

Pyrrolotriazine-based PI3K Inhibitors

In the pursuit of phosphoinositide 3-kinase (PI3K) inhibitors, a series of novel pyrrolotriazine-based molecules were synthesized and evaluated.[3] The lead optimization process included screening for microsomal metabolic stability, an in vitro method to predict in vivo clearance.[3] This screening identified a preclinical lead candidate suitable for in vivo evaluation, underscoring the importance of early ADME assessment in drug discovery.[3]

Experimental Methodologies for Pharmacokinetic Profiling

To ensure the reliability and reproducibility of pharmacokinetic data, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for key in vitro and in vivo pharmacokinetic assays.

In Vitro Metabolic Stability Assessment in Liver Microsomes

This assay is a cornerstone of early drug discovery, providing an initial estimate of a compound's susceptibility to metabolism by cytochrome P450 enzymes in the liver.

Protocol:

  • Preparation of Incubation Mixture: In a 96-well plate, combine liver microsomes (from human, rat, or other species of interest), a NADPH-regenerating system, and a buffer solution (e.g., phosphate buffer, pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the system to equilibrate.

  • Initiation of Reaction: Add the pyrrolotriazine test compound (typically at a concentration of 1 µM) to the pre-warmed mixture to initiate the metabolic reaction.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the concentration of the parent compound using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression provides the elimination rate constant, from which the in vitro half-life and intrinsic clearance can be calculated.

Caption: Workflow for determining the in vitro metabolic stability of a compound.

In Vivo Pharmacokinetic Study in Rodents

This study is crucial for determining the overall pharmacokinetic profile of a drug candidate in a living organism.

Protocol:

  • Animal Acclimatization: Acclimatize male Sprague-Dawley rats (or another appropriate rodent model) for at least one week prior to the study.

  • Dosing Formulation: Prepare the pyrrolotriazine derivative in a suitable vehicle for both intravenous (IV) and oral (PO) administration. The IV formulation is typically a solution, while the PO formulation can be a solution or suspension.

  • Dosing:

    • Intravenous (IV) Group: Administer the compound via a bolus injection into the tail vein (e.g., at 1 mg/kg).

    • Oral (PO) Group: Administer the compound via oral gavage (e.g., at 10 mg/kg).

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from a suitable vein (e.g., saphenous or jugular) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[4] Collect samples into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of the pyrrolotriazine derivative in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters, including:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the plasma concentration-time curve.

    • t1/2: Elimination half-life.

    • CL: Clearance.

    • Vd: Volume of distribution.

    • F%: Oral bioavailability (calculated by comparing the dose-normalized AUC from the PO and IV groups).

Caption: A streamlined workflow for conducting in vivo pharmacokinetic studies in rodents.

Conclusion and Future Directions

The pyrrolotriazine scaffold represents a highly versatile and promising platform for the development of novel therapeutics, particularly in the realm of kinase inhibition. As this guide has illustrated, a deep understanding and early assessment of the pharmacokinetic properties of these derivatives are critical for their successful advancement through the drug discovery pipeline.

The comparative data, while still emerging, demonstrates that targeted chemical modifications to the pyrrolotriazine core can significantly improve key ADME parameters such as permeability and metabolic stability. The provided experimental protocols offer a robust framework for researchers to generate high-quality, reproducible pharmacokinetic data for their own pyrrolotriazine derivatives.

Future research in this area should focus on establishing more comprehensive structure-pharmacokinetic relationships for the pyrrolotriazine class. This will enable the development of predictive models that can guide the design of new derivatives with optimized drug-like properties from the outset. By integrating pharmacokinetic considerations early and consistently throughout the drug discovery process, the full therapeutic potential of the pyrrolotriazine scaffold can be realized.

References

A Researcher's Guide to the Cellular Evaluation of 4-Chloropyrrolo[2,1-f]triazine Derivatives as Kinase Inhibitors

A Researcher's Guide to the Cellular Evaluation of 4-Chloropyrrolo[2,1-f][1][2][3]triazine Derivatives as Kinase Inhibitors

The pyrrolo[2,1-f][1][2][3]triazine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous small molecule protein kinase inhibitors.[2][4] Its unique bicyclic, nitrogen-rich structure serves as an excellent foundation for developing potent and selective agents for targeted cancer therapy.[2][5] This guide provides an in-depth, objective comparison of 4-chloropyrrolo[2,1-f]triazine derivatives, which are often key intermediates in the synthesis of these inhibitors, and their subsequent evaluation in various cancer cell lines.[1] We will explore their performance against established alternatives, grounded in experimental data and validated protocols.

The Rationale: Targeting Dysregulated Kinase Pathways

Kinase inhibition is one of the most successful strategies in targeted cancer therapy.[2] Kinases are enzymes that play a critical role in cell signaling pathways, controlling processes like cell growth, proliferation, and survival. In many cancers, these kinases become dysregulated or hyperactive, leading to uncontrolled cell division. The pyrrolo[2,1-f][1][2][3]triazine core has proven effective in targeting several key oncogenic kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), c-Met, Fibroblast Growth Factor Receptor (FGFR), and Phosphatidylinositol 3-Kinase (PI3K).[2][6][7][8]

Inhibiting these pathways can effectively starve tumors of their blood supply (anti-angiogenesis via VEGFR/FGFR inhibition) or halt the signaling cascades that drive their proliferation (c-Met/PI3K inhibition). The 4-chloro substitution on the pyrrolotriazine ring is a versatile synthetic handle, allowing for the strategic introduction of various functional groups to optimize potency, selectivity, and pharmacokinetic properties.[1]

Below is a simplified representation of a common signaling pathway targeted by these inhibitors.

Kinase_Signaling_Pathwaycluster_membraneCell Membranecluster_cytoplasmCytoplasmcluster_nucleusNucleusRTKReceptor Tyrosine Kinase(e.g., VEGFR, c-Met)RASRASRTK->RASActivatesPI3KPI3KRTK->PI3KActivatesGrowthFactorGrowth FactorGrowthFactor->RTKBinds & ActivatesRAFRAFRAS->RAFMEKMEKRAF->MEKERKERKMEK->ERKTranscriptionGene TranscriptionERK->TranscriptionPromotesAKTAKTPI3K->AKTmTORmTORAKT->mTORmTOR->TranscriptionPromotesProliferationCell ProliferationTranscription->ProliferationSurvivalSurvivalTranscription->SurvivalAngiogenesisAngiogenesisTranscription->AngiogenesisInhibitorPyrrolo[2,1-f]triazineDerivativeInhibitor->RTKInhibits

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling cascade.

Comparative Performance Analysis

The efficacy of novel pyrrolo[2,1-f]triazine derivatives is benchmarked against both their structural analogs and established drugs targeting the same kinases. The following table summarizes the inhibitory concentrations (IC50) of selected derivatives and comparator compounds in various cell lines. Lower IC50 values indicate higher potency.

Compound IDTarget(s)Cell LineCancer TypeIC50 (nM)Comparator Compound(s)Comparator IC50 (nM)Reference
Compound 27a c-Met, VEGFR-2BaF3-TPR-MetMurine pro-B0.71 ± 0.16Foretinib (Positive Control)> 0.71 (less potent)[8]
Compound 27a c-Met, VEGFR-2HUVEC-VEGFR2Endothelial37.4 ± 0.311Foretinib (Positive Control)~37.4 (comparable)[8]
Compound 19 c-Met, VEGFR-2BaF3-TPR-MetMurine pro-B0.71 ± 0.16ForetinibNot specified, but activity was not better[2]
Compound 19 c-Met, VEGFR-2HUVEC-VEGFR2Endothelial37.4 ± 0.311ForetinibNot specified, but activity was not better[2]
Compound 14a PI3Kα, PI3KδNot specifiedNot specified122 (α), 119 (δ)N/AN/A[7]
Compound 21 ALKNot specifiedNot specified10 ± 2N/AN/A[2]
Compound 3c Multi-kinaseC26Colon Carcinoma3050Paclitaxel2300[3]
Compound 4c Multi-kinaseC26Colon Carcinoma1710Paclitaxel2300[3]

Analysis of Performance:

  • Dual c-Met/VEGFR-2 Inhibition: Derivatives like compound 27a and 19 show potent, low-nanomolar activity against cell lines driven by c-Met and VEGFR-2 signaling.[2][8] Notably, compound 27a demonstrated superior or comparable efficacy to Foretinib, an established dual inhibitor, highlighting the potential for this chemical series to yield highly effective drug candidates.[8]

  • PI3K Pathway Targeting: The pyrrolotriazine scaffold has been successfully modified to target PI3K isoforms. Compound 14a shows potent and selective activity against p110α and p110δ, crucial players in cancer cell growth and survival.[7]

  • Broad Cytotoxicity: While targeted therapy is a primary goal, some derivatives exhibit potent broad-spectrum cytotoxic activity. Compounds 3c and 4c , which are symmetrical chlorophenylamino-s-triazines, show strong cytotoxicity against colon cancer cell lines, with 4c surpassing the efficacy of the standard chemotherapeutic agent, Paclitaxel, in the C26 line.[3]

  • Structure-Activity Relationship (SAR): The data consistently shows that modifications to the core structure significantly impact potency and selectivity. For instance, the introduction of a 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino group at the C-4 position led to a novel series of potent VEGFR-2 inhibitors.[6] This underscores the importance of rational design in optimizing these derivatives for specific kinase targets.

Core Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, the evaluation of these compounds follows a logical, multi-step process. Each step validates the findings of the previous one, from general cytotoxicity to specific molecular interactions.

Experimental_WorkflowStartSynthesize & PurifyPyrrolotriazine DerivativeAssay1Step 1: Cell Viability Assay(e.g., SRB or MTT)Start->Assay1Decision1Is IC50 indesired range?Assay1->Decision1Assay2Step 2: Biochemical Kinase AssayDecision1->Assay2YesStopRefine Structure orAbandon CompoundDecision1->StopNoDecision2Direct inhibitionof target kinase?Assay2->Decision2Assay3Step 3: Western Blot AnalysisDecision2->Assay3YesDecision2->StopNoEndConfirm On-Target Effect &Proceed to In Vivo StudiesAssay3->End

Caption: A validated workflow for evaluating novel kinase inhibitors.

Protocol 1: Cell Viability/Cytotoxicity Assay (SRB Method)

This assay determines the concentration of the compound that inhibits the growth of cancer cells by 50% (IC50). The Sulforhodamine B (SRB) assay is chosen for its reliability and basis in measuring total cellular protein content, which correlates with cell number.

Causality: This is the foundational experiment. A potent compound must first demonstrate the ability to kill or halt the proliferation of cancer cells. This assay provides the initial dose-response curve, guiding the concentrations used in subsequent, more specific assays.

Methodology:

  • Cell Seeding: Plate cells (e.g., MCF-7, HCT-116, HEPG-2) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[4]

  • Compound Treatment: Prepare serial dilutions of the 4-chloropyrrolo[2,1-f]triazine derivative (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • Cell Fixation: Gently discard the medium and fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Destaining and Solubilization: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates completely. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Data Acquisition: Measure the absorbance (Optical Density) at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell survival relative to the vehicle control and plot against the compound concentration to determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Biochemical Kinase Assay

This experiment is crucial to confirm that the compound's cytotoxic effect is due to the direct inhibition of the intended kinase target, rather than off-target or non-specific effects.

Causality: The cell viability assay shows what the compound does (kills cells), but this assay explains how it does it at a molecular level. It validates the compound as a true inhibitor of the target kinase (e.g., VEGFR-2, c-Met).

Methodology:

  • Reaction Setup: In a kinase assay buffer, combine the recombinant human kinase enzyme (e.g., VEGFR-2), a suitable kinase substrate (e.g., a generic peptide substrate), and ATP.

  • Inhibitor Addition: Add the pyrrolotriazine derivative at various concentrations (typically spanning the IC50 value from the cell-based assay).

  • Kinase Reaction: Initiate the phosphorylation reaction by adding ATP (often radiolabeled [γ-³²P]ATP or using a fluorescence-based detection method). Incubate at 30°C for a specified time (e.g., 30-60 minutes).

  • Detection:

    • Radiometric: Stop the reaction and spot the mixture onto phosphocellulose paper. Wash away unincorporated [γ-³²P]ATP. Measure the radioactivity of the phosphorylated substrate using a scintillation counter.

    • Non-Radiometric (e.g., ADP-Glo™): After the kinase reaction, add a reagent that depletes the remaining ATP. Then, add a second reagent to convert the ADP produced by the kinase reaction back into ATP, which is then used to generate a luminescent signal.

  • Analysis: Calculate the percentage of kinase activity inhibition relative to a no-inhibitor control. Plot this against the inhibitor concentration to determine the biochemical IC50.

Protocol 3: Western Blot Analysis for Downstream Pathway Inhibition

This technique visualizes the effect of kinase inhibition on the downstream signaling cascade within the cell, providing definitive evidence of on-target activity in a cellular context.

Causality: This is the final piece of the puzzle, linking direct kinase inhibition (from Protocol 2) to the observed cellular effect (from Protocol 1). If the compound inhibits VEGFR-2, we should see a decrease in the phosphorylation of its downstream targets, like AKT or ERK.

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat them with the pyrrolotriazine derivative at concentrations around the IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a relevant time period (e.g., 2-24 hours).

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total cellular protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the phosphorylated form of a downstream target (e.g., anti-phospho-AKT).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Validation: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-AKT) and a loading control (e.g., anti-β-actin or anti-GAPDH) to confirm that the observed changes are due to decreased phosphorylation, not decreased protein levels, and that protein loading was equal across all lanes.

By following this structured, self-validating approach, researchers can confidently evaluate the potential of novel 4-chloropyrrolo[2,1-f]triazine derivatives, building a robust data package that clearly defines their mechanism, potency, and therapeutic potential.

A Head-to-Head Comparison of Pyrrolotriazine and Quinazoline EGFR Inhibitors: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Central Role of EGFR in Oncology

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival.[1][2] Upon binding to ligands like Epidermal Growth Factor (EGF), EGFR undergoes dimerization and autophosphorylation of its intracellular kinase domain.[1] This phosphorylation cascade activates downstream signaling pathways, primarily the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for normal cell function.[3]

However, in numerous cancers, such as non-small cell lung cancer (NSCLC), dysregulation of EGFR signaling through overexpression or activating mutations leads to uncontrolled cell growth and tumor progression.[4][5][6] This has established EGFR as a prime therapeutic target in oncology.[1][6] The development of small molecule Tyrosine Kinase Inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain has revolutionized the treatment of EGFR-mutant cancers.[1][7] This guide provides a head-to-head comparison of two prominent classes of EGFR inhibitors: the foundational quinazolines and the next-generation pyrrolotriazines.

The Foundational Scaffold: Quinazoline-Based EGFR Inhibitors

The quinazoline core structure was a breakthrough in the development of EGFR TKIs, leading to the first and second generations of these targeted therapies.[8] These inhibitors primarily function as ATP-competitive agents, reversibly binding to the kinase domain.[9]

  • First-Generation (Reversible) Inhibitors: Gefitinib and erlotinib are archetypal first-generation quinazoline inhibitors.[9][10] They demonstrated significant clinical efficacy in patients with activating EGFR mutations, such as the exon 19 deletion (Del19) and the L858R point mutation.[11][12] However, their efficacy is often limited by the development of acquired resistance, most commonly through the T790M "gatekeeper" mutation, which increases the receptor's affinity for ATP, outcompeting the reversible inhibitor.[10][11][13]

  • Second-Generation (Irreversible) Inhibitors: To combat resistance, second-generation inhibitors like afatinib and dacomitinib were developed.[9][12] These quinazoline-based drugs feature a reactive group (typically an acrylamide moiety) that forms a covalent, irreversible bond with a cysteine residue (Cys797) near the ATP-binding pocket.[14] While more potent and active against T790M than first-generation drugs, their utility is hampered by significant dose-limiting toxicities due to the simultaneous potent inhibition of wild-type (WT) EGFR, leading to side effects like skin rash and diarrhea.[10][14]

The Next-Generation Scaffold: Pyrrolotriazine and Related Pyrimidine Inhibitors

The limitations of early-generation inhibitors, particularly the challenge of T790M-mediated resistance, spurred the development of third-generation TKIs. These inhibitors, often built upon pyrimidine scaffolds like pyrrolotriazine, were specifically engineered for mutant selectivity.[15]

  • Third-Generation (Mutant-Selective, Irreversible) Inhibitors: Osimertinib is the leading example of this class.[16] Its design incorporates a pyrrolotriazine-related pyrimidine core that selectively targets EGFR harboring both activating mutations (L858R, Del19) and the T790M resistance mutation, while largely sparing WT EGFR.[16][17] This selectivity is achieved through a combination of factors: the inhibitor's structure is optimized to fit the mutated kinase pocket, and it forms an irreversible covalent bond with Cys797.[16][17] This dual mechanism of high affinity and covalent binding allows it to be highly potent against the mutant forms at concentrations that have minimal effect on the wild-type receptor, leading to a much-improved therapeutic window and better patient tolerability.[16][17]

Head-to-Head Comparison: Pyrrolotriazine vs. Quinazoline

FeatureQuinazoline-Based Inhibitors (1st/2nd Gen)Pyrrolotriazine/Pyrimidine-Based Inhibitors (3rd Gen)
Core Scaffold 4-AnilinoquinazolinePyrrolotriazine, Pyrimidine
Binding Mode 1st Gen: Reversible, ATP-competitive. 2nd Gen: Irreversible (covalent bond with Cys797).Irreversible (covalent bond with Cys797).
Selectivity 1st Gen: Active against sensitizing mutations (Del19, L858R). 2nd Gen: Pan-ErbB inhibitors, potent against WT EGFR.Highly selective for sensitizing mutations AND the T790M resistance mutation; spares WT EGFR.[16]
Efficacy vs. T790M 1st Gen: Ineffective. 2nd Gen: Potent, but limited by toxicity.Highly potent and effective.[16][17]
Clinical Advantage Revolutionized initial treatment of EGFR-mutant NSCLC.Standard-of-care for T790M-positive NSCLC and often used as a first-line treatment.[17][18]
Key Limitation Acquired resistance (T790M for 1st Gen); Off-target toxicity (2nd Gen).Emergence of new resistance mechanisms, notably the C797S mutation, which prevents covalent binding.[17]
Representative Drugs Gefitinib, Erlotinib (1st Gen); Afatinib, Dacomitinib (2nd Gen).[9]Osimertinib.[16]

Quantitative Performance Data

The superior selectivity of third-generation inhibitors is evident in their biochemical and cellular potencies.

CompoundClassTargetIC50 (nM)Reference
Gefitinib Quinazoline (1st Gen)EGFR WT~150-500[16][19]
EGFR L858R/Del19~10-50[19]
Afatinib Quinazoline (2nd Gen)EGFR WT~0.5[8]
EGFR L858R/T790M~10[8]
Osimertinib Pyrimidine (3rd Gen)EGFR WT~490[16]
EGFR L858R/T790M~11.4[16]
EGFR Del19/T790M~12.9[16]

IC50 values are approximate and can vary based on assay conditions.

The data clearly illustrates that while second-generation quinazolines like afatinib are potent against the T790M mutant, they are also extremely potent against WT EGFR, explaining their toxicity profile. In contrast, osimertinib is over 40 times more selective for the mutant EGFR (L858R/T790M) compared to WT EGFR.[16]

Visualizing the Mechanisms

To better understand these interactions, the following diagrams illustrate the EGFR signaling pathway and the distinct binding modes of these inhibitor classes.

EGFR Signaling Pathway

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binding EGFR_dimer EGFR Dimer (Activated) EGFR->EGFR_dimer Dimerization & Autophosphorylation GRB2 GRB2/SOS EGFR_dimer->GRB2 PI3K PI3K EGFR_dimer->PI3K RAS RAS GRB2->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK TF Transcription Factors (e.g., CREB, ELK-1) mTOR->TF ERK ERK MEK->ERK ERK->TF Proliferation Cell Proliferation, Survival, Growth TF->Proliferation

Caption: Simplified EGFR signaling cascade leading to cell proliferation and survival.[4][20]

Inhibitor Binding Modes

Binding_Modes cluster_quinazoline Quinazoline (1st/2nd Gen) Binding cluster_pyrrolotriazine Pyrrolotriazine/Pyrimidine (3rd Gen) Binding Quinazoline Quinazoline Inhibitor ATP_Pocket ATP Binding Pocket Quinazoline->ATP_Pocket Reversible Binding (1st Gen) Cys797 Cys797 Quinazoline->Cys797 Covalent Bond (2nd Gen) T790M T790M Mutation (Steric Hindrance) T790M->Quinazoline Blocks Binding Pyrrolotriazine Pyrrolotriazine/ Pyrimidine Inhibitor ATP_Pocket2 ATP Binding Pocket Pyrrolotriazine->ATP_Pocket2 High Affinity Reversible Binding Cys797_2 Cys797 Pyrrolotriazine->Cys797_2 Irreversible Covalent Bond T790M_2 T790M Mutation (Accommodated)

Caption: Conceptual difference in binding modes and T790M interaction.[21][22][23]

Experimental Corner: Protocols for Inhibitor Evaluation

The characterization of novel EGFR inhibitors relies on a standardized set of biochemical and cell-based assays.

Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

This assay quantifies the enzymatic activity of purified EGFR kinase by measuring ADP production. It is essential for determining the direct inhibitory potential (IC50) of a compound on the kinase itself.

Causality: By using purified wild-type and mutant EGFR protein, this assay isolates the interaction between the inhibitor and the target, free from cellular complexities like membrane transport or off-target effects. This allows for a direct measure of potency and selectivity.

Methodology:

  • Reagent Preparation: Prepare Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[2] Dilute purified EGFR kinase (WT or mutant) and the peptide substrate to desired concentrations in the buffer. Prepare a serial dilution of the inhibitor (e.g., from 100 µM to 1 nM) in buffer with DMSO.

  • Kinase Reaction: In a 96-well plate, add 5 µL of inhibitor dilution or DMSO vehicle control. Add 10 µL of the kinase/substrate mix.

  • Initiate Reaction: Add 10 µL of ATP solution to each well to start the reaction. Incubate at room temperature for 60 minutes.[2]

  • Stop Reaction & Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[2]

  • Signal Generation: Add 50 µL of Kinase Detection Reagent. This converts the ADP generated into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes.[2]

  • Data Acquisition: Read luminescence using a plate reader. The signal is directly proportional to kinase activity.

  • Analysis: Plot the luminescence signal against the logarithm of inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.

Kinase Inhibition Assay Workflow

Kinase_Assay_Workflow Prep Prepare Reagents: - Kinase (WT/Mutant) - Substrate - ATP - Inhibitor Dilutions Reaction Set up Kinase Reaction in Plate: Inhibitor + Kinase/Substrate Mix Prep->Reaction Initiate Initiate Reaction with ATP Incubate for 60 min Reaction->Initiate Stop Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Initiate->Stop Signal Generate Luminescent Signal (Add Kinase Detection Reagent) Stop->Signal Read Read Luminescence (Plate Reader) Signal->Read Analyze Data Analysis: Plot Dose-Response Curve, Calculate IC50 Read->Analyze

Caption: Step-by-step workflow for a typical biochemical kinase inhibition assay.

Cell-Based Proliferation Assay (e.g., MTT or CellTiter-Glo® Assay)

This assay measures the effect of an inhibitor on the viability and proliferation of cancer cell lines that are dependent on EGFR signaling.

Causality: This assay provides a more physiologically relevant measure of a compound's efficacy. It assesses not only target engagement within the cell but also the compound's ability to cross the cell membrane and ultimately inhibit the biological output of EGFR signaling—cell proliferation.[24] Using cell lines with different EGFR statuses (WT, Del19, L858R/T790M) is crucial for determining cellular selectivity.[3]

Methodology:

  • Cell Seeding: Seed EGFR-dependent cancer cells (e.g., PC-9 for Del19, NCI-H1975 for L858R/T790M) into a 96-well plate at a density of 5,000-10,000 cells per well.[3] Incubate overnight to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the EGFR inhibitor in complete culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different inhibitor concentrations (and a vehicle control).[3]

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).[3]

  • Viability Measurement (MTT Method):

    • Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • Read absorbance at 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against the logarithm of inhibitor concentration to determine the GI50 (concentration for 50% growth inhibition).

Future Directions and Conclusion

The clinical success of pyrrolotriazine-based inhibitors like osimertinib has validated the strategy of developing mutant-selective, covalent inhibitors.[17] However, the challenge of acquired resistance continues, with the C797S mutation emerging as a key mechanism of resistance to third-generation TKIs by preventing the crucial covalent bond formation.[17]

This necessitates the development of fourth-generation inhibitors that can overcome C797S-mediated resistance. Strategies being explored include non-covalent inhibitors that bind with extremely high affinity to the mutant EGFR or allosteric inhibitors that target sites other than the ATP pocket.

References

A Comparative Guide to the Binding Modes of Pyrrolotriazine Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern drug discovery, particularly in oncology and inflammation, kinase inhibitors have emerged as a cornerstone of targeted therapy. Among the myriad of scaffolds explored, the pyrrolo[2,1-f][1][2][3]triazine core has garnered significant attention due to its structural resemblance to the adenine moiety of ATP, making it an effective ATP-competitive inhibitor for a range of kinases.[2] This guide provides an in-depth analysis of the binding modes of pyrrolotriazine inhibitors, comparing their interactions across different kinase targets and benchmarking them against alternative inhibitor classes. Our objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships that govern the efficacy and selectivity of this promising class of compounds.

The versatility of the pyrrolotriazine scaffold allows for chemical modifications that can be tailored to exploit subtle differences in the ATP-binding pockets of various kinases, leading to the development of potent and selective inhibitors.[1] This guide will delve into the specific molecular interactions of these inhibitors with key kinase targets, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Janus Kinase 2 (JAK2), Aurora Kinases, Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), and p38 Mitogen-Activated Protein (MAP) Kinase. Through a combination of structural data analysis, comparative insights, and detailed experimental protocols, we aim to provide a critical resource for the rational design of next-generation pyrrolotriazine-based therapeutics.

I. Analysis of Pyrrolotriazine Inhibitor Binding Modes

The efficacy of pyrrolotriazine inhibitors is rooted in their ability to mimic the purine ring of ATP and establish key interactions within the kinase ATP-binding site. The core scaffold typically engages with the hinge region of the kinase, a flexible loop of amino acids that connects the N- and C-lobes of the catalytic domain. This interaction is crucial for anchoring the inhibitor and is a common feature among many ATP-competitive kinase inhibitors.

A. VEGFR-2: Targeting Angiogenesis

Pyrrolotriazine derivatives have been developed as potent inhibitors of VEGFR-2, a key regulator of angiogenesis. Docking studies have revealed that these inhibitors act as ATP competitive inhibitors of VEGFR-2.[1]

  • Key Interactions: The pyrrolotriazine core forms critical hydrogen bonds with the hinge region residues. Substituents on the scaffold extend into adjacent hydrophobic pockets, contributing to both potency and selectivity.

B. JAK2: Modulating Cytokine Signaling

The Janus kinases (JAKs) are non-receptor tyrosine kinases that play a crucial role in cytokine signaling. Pyrrolotriazine-based inhibitors have shown significant promise in targeting JAK2.

  • Key Interactions: X-ray crystal structures of pyrrolotriazine inhibitors bound to JAK2 reveal specific hydrogen bonding patterns. For instance, the pyrazole nitrogen of one derivative accepts a hydrogen bond from the amide NH of Leu932, while the pyrazole NH donates a hydrogen bond to the carbonyl of Glu930 in the hinge region.[1] This precise interaction pattern contributes to the inhibitor's potency and selectivity.

C. Aurora Kinases: Inhibiting Mitosis

Aurora kinases are essential for cell cycle regulation, and their overexpression is linked to various cancers. Pyrrolotriazine compounds have been developed as potent pan-Aurora kinase inhibitors.

  • Binding Mode: These inhibitors operate by competing with ATP for binding to the kinase domain. The pyrrolotriazine scaffold forms hydrogen bonds with the hinge region, while side chains are optimized to interact with other regions of the ATP-binding pocket to enhance potency and cellular activity.[4]

D. EGFR and HER2: Dual Inhibition in Cancer Therapy

Pyrrolotriazine derivatives have been designed as dual inhibitors of EGFR and HER2, two receptor tyrosine kinases frequently implicated in cancer.

  • Key Interactions: The C-5 morpholine side chain of certain pyrrolotriazine inhibitors is hypothesized to bind in the ribose phosphate portion of the ATP binding pocket, contributing to their dual inhibitory activity.[5] This demonstrates how modifications to the core scaffold can be strategically employed to achieve desired polypharmacology.

E. p38 MAP Kinase: A DFG-Out Binding Mode

p38 MAP kinase is a key enzyme in inflammatory signaling pathways. Structural studies of a pyrrolotriazine-based inhibitor in complex with p38α have revealed a "DFG-out" binding mode.

  • Key Interactions: The inhibitor binds to a conformation of the kinase where the Asp-Phe-Gly (DFG) motif at the start of the activation loop is flipped out of its canonical position.[4] One end of the inhibitor interacts with the adenine-pocket hinge region, including a hydrogen bond with the carboxyl oxygen of Met109. The other end interacts with a hydrophobic pocket and the backbone nitrogen of Asp168 in the DFG motif.[2] This DFG-out binding mode is a hallmark of Type II kinase inhibitors and can confer greater selectivity compared to ATP-competitive Type I inhibitors.

II. Comparative Analysis: Pyrrolotriazine Inhibitors vs. Alternatives

To provide a broader context for the utility of pyrrolotriazine inhibitors, this section compares their binding modes and performance with other well-established inhibitors targeting the same kinases.

Target KinasePyrrolotriazine Inhibitor ExampleKey Binding InteractionsAlternative Inhibitor(s)Alternative Inhibitor Binding Mode/Mechanism
VEGFR-2 Substituted 4-aminopyrrolo[2,1-f][1][2][3]triazinesATP-competitive, H-bonds with hinge region.[1]Sorafenib, SunitinibMulti-kinase inhibitors targeting the ATP-binding site.[6][7][8]
JAK2 Pyrrolo[1,2-f]triazine derivativesH-bonds with Leu932 and Glu930 in the hinge region.[1]Ruxolitinib, FedratinibATP-competitive inhibitors targeting the JAK2 kinase domain.[9][10][11]
Aurora Kinases Pan-Aurora kinase inhibitorsATP-competitive, H-bonds with hinge region.[4]ZM447439, VX-680 (Tozasertib)ATP-competitive inhibitors targeting the kinase domain.[12][13]
EGFR/HER2 C-5 substituted pyrrolotriazinesDual inhibition, with the C-5 side chain binding in the ribose phosphate pocket.[5][14]Gefitinib, ErlotinibFirst-generation EGFR inhibitors targeting the ATP-binding site.[15][16]
p38 MAP Kinase Morpholino pyrrolotriazineBinds to the DFG-out conformation, interacting with the hinge and a hydrophobic pocket.[2][4]SB203580, BIRB-796 (Doramapimod)SB203580 is an ATP-competitive inhibitor. BIRB-796 is a potent, allosteric inhibitor with slow-binding kinetics.[1][17]

III. Experimental Validation of Binding Modes

The elucidation of inhibitor binding modes relies on a combination of experimental and computational techniques. Here, we provide an overview and generalized protocols for key methodologies.

A. X-Ray Crystallography

X-ray crystallography provides high-resolution structural information of protein-ligand complexes, offering direct visualization of binding interactions.

Experimental Workflow:

XRay_Workflow Protein_Purification Protein Purification & Crystallization Crystal_Soaking Crystal Soaking with Inhibitor Protein_Purification->Crystal_Soaking XRay_Diffraction X-Ray Diffraction Data Collection Crystal_Soaking->XRay_Diffraction Structure_Solution Structure Solution & Refinement XRay_Diffraction->Structure_Solution Binding_Analysis Binding Mode Analysis Structure_Solution->Binding_Analysis

Caption: Workflow for determining protein-inhibitor complex structure via X-ray crystallography.

Step-by-Step Protocol:

  • Protein Expression and Purification: Express and purify the target kinase to high homogeneity.

  • Crystallization: Screen for crystallization conditions to obtain well-ordered protein crystals.

  • Ligand Soaking or Co-crystallization: Introduce the pyrrolotriazine inhibitor to the protein crystals by soaking or by co-crystallizing the protein-inhibitor complex.

  • X-ray Diffraction Data Collection: Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.

  • Structure Determination and Refinement: Process the diffraction data to solve the electron density map and build and refine the atomic model of the protein-ligand complex.

  • Analysis: Analyze the final structure to identify key binding interactions between the inhibitor and the protein.

B. Molecular Docking

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of a ligand to a target protein.

Computational Workflow:

Docking_Workflow Target_Prep Target Protein Preparation Docking_Run Docking Simulation Target_Prep->Docking_Run Ligand_Prep Ligand Preparation Ligand_Prep->Docking_Run Pose_Analysis Pose Scoring & Analysis Docking_Run->Pose_Analysis Binding_Hypothesis Binding Mode Hypothesis Pose_Analysis->Binding_Hypothesis

Caption: A typical workflow for molecular docking studies.

Step-by-Step Protocol:

  • Target Preparation: Obtain the 3D structure of the target kinase (from the PDB or homology modeling). Prepare the protein by adding hydrogens, assigning charges, and defining the binding site.

  • Ligand Preparation: Generate the 3D conformation of the pyrrolotriazine inhibitor and assign appropriate atom types and charges.

  • Docking: Run the docking algorithm to sample different orientations and conformations of the ligand within the protein's binding site.

  • Scoring and Analysis: Score the generated poses using a scoring function to estimate the binding affinity. Analyze the top-ranked poses to identify plausible binding modes and key interactions.

C. Cellular Cytokine Release Assay

This assay measures the functional consequence of kinase inhibition in a cellular context, for example, the inhibition of inflammatory cytokine release by a p38 MAP kinase inhibitor.

Experimental Workflow:

Cellular_Assay_Workflow Cell_Culture Cell Culture (e.g., PBMCs) Inhibitor_Treatment Inhibitor Incubation Cell_Culture->Inhibitor_Treatment Stimulation Cell Stimulation (e.g., LPS) Inhibitor_Treatment->Stimulation Supernatant_Collection Supernatant Collection Stimulation->Supernatant_Collection Cytokine_Quantification Cytokine Quantification (ELISA) Supernatant_Collection->Cytokine_Quantification IC50_Determination IC50 Determination Cytokine_Quantification->IC50_Determination

Caption: Workflow for a cellular assay to measure the inhibition of cytokine release.

Step-by-Step Protocol:

  • Cell Preparation: Isolate and culture primary cells (e.g., human peripheral blood mononuclear cells - PBMCs) or a relevant cell line.

  • Inhibitor Treatment: Pre-incubate the cells with a dilution series of the pyrrolotriazine inhibitor for a specified time.

  • Stimulation: Stimulate the cells with an appropriate agonist (e.g., lipopolysaccharide - LPS) to induce cytokine production.

  • Sample Collection: After incubation, collect the cell supernatant.

  • Cytokine Measurement: Quantify the concentration of the target cytokine (e.g., TNF-α) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Plot the cytokine concentration against the inhibitor concentration and determine the IC50 value, which represents the concentration of inhibitor required to reduce cytokine production by 50%.

IV. Conclusion

The pyrrolotriazine scaffold has proven to be a remarkably versatile platform for the development of potent and selective kinase inhibitors. The ability of this core structure to mimic ATP and engage in key hydrogen bonding interactions with the kinase hinge region provides a solid foundation for inhibitor design. As demonstrated in this guide, strategic modifications to the pyrrolotriazine scaffold allow for the fine-tuning of interactions within the ATP-binding pocket, leading to inhibitors with diverse target profiles and binding modes, including the highly selective DFG-out conformation.

The comparative analysis with alternative inhibitors highlights both the common principles of kinase inhibition and the unique advantages that pyrrolotriazine-based compounds can offer. The continued application of structural biology, computational modeling, and robust cellular assays will undoubtedly fuel the discovery of next-generation pyrrolotriazine inhibitors with enhanced efficacy and safety profiles for the treatment of a wide range of human diseases.

References

Safety Operating Guide

Personal protective equipment for handling 4-Chloropyrrolo[2,1-f][1,2,4]triazine

Author: BenchChem Technical Support Team. Date: December 2025

An Essential Guide to Personal Protective Equipment for Handling 4-Chloropyrrolo[2,1-f][1][2][3]triazine

Understanding the Compound: A Proactive Hazard Assessment

4-Chloropyrrolo[2,1-f][1][2][3]triazine is a halogenated heterocyclic compound with the molecular formula C₆H₄ClN₃.[1][4] While a comprehensive, specific safety data sheet (SDS) is not publicly available for this novel compound, its structure necessitates a cautious approach based on established data for analogous chlorinated organic and heterocyclic compounds. As a solid, it may present as a white to light yellow powder.[1][5]

The primary hazards are inferred from its chemical class, which includes compounds known for potential skin, eye, and respiratory irritation. Similar chlorinated heterocyclic compounds have demonstrated acute oral toxicity and may cause skin and serious eye irritation.[6][7][8] Therefore, we must operate under the assumption that 4-Chloropyrrolo[2,1-f][1][2][3]triazine presents similar risks.

Table 1: Inferred Hazard Profile

Hazard TypePotential RiskRationale
Acute Toxicity (Oral) Harmful if swallowed.Based on data for similar pyrrolo[2,3-d]pyrimidine structures.[7][8]
Skin Irritation Causes skin irritation upon contact.A common characteristic of chlorinated heterocyclic compounds.[6][8][9]
Eye Irritation Causes serious eye irritation or damage.Direct contact with powder or aerosols can cause significant injury.[6][8][9]
Respiratory Irritation May cause respiratory irritation if inhaled.Fine powders can be easily aerosolized, posing an inhalation risk.[8]

The Last Line of Defense: Core PPE Requirements

Personal Protective Equipment (PPE) is your final and most direct barrier against exposure.[10] The selection of appropriate PPE is not merely a checklist item; it is a critical, risk-mitigated decision. All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.[11][12]

Table 2: Personal Protective Equipment (PPE) Specifications

Protection TypeRequired PPESpecifications and Rationale
Eye and Face Protection Safety Goggles & Face ShieldUse indirectly-vented, impact-resistant safety goggles to protect against fine powders and accidental splashes. A full-face shield must be worn over goggles during procedures with a higher risk of splashing, such as reconstitution or transfer of large quantities.[13]
Hand Protection Chemical-Resistant GlovesNitrile or Neoprene gloves are the recommended materials due to their proven resistance to a wide array of chemicals, including chlorinated compounds.[12][14] Always double-glove to provide an additional layer of protection. Inspect gloves for any signs of degradation or perforation before use and wash the outer glove before removal.[8]
Body Protection Laboratory Coat & Chemical-Resistant ApronA standard, flame-resistant laboratory coat is mandatory for all procedures. For any task involving more than milligram quantities or where splashes are possible, a chemical-resistant apron worn over the lab coat is required. Ensure the lab coat is fully buttoned and the sleeves are not rolled up.[12][13]
Respiratory Protection Chemical Fume Hood or RespiratorAll weighing and handling of the solid compound must be performed inside a certified chemical fume hood.[12] In the rare event a fume hood is unavailable or during a large-scale spill, a NIOSH-approved respirator with cartridges rated for organic vapors and particulates (e.g., a multi-sorbent cartridge) is necessary.[10][15] Surgical masks provide no protection and must not be used.[10]

Procedural Guidance: From Receipt to Disposal

A self-validating protocol ensures safety at every step. The following workflow is designed to minimize exposure and maintain a controlled environment.

Standard Operating Protocol for Handling
  • Preparation: Before retrieving the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height. Confirm that an eyewash station and safety shower are unobstructed and accessible.[6]

  • PPE Donning: Put on all required PPE as specified in Table 2, starting with the lab coat, followed by the inner gloves, face shield and goggles, outer gloves, and any additional required protection.

  • Compound Handling:

    • Conduct all manipulations, including weighing, reconstitution, and aliquoting, deep within the chemical fume hood.

    • Use tools (spatulas, weigh boats) dedicated to this compound or disposable alternatives to prevent cross-contamination.

    • Keep the primary container sealed when not in active use.[3]

  • Post-Handling & Decontamination:

    • After handling, decontaminate all non-disposable equipment with an appropriate solvent (e.g., ethanol), followed by soap and water.

    • Wipe down the work surface inside the fume hood.

    • Carefully remove the outer gloves and dispose of them as halogenated waste.

  • PPE Doffing: Remove PPE in the reverse order of donning, being careful not to touch your skin with potentially contaminated surfaces. Wash hands thoroughly with soap and water after all PPE is removed.[8]

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase A Verify Fume Hood & Safety Stations B Don All Required PPE (Table 2) A->B Confirm readiness C Weigh & Prepare Compound B->C Proceed to handling D Perform Experimental Procedure C->D E Decontaminate Surfaces & Equipment D->E Procedure complete F Segregate Halogenated Waste E->F G Doff PPE Correctly F->G H Wash Hands Thoroughly G->H

Caption: Workflow for Safe Handling of 4-Chloropyrrolo[2,1-f][1][2][3]triazine.

Emergency Response: Spill and Exposure Protocol

Immediate and correct action during an emergency is critical to mitigating harm.

Spill Management

In the event of a spill, remain calm and follow these steps:

  • Alert & Evacuate: Alert personnel in the immediate vicinity and evacuate the area. Restrict access.

  • Assess & Assemble: If the spill is small and you are trained to handle it, assemble your spill kit. For large spills, contact your institution's Environmental Health & Safety (EHS) department immediately.[3]

  • Don PPE: Wear, at a minimum, double nitrile gloves, safety goggles, a face shield, and a lab coat. For large spills, a chemical-resistant suit and respirator may be necessary.

  • Contain & Absorb: Cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials.

  • Collect & Dispose: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for halogenated waste.[12]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by a thorough wash with soap and water. All cleanup materials must be disposed of as hazardous waste.

G cluster_action A Spill Occurs B Is the spill large or unmanageable? A->B C Is the area well-ventilated? B->C No D Alert others. Evacuate & Call EHS. B->D Yes C->D No I Ventilate area. Proceed with caution. C->I Yes E Don appropriate PPE. F Cover with inert absorbent. E->F G Collect into labeled halogenated waste container. F->G H Decontaminate spill area. G->H I->E

Caption: Decision tree for responding to a chemical spill.

First Aid for Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

Operational Plan: Waste Disposal

Proper segregation and disposal of chemical waste are paramount for safety and regulatory compliance. 4-Chloropyrrolo[2,1-f][1][2][3]triazine is a halogenated organic compound and must be treated as such.

  • Waste Segregation: All waste contaminated with this compound—including excess solid, solutions, contaminated gloves, weigh boats, and absorbent materials—must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" container.[3][16]

  • Container Management: Waste containers must be made of a compatible material, kept tightly sealed when not in use, and stored in a designated, well-ventilated satellite accumulation area away from incompatible materials like acids and bases.[3][11][17]

  • Final Disposal: Disposal must be carried out through your institution's certified hazardous waste management program, typically involving high-temperature incineration.[2][16] Under no circumstances should this chemical or its waste be disposed of down the drain. [3]

By adhering to these rigorous, well-reasoned protocols, you build a foundation of safety that protects you, your colleagues, and your research.

References

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